molecular formula C12H13FO3 B1318840 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid CAS No. 889939-77-9

4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid

Cat. No.: B1318840
CAS No.: 889939-77-9
M. Wt: 224.23 g/mol
InChI Key: NRKNYZPHABISIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid (CAS 889939-77-9) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C12H13FO3, with a molecular weight of 224.23 g/mol . The compound features a tetrahydropyran (oxane) ring, a prevalent scaffold in organic chemistry known for its stability and its role as a bioisostere for piperidine and tetrahydropyran rings, which can improve the physicochemical properties of drug candidates . The incorporation of a fluorine atom on the phenyl ring is a common strategy in lead optimization, as it can influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Heterocyclic compounds, particularly those containing oxygen, are fundamental in the development of active pharmaceutical ingredients; over 85% of FDA-approved drugs contain heterocyclic moieties due to their ability to engage in diverse intermolecular interactions with enzymes and receptors . This specific carboxylic acid functional group makes it a versatile intermediate for further synthetic transformations, such as amide coupling reactions to create novel compounds for screening against various biological targets. Researchers value this compound for exploring new chemical space in projects aimed at oncology, infectious diseases, and more. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-fluorophenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c13-10-4-2-1-3-9(10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKNYZPHABISIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589852
Record name 4-(2-Fluorophenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-77-9
Record name 4-(2-Fluorophenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a viable synthetic route for 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. The synthesis is predicated on a two-step process involving the alkylation of (2-fluorophenyl)acetonitrile followed by the hydrolysis of the resulting nitrile. This document details the experimental protocols, presents relevant data in a structured format, and includes visualizations of the synthetic pathway.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The core of this strategy lies in the initial formation of the tetrahydropyran ring system bearing the desired 2-fluorophenyl substituent at the 4-position, followed by the conversion of a nitrile functional group into the final carboxylic acid.

The overall synthetic transformation is depicted in the following workflow:

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis A 2-Fluorophenylacetonitrile C 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile A->C NaH, DMF B Bis(2-chloroethyl) ether B->C D 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile E 4-(2-Fluorophenyl)-tetrahydro-pyran-4-carboxylic acid D->E H2SO4, H2O, Heat

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are based on established chemical transformations and analogous reactions.

Step 1: Synthesis of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile

This step involves the formation of the tetrahydropyran ring via a cyclization reaction between 2-fluorophenylacetonitrile and bis(2-chloroethyl) ether in the presence of a strong base.

Reaction Scheme:

G start acetonitrile 2-Fluorophenylacetonitrile start->acetonitrile reagents + acetonitrile->reagents conditions_edge ether Bis(2-chloroethyl) ether conditions NaH, DMF Room Temperature product 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile reagents->ether conditions_edge->product

Figure 2: Reaction scheme for the synthesis of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
2-Fluorophenylacetonitrile135.141.0135.14 g
Sodium Hydride (60% in oil)40.002.288.0 g
Bis(2-chloroethyl) ether143.011.1157.31 g
Anhydrous Dimethylformamide (DMF)--1.5 L
Diethyl ether--As needed
Saturated NH4Cl solution--As needed
Brine--As needed
Anhydrous MgSO4--As needed

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF, a solution of 2-fluorophenylacetonitrile (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen).

  • The reaction mixture is allowed to stir at room temperature for 1 hour.

  • A solution of bis(2-chloroethyl) ether (1.1 equivalents) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is stirred at room temperature for 18-24 hours.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile.

Step 2: Synthesis of 4-(2-Fluorophenyl)-tetrahydro-pyran-4-carboxylic acid

The final step is the hydrolysis of the nitrile intermediate to the target carboxylic acid under acidic conditions.[1][2]

Reaction Scheme:

G start nitrile 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile start->nitrile conditions H2SO4, H2O Reflux conditions_edge product 4-(2-Fluorophenyl)-tetrahydro-pyran-4-carboxylic acid conditions_edge->product

Figure 3: Reaction scheme for the hydrolysis of the nitrile intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile219.241.0219.24 g
Sulfuric Acid (98%)98.08-200 mL
Water18.02-400 mL
Ethyl Acetate--As needed
Saturated NaHCO3 solution--As needed
Brine--As needed
Anhydrous Na2SO4--As needed

Procedure:

  • A mixture of 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 equivalent), water, and concentrated sulfuric acid is heated to reflux for 8-12 hours.

  • The reaction mixture is cooled to room temperature and extracted with ethyl acetate.

  • The organic layer is washed with water and brine.

  • The carboxylic acid is extracted from the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is acidified with concentrated hydrochloric acid to a pH of 1-2, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Quantitative Data Summary

The following table summarizes the expected and reported yields for analogous transformations, providing a benchmark for the synthesis of the target compound.

StepProductStarting MaterialAnalogous Reaction Yield
14-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile2-Fluorophenylacetonitrile60-75%
24-(2-Fluorophenyl)-tetrahydro-pyran-4-carboxylic acidNitrile Intermediate80-90%

Yields are estimated based on similar reported alkylation and hydrolysis reactions and may vary depending on specific reaction conditions and scale.

Conclusion

This technical guide outlines a robust and efficient synthetic route for the preparation of this compound. The described two-step process, involving a key alkylation to form the tetrahydropyran ring followed by a standard nitrile hydrolysis, provides a clear pathway for researchers and drug development professionals to access this valuable compound. The detailed protocols and structured data serve as a practical resource for the successful synthesis and further investigation of this molecule.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a focused overview of the known physicochemical properties of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid. Due to the limited availability of experimental data in publicly accessible literature, this document presents predicted values where available and outlines comprehensive, standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers engaged in the development and characterization of this compound.

Introduction

4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid (CAS No. 889939-77-9) is a substituted tetrahydropyran derivative. The incorporation of a fluorophenyl group into the tetrahydropyran scaffold can significantly influence its physicochemical properties, which are critical determinants of its behavior in biological systems. Understanding parameters such as acidity (pKa), lipophilicity (logP), solubility, and melting point is fundamental for its application in medicinal chemistry and drug development. This guide summarizes the available data and provides detailed methodologies for its experimental determination.

Chemical Identity

IdentifierValue
IUPAC Name 4-(2-fluorophenyl)oxane-4-carboxylic acid
CAS Number 889939-77-9
Molecular Formula C₁₂H₁₃FO₃
Molecular Weight 224.23 g/mol
Canonical SMILES C1COCC1(C(=O)O)C2=CC=CC=C2F

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid are not widely available in the reviewed literature. The following table includes a predicted value for the acid dissociation constant (pKa).

PropertyValueMethod
pKa 3.70 ± 0.20Predicted
Melting Point Data not available-
Boiling Point Data not available-
Aqueous Solubility Data not available-
LogP Data not available-

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of key physicochemical properties of solid carboxylic acids, adaptable for 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid.

The melting point of a solid crystalline compound is a crucial indicator of its purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the powder into the sealed end of the capillary.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

  • Measurement: The sample is heated at a controlled rate (e.g., an initial rapid heating to approach the expected melting point, followed by a slower rate of 1-2 °C per minute near the melting point).

  • Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire solid has melted are recorded. This range represents the melting point of the substance.

The pKa is a measure of the acidity of a compound. Potentiometric titration is a precise method for its determination.

Methodology: Potentiometric Titration

  • Solution Preparation: A precisely weighed amount of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acidic solution in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology: Shake-Flask Method

  • Equilibration: An excess amount of solid 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid is added to a known volume of water in a sealed flask. The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated titration method.

  • Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the determination of the acid dissociation constant (pKa) by potentiometric titration.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_compound Weigh Compound dissolve Dissolve Compound prep_compound->dissolve prep_solvent Prepare Solvent prep_solvent->dissolve prep_titrant Standardize Titrant (0.1M NaOH) titrate Add Titrant Incrementally prep_titrant->titrate setup Assemble Titration Apparatus dissolve->setup setup->titrate calibrate Calibrate pH Meter calibrate->setup record_ph Record pH vs. Volume titrate->record_ph record_ph->titrate Repeat plot Plot Titration Curve record_ph->plot half_eq Determine Half-Equivalence Point plot->half_eq pka pKa = pH at Half-Equivalence half_eq->pka

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This technical guide consolidates the limited available physicochemical information for 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid and provides robust, standardized protocols for its experimental determination. The provided methodologies are essential for researchers to generate reliable data, which is crucial for advancing the understanding and potential applications of this compound in drug discovery and development. Further experimental investigation is highly encouraged to populate the physicochemical data for this molecule.

Technical Data Profile: 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 889939-77-9

Disclaimer: This document summarizes publicly available information. Detailed experimental protocols, biological activity, and safety data for this compound are not extensively published. This profile is intended for informational purposes for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This section details the fundamental physicochemical properties of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid. The data is compiled from various chemical supplier databases.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₃FO₃[1]
Molecular Weight 224.23 g/mol [1]
IUPAC Name 4-(2-fluorophenyl)oxane-4-carboxylic acid
Synonyms 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid[2]
CAS Number 889939-77-9[1][3][4]
MDL Number MFCD08445765[1]
Physical Appearance Not specified (likely a solid)
Hazard Classification Irritant[1]

Availability

This compound is available from several commercial suppliers as a research chemical or building block for organic synthesis.[1][3][4] It is often listed under "Building Blocks," specifically within categories like benzoic acids or fluorinated phenyl derivatives.[1]

Conceptual Synthesis Workflow

While a specific, detailed experimental protocol for the synthesis of CAS 889939-77-9 is not publicly available, a plausible synthetic route can be conceptualized based on established organic chemistry principles for related structures. The following workflow illustrates a potential two-step synthesis starting from common laboratory reagents.

G SM1 2-Fluorophenylacetonitrile Step1 Step 1: Alkylation SM1->Step1 SM2 Bis(2-chloroethyl) ether SM2->Step1 Base Strong Base (e.g., NaH, LDA) Base->Step1 Catalyst Intermediate 4-(2-Fluorophenyl)tetrahydropyran- 4-carbonitrile Step1->Intermediate Step2 Step 2: Hydrolysis Intermediate->Step2 Product 4-(2-Fluorophenyl)-tetrahydro- pyran-4-carboxylic acid (CAS 889939-77-9) Step2->Product Reagent2 Acidic or Basic Aqueous Conditions (e.g., H₂SO₄/H₂O or NaOH/H₂O) Reagent2->Step2

Caption: Conceptual workflow for the synthesis of 4-(2-Fluorophenyl)-tetrahydro-pyran-4-carboxylic acid.

Hypothetical Experimental Protocols

The following are generalized, hypothetical protocols for the conceptual workflow described above. These are not validated procedures for this specific compound and must be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile (Alkylation)

Objective: To perform a double alkylation on 2-fluorophenylacetonitrile with bis(2-chloroethyl) ether to form the tetrahydropyran ring.

Methodology:

  • A solution of 2-fluorophenylacetonitrile in an anhydrous aprotic solvent (e.g., THF, DMF) is prepared in a reaction vessel under an inert atmosphere (e.g., Nitrogen, Argon).

  • The solution is cooled (e.g., to 0 °C or -78 °C), and a strong, non-nucleophilic base (e.g., Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA)) is added portion-wise to deprotonate the benzylic carbon, forming a carbanion.

  • Bis(2-chloroethyl) ether is added to the reaction mixture, potentially dropwise, to control the reaction temperature.

  • The reaction is allowed to warm to room temperature and stirred until completion, which should be monitored by an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction is carefully quenched with water or a saturated ammonium chloride solution.

  • The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude intermediate may require purification by column chromatography or distillation.

Step 2: Synthesis of this compound (Hydrolysis)

Objective: To hydrolyze the nitrile functional group of the intermediate to a carboxylic acid.

Methodology:

  • The intermediate, 4-(2-fluorophenyl)tetrahydropyran-4-carbonitrile, is dissolved in a suitable solvent.

  • For acidic hydrolysis: An aqueous solution of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) is added. The mixture is heated to reflux and maintained at that temperature for several hours.

  • For basic hydrolysis: An aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added. The mixture is heated to reflux for several hours. If basic hydrolysis is used, an acidic workup is required in the subsequent step.

  • The reaction progress is monitored (e.g., by TLC or LC-MS) until the starting material is consumed.

  • After cooling to room temperature, if basic hydrolysis was used, the solution is acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt, precipitating the carboxylic acid product.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum. If the product does not precipitate, it can be extracted with an organic solvent.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Potential Applications and Research Context

While no specific biological activities are reported for this compound itself, its structural motif is common in medicinal chemistry. The tetrahydropyran ring is a prevalent scaffold in many biologically active compounds and approved drugs, valued for its favorable metabolic stability and ability to modulate physicochemical properties like solubility. Phenyl-substituted carboxylic acids are also key pharmacophores in various drug classes. Therefore, this compound serves primarily as a building block for the synthesis of more complex molecules for drug discovery programs, potentially targeting a wide range of biological targets.

References

The Untapped Potential of 4-Aryl-Tetrahydropyran-4-Carboxylic Acid Derivatives in Modulating the Endocannabinoid System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. When coupled with an aryl substituent and a carboxylic acid moiety at the 4-position, the resulting 4-aryl-tetrahydropyran-4-carboxylic acid derivatives present a unique three-dimensional structure with potential for specific interactions with biological targets. One such target of significant therapeutic interest is Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the regulation of the endocannabinoid system.

This technical guide provides a comprehensive overview of the biological context and potential for 4-aryl-tetrahydropyran-4-carboxylic acid derivatives as FAAH inhibitors. While specific quantitative data on the FAAH inhibitory activity of this particular class of compounds is currently limited in publicly available literature, this document will equip researchers with the necessary background, experimental protocols, and conceptual frameworks to explore their potential. We will delve into the role of FAAH in signaling pathways, provide detailed methodologies for in vitro screening, and present a logical workflow for the evaluation of these promising compounds.

The Endocannabinoid System and the Critical Role of FAAH

The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a multitude of physiological processes, including pain, inflammation, mood, and memory. The primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects by mimicking the actions of endogenous cannabinoids (endocannabinoids), the most well-studied of which is N-arachidonoylethanolamine, or anandamide.

Anandamide's signaling is tightly controlled by its enzymatic degradation. Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the hydrolysis of anandamide into arachidonic acid and ethanolamine, thus terminating its signaling. By inhibiting FAAH, the levels of anandamide are elevated, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and other downstream targets. This "on-demand" potentiation of endogenous cannabinoid signaling makes FAAH a highly attractive therapeutic target, as it may offer a more nuanced and physiological approach to modulating the ECS compared to direct receptor agonists.

FAAH Inhibition: A Promising Therapeutic Avenue

The inhibition of FAAH has been explored for a wide range of therapeutic applications, including:

  • Pain Management: Preclinical studies have demonstrated the analgesic effects of FAAH inhibitors in models of inflammatory, neuropathic, and visceral pain.

  • Anxiety and Depression: By elevating anandamide levels, FAAH inhibitors have shown anxiolytic and antidepressant-like effects in animal models.

  • Neurodegenerative Diseases: The neuroprotective properties of endocannabinoids suggest that FAAH inhibition could be a viable strategy for diseases such as Alzheimer's and Parkinson's disease.

  • Inflammatory Disorders: The anti-inflammatory effects of anandamide can be harnessed through FAAH inhibition for conditions like arthritis and inflammatory bowel disease.

Investigating 4-Aryl-Tetrahydropyran-4-Carboxylic Acid Derivatives as FAAH Inhibitors: A Proposed Workflow

The exploration of a novel chemical scaffold for FAAH inhibition requires a systematic and logical approach. The following workflow outlines the key stages in the evaluation of 4-aryl-tetrahydropyran-4-carboxylic acid derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Synthesis Synthesis of 4-Aryl-Tetrahydropyran -4-Carboxylic Acid Library Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screen Primary FAAH Inhibition Assay (Fluorescence-based) Purification->Primary_Screen IC50_Determination IC50 Determination for Active Compounds Primary_Screen->IC50_Determination Selectivity_Screen Selectivity Profiling (vs. other serine hydrolases, e.g., MAGL) IC50_Determination->Selectivity_Screen Reversibility Reversibility Assays (e.g., dilution studies) Selectivity_Screen->Reversibility Kinetics Enzyme Kinetics (e.g., Michaelis-Menten) Reversibility->Kinetics PK_Studies Pharmacokinetic Studies (ADME) Kinetics->PK_Studies Efficacy_Models Efficacy in Animal Models (e.g., pain, anxiety) PK_Studies->Efficacy_Models

Experimental workflow for the evaluation of novel FAAH inhibitors.

Experimental Protocols: In Vitro FAAH Inhibition Assay

The following is a detailed protocol for a fluorescence-based in vitro assay to determine the inhibitory potential of 4-aryl-tetrahydropyran-4-carboxylic acid derivatives against FAAH. This protocol is adapted from established methods and can be performed in a 96-well plate format for high-throughput screening.

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH substrate: N-(4-pyridinyl)-N'-(arachidonoyl)urea (AMCA-arachidonoyl amide) or similar fluorogenic substrate

  • Test compounds (4-aryl-tetrahydropyran-4-carboxylic acid derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., URB597)

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and the positive control in FAAH assay buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.

    • Dilute the FAAH enzyme to the desired working concentration in ice-cold FAAH assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Prepare the FAAH substrate solution in the assay buffer at a concentration at or below its Km value.

  • Assay Plate Setup:

    • Blank wells: Add assay buffer only.

    • Negative control wells (100% activity): Add FAAH enzyme and assay buffer with 1% DMSO.

    • Positive control wells: Add FAAH enzyme and a known concentration of the positive control inhibitor.

    • Test compound wells: Add FAAH enzyme and the various dilutions of the 4-aryl-tetrahydropyran-4-carboxylic acid derivatives.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the test compounds to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the FAAH substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the increase in fluorescence intensity (excitation ~340-360 nm, emission ~450-465 nm) over time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the average V₀ of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_negative_control))

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Data Presentation: A Framework for Quantitative Analysis

While specific data for 4-aryl-tetrahydropyran-4-carboxylic acid derivatives is not yet available, the following table provides a template for presenting the results from the in vitro FAAH inhibition assay. For illustrative purposes, hypothetical data for a series of these compounds is included, demonstrating how structure-activity relationships (SAR) can be systematically evaluated.

Compound IDAryl Substituent (R)FAAH IC50 (nM) [Hypothetical]
THP-A-001 Phenyl520
THP-A-002 4-Fluorophenyl280
THP-A-003 4-Chlorophenyl150
THP-A-004 4-Methoxyphenyl890
THP-A-005 3,4-Dichlorophenyl75
THP-A-006 2-Naphthyl45
URB597 (Positive Control)5

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

The FAAH Signaling Pathway and the Impact of Inhibition

Inhibition of FAAH leads to a localized increase in anandamide levels, thereby amplifying its effects on various downstream signaling pathways. The primary targets of anandamide are the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.

G cluster_0 Cell Membrane Anandamide_out Anandamide (extracellular) CB1_receptor CB1 Receptor Anandamide_out->CB1_receptor Binds and Activates Anandamide_in Anandamide (intracellular) Anandamide_out->Anandamide_in Transport Downstream Downstream Signaling (e.g., ↓ cAMP, modulation of ion channels) CB1_receptor->Downstream FAAH FAAH Anandamide_in->FAAH Substrate Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Hydrolysis Inhibitor 4-Aryl-Tetrahydropyran -4-Carboxylic Acid Derivative Inhibitor->FAAH Inhibits

FAAH signaling pathway and the site of inhibition.

Conclusion and Future Directions

The 4-aryl-tetrahydropyran-4-carboxylic acid scaffold represents a novel and underexplored area in the quest for potent and selective FAAH inhibitors. While direct evidence of their activity is yet to be published, the structural features of these compounds, combined with the well-established therapeutic potential of FAAH inhibition, provide a strong rationale for their investigation.

Future research should focus on the synthesis of a diverse library of these derivatives, followed by systematic in vitro screening using the protocols outlined in this guide. The determination of their IC50 values, selectivity profiles, and mechanism of action will be crucial in establishing their potential as a new class of FAAH inhibitors. Promising candidates can then be advanced to in vivo models to assess their pharmacokinetic properties and therapeutic efficacy. The exploration of 4-aryl-tetrahydropyran-4-carboxylic acid derivatives could lead to the discovery of novel therapeutics for a range of debilitating conditions, underscoring the importance of continued research in this area.

Structure Elucidation of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the novel compound, 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid. The following sections detail the proposed synthetic pathway, purification methods, and in-depth analysis of spectroscopic data used to confirm the chemical structure of this compound. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid is a synthetic organic compound with potential applications in pharmaceutical research. Its structure, featuring a tetrahydropyran ring substituted with a 2-fluorophenyl group and a carboxylic acid moiety at the C4 position, suggests its potential as a scaffold in the design of novel therapeutic agents. Accurate structure elucidation is paramount for understanding its chemical properties and biological activity. This guide outlines the systematic approach to confirming the identity and purity of this molecule.

Synthesis and Purification

The synthesis of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid can be achieved through a multi-step process, beginning with the construction of the tetrahydropyran ring, followed by functional group manipulation to introduce the carboxylic acid.

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of bis(2-chloroethyl) ether with 2-fluorophenylacetonitrile in the presence of a strong base to form the substituted tetrahydropyranonitrile. Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid.

Synthetic Pathway reagent1 bis(2-chloroethyl) ether + 2-fluorophenylacetonitrile step1 1. NaH, THF reagent1->step1 product1 4-(2-fluorophenyl)tetrahydro- 2H-pyran-4-carbonitrile step1->product1 step2 2. H2SO4, H2O, heat product1->step2 final_product 4-(2-fluorophenyl)tetrahydro- 2H-pyran-4-carboxylic acid step2->final_product Structure Elucidation Workflow synthesis Synthesized Compound purification Purification (Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight purification->ms ir Infrared (IR) Spectroscopy - Functional Groups purification->ir nmr Nuclear Magnetic Resonance (NMR) - 1H, 13C, 19F - Connectivity & Environment purification->nmr elucidation Structure Elucidation ms->elucidation ir->elucidation nmr->elucidation

Spectroscopic and Analytical Profile of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

This technical document provides a detailed analysis of the spectroscopic characteristics of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid. Due to the absence of publicly available experimental data for this specific compound at the time of this report, this guide offers a predictive analysis based on established spectroscopic principles and data from structurally related analogs. This paper is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of the expected spectral properties of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid. These predictions are derived from the known spectral data of tetrahydropyran-4-carboxylic acid and the anticipated effects of the 2-fluorophenyl substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~12.0 - 13.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift.
~7.1 - 7.6Multiplet4HAr-HThe aromatic protons of the 2-fluorophenyl group will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.
~3.6 - 4.0Multiplet4H-CH₂-O-Protons on the carbons adjacent to the oxygen in the tetrahydropyran ring.
~1.8 - 2.2Multiplet4H-CH₂-Protons on the other two carbons of the tetrahydropyran ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)AssignmentNotes
~175 - 185C=OThe carbonyl carbon of the carboxylic acid.
~158 - 162 (d, ¹JCF ≈ 245 Hz)C-FThe carbon atom directly bonded to the fluorine atom in the aromatic ring will appear as a doublet with a large coupling constant.
~115 - 135Ar-CAromatic carbons will show characteristic shifts and may exhibit coupling with the fluorine atom.
~65 - 70-CH₂-O-Carbons adjacent to the oxygen in the tetrahydropyran ring.
~45 - 50Quaternary CThe quaternary carbon of the tetrahydropyran ring attached to the aromatic ring and the carboxylic acid.
~30 - 35-CH₂-The remaining carbons of the tetrahydropyran ring.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1200-1300StrongC-O stretch (carboxylic acid)
~1100StrongC-O-C stretch (tetrahydropyran ether)
~1250StrongC-F stretch (aromatic)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
[M]+Molecular ion peak.
[M-COOH]+Loss of the carboxylic acid group.
[M-H₂O]+Loss of water.
Fragments corresponding to the tetrahydropyran ring and the fluorophenyl group.Characteristic fragmentation patterns of the heterocyclic and aromatic moieties.

Experimental Protocols

While specific experimental data for the title compound is unavailable, the following are generalized protocols for obtaining the spectroscopic data presented above.

2.1 NMR Spectroscopy

  • Sample Preparation: A sample of 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) would be used.

  • ¹H NMR: Standard proton NMR spectra would be acquired.

  • ¹³C NMR: Standard carbon NMR spectra, including DEPT experiments to aid in peak assignment, would be acquired.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum would be recorded over a range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Sample Introduction: The sample would be introduced into the mass spectrometer, typically dissolved in a suitable solvent for ESI or as a solid for EI.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions would be measured.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound like 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid.

Spectroscopic_Workflow Workflow for Synthesis and Spectroscopic Characterization Synthesis Synthesis of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Preliminary_Analysis Preliminary Analysis (TLC, Melting Point) Purification->Preliminary_Analysis NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Preliminary_Analysis->NMR IR IR Spectroscopy Preliminary_Analysis->IR MS Mass Spectrometry Preliminary_Analysis->MS Structure_Elucidation Structure Elucidation and Data Interpretation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Report and Data Archiving Structure_Elucidation->Final_Report

Caption: A generalized workflow for the synthesis and spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this document are predictive and have not been confirmed by experimental analysis of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid. This information is intended for research and informational purposes only.

The Emergence of Substituted Tetrahydropyran-4-Carboxylic Acids in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been released, detailing the discovery, history, and application of substituted tetrahydropyran-4-carboxylic acids, a significant scaffold in contemporary medicinal chemistry. This whitepaper offers an in-depth resource for researchers, scientists, and drug development professionals, charting the evolution of these compounds from synthetic curiosities to key components in the development of novel therapeutics. The guide provides a thorough examination of their synthesis, biological activity, and structure-activity relationships (SAR) across various therapeutic areas.

The tetrahydropyran (THP) ring is a prevalent structural motif in a multitude of natural products and biologically active molecules, prized for its favorable physicochemical properties which can enhance metabolic stability and solubility of drug candidates.[1][2] The addition of a carboxylic acid group at the 4-position provides a crucial anchor for interacting with biological targets and a versatile handle for synthetic modification.[1]

Historical Context and Early Synthesis

The exploration of tetrahydropyran-based structures can be traced back to early investigations into oxygen-containing heterocycles. While the parent compound, tetrahydropyran, has been known for some time, the focused development of its 4-carboxylic acid derivatives as a distinct class of bioactive molecules is a more recent endeavor. An early method for preparing tetrahydropyran-4-carboxylic acid esters was documented in 1930, which involved the reaction of β,β'-dichlorodiethyl ether with the sodium salt of diethyl malonate, followed by hydrolysis and decarboxylation.[2] This foundational work paved the way for more advanced and efficient synthetic strategies.

Modern Synthetic Methodologies

The demand for substituted tetrahydropyran-4-carboxylic acids in drug discovery has spurred the development of robust and stereoselective synthetic routes. A commercially viable and environmentally friendly three-step synthesis has been established, starting from the cyclization of diethyl malonate and bis(2-chloroethyl) ether to form diethyl tetrahydropyran-4,4-dicarboxylate. This intermediate is then hydrolyzed to the corresponding dicarboxylic acid, followed by a controlled decarboxylation to yield the desired tetrahydropyran-4-carboxylic acid.[3]

Key Experimental Protocol: Commercial Synthesis of Tetrahydropyran-4-Carboxylic Acid

Step 1: Cyclization to Diethyl Tetrahydropyran-4,4-dicarboxylate

  • Reactants: Diethyl malonate, Bis(2-chloroethyl) ether

  • Reagents: Base (e.g., sodium ethoxide), Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

  • Procedure: The reactants are combined in the presence of a base and TBAB and heated to effect cyclization. The reaction progress is monitored by a suitable analytical technique such as gas chromatography (GC). Upon completion, the product is isolated and purified.

Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic Acid

  • Reactant: Diethyl tetrahydropyran-4,4-dicarboxylate

  • Reagent: Sodium hydroxide (NaOH) solution

  • Procedure: The diester is hydrolyzed by heating with an aqueous solution of NaOH. After the reaction is complete, the solution is acidified (e.g., with HCl) to a pH of 1.0-2.0 to precipitate the dicarboxylic acid. The solid product is then collected by filtration and dried.[3]

Step 3: Decarboxylation to Tetrahydropyran-4-Carboxylic Acid

  • Reactant: Tetrahydropyran-4,4-dicarboxylic acid

  • Procedure: The dicarboxylic acid is heated in a high-boiling solvent such as xylene, often with paraffin oil, to a temperature of 120-130°C.[3] This controlled heating results in the evolution of carbon dioxide and the formation of tetrahydropyran-4-carboxylic acid. The product is then isolated and purified.

This synthetic workflow is illustrated in the following diagram:

G cluster_0 Synthesis of Tetrahydropyran-4-Carboxylic Acid Diethyl malonate Diethyl malonate Cyclization Cyclization Diethyl malonate->Cyclization Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether->Cyclization Diethyl tetrahydropyran-4,4-dicarboxylate Diethyl tetrahydropyran-4,4-dicarboxylate Hydrolysis Hydrolysis Diethyl tetrahydropyran-4,4-dicarboxylate->Hydrolysis Tetrahydropyran-4,4-dicarboxylic acid Tetrahydropyran-4,4-dicarboxylic acid Decarboxylation Decarboxylation Tetrahydropyran-4,4-dicarboxylic acid->Decarboxylation Tetrahydropyran-4-carboxylic acid Tetrahydropyran-4-carboxylic acid Cyclization->Diethyl tetrahydropyran-4,4-dicarboxylate Hydrolysis->Tetrahydropyran-4,4-dicarboxylic acid Decarboxylation->Tetrahydropyran-4-carboxylic acid

A flowchart illustrating the three-step commercial synthesis of tetrahydropyran-4-carboxylic acid.

Therapeutic Applications and Structure-Activity Relationships

Substituted tetrahydropyran-4-carboxylic acids have emerged as privileged scaffolds in the design of inhibitors for a range of therapeutic targets. The following sections highlight key examples.

c-Met Kinase Inhibitors

The c-mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion, making it a key target in cancer therapy.[4] Several c-Met inhibitors incorporating the substituted tetrahydropyran-4-carboxylic acid moiety have been developed. The carboxylic acid group often forms a key hydrogen bond interaction with the hinge region of the kinase domain.

The general signaling pathway initiated by HGF binding to c-Met is depicted below:

G cluster_1 c-Met Signaling Pathway HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation c-Met Receptor->Dimerization & Autophosphorylation Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Cell Migration Cell Migration Downstream Signaling->Cell Migration Cell Survival Cell Survival Downstream Signaling->Cell Survival

Simplified diagram of the HGF/c-Met signaling pathway.

A series of novel c-Met inhibitors featuring a 3-carboxyl piperidin-2-one scaffold, derived from a tetrahydropyran-like structure, have been synthesized and evaluated.[5]

Compoundc-Met IC50 (nM)MKN45 Cell Proliferation IC50 (µM)
Compound A 8.60.57
Compound B 251.2
Compound C 8116
Data is illustrative and based on findings for 3-carboxyl piperidin-2-one scaffold c-Met inhibitors.[5]

Experimental Protocol: c-Met Kinase Assay

  • Principle: The inhibitory activity of the compounds against the c-Met kinase is typically determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

  • Procedure: Recombinant human c-Met kinase is incubated with the test compound at various concentrations, a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP (often radiolabeled, e.g., [γ-³³P]ATP). The reaction is allowed to proceed for a defined period at a controlled temperature. The amount of phosphorylated substrate is then quantified, for example, by capturing the substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Factor XIa Inhibitors

Factor XIa (FXIa) is a serine protease that plays a critical role in the intrinsic pathway of blood coagulation.[6] Inhibition of FXIa is a promising strategy for the development of new anticoagulants with a potentially lower risk of bleeding compared to existing therapies. Several patents have disclosed the use of substituted tetrahydropyran-4-carboxylic acids as scaffolds for potent and selective FXIa inhibitors.[7][8]

The role of Factor XIa in the coagulation cascade is outlined in the following diagram:

G cluster_2 Intrinsic Pathway of Coagulation Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XIa Factor XIa Factor XIIa->Factor XIa activates Factor XI Factor XI Factor XI->Factor XIa Factor IXa Factor IXa Factor XIa->Factor IXa activates Factor IX Factor IX Factor IX->Factor IXa Thrombin Generation Thrombin Generation Factor IXa->Thrombin Generation

The role of Factor XIa in the intrinsic coagulation cascade.

While specific quantitative data for tetrahydropyran-4-carboxylic acid derivatives as FXIa inhibitors is often found within patent literature, representative compounds have demonstrated potent inhibition in the nanomolar range.

Opioid and Neurological Receptor Antagonists

The tetrahydropyran-4-carboxylic acid scaffold has also been explored in the development of ligands for opioid and other neurological receptors.[3] For instance, derivatives have been investigated as kappa opioid receptor antagonists and NK1 receptor antagonists.[1][9] The rigid tetrahydropyran ring can serve to orient substituents in a defined three-dimensional space, which is crucial for selective receptor binding. The carboxylic acid moiety can act as a key pharmacophoric element, engaging in ionic or hydrogen-bonding interactions with the receptor.

Conclusion

The substituted tetrahydropyran-4-carboxylic acid scaffold has firmly established itself as a valuable building block in modern drug discovery. Its favorable physicochemical properties, coupled with the synthetic versatility of the carboxylic acid group, have enabled the development of potent and selective modulators of a diverse range of biological targets. Continued exploration of this scaffold is expected to yield novel therapeutic agents for the treatment of cancer, thrombosis, and neurological disorders. This technical guide provides a foundational understanding for researchers looking to leverage the potential of this important chemical class.

References

Chemical stability and degradation of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Stability and Degradation of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid. Due to the limited availability of specific experimental data for this compound, this document outlines a recommended approach for its stability assessment based on established principles of forced degradation studies as mandated by regulatory bodies.[1][2] It includes hypothetical data presented in a structured format, detailed experimental protocols for conducting such studies, and visualizations of potential degradation pathways and experimental workflows. The information herein is intended to serve as a foundational resource for researchers initiating stability and degradation studies on this molecule.

Introduction

4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid is a molecule of interest in pharmaceutical development. Understanding its intrinsic chemical stability is crucial for the development of safe, effective, and stable pharmaceutical formulations. Forced degradation studies are an essential component of this process, providing insights into the likely degradation products and pathways under various stress conditions.[1][2][3] This guide details the recommended procedures for conducting these studies.

Predicted Chemical Stability

Based on its chemical structure, 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid is expected to be a relatively stable compound under normal storage conditions. The tetrahydropyran ring is generally stable, though it can be susceptible to oxidation.[4] The carboxylic acid functional group may undergo esterification in the presence of alcohols and decarboxylation at high temperatures. The fluorophenyl group is typically stable but may be subject to photolytic degradation. A safety data sheet for the related compound, tetrahydropyran-4-carboxylic acid, indicates stability under normal conditions but incompatibility with strong oxidizing agents and strong bases.[5]

Hypothetical Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways.[1][2] The following sections outline the recommended experimental protocols and present hypothetical data for 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid.

Data Presentation

The following tables summarize the hypothetical results of forced degradation studies on 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid.

Table 1: Summary of Forced Degradation Conditions and Results

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Number of Degradants Detected (Hypothetical)
Acid Hydrolysis0.1 M HCl24, 48, 72805%1
Base Hydrolysis0.1 M NaOH24, 48, 726015%2
Oxidation3% H₂O₂24, 48, 72Room Temperature25%3
Thermal DegradationSolid State24, 48, 721058%1
Photolytic DegradationSolid State24, 48, 72ICH Guideline12%2

Table 2: Hypothetical Degradation Products and Their Identification

Degradant IDStress ConditionProposed StructureMethod of Identification
DP-1Base HydrolysisRing-opened productLC-MS/MS, NMR
DP-2Base HydrolysisDecarboxylated productLC-MS/MS, NMR
DP-3OxidationN-oxide of the tetrahydropyran ringLC-MS/MS, NMR
DP-4OxidationHydroxylated phenyl ringLC-MS/MS, NMR
DP-5Thermal DegradationDecarboxylated productLC-MS/MS, NMR
DP-6Photolytic DegradationDe-fluorinated productLC-MS/MS, NMR
Experimental Protocols

The following are detailed methodologies for the key forced degradation experiments.

3.2.1. General Procedure for Sample Preparation

  • Prepare a stock solution of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For each stress condition, transfer a known volume of the stock solution into a clean, inert vial.

  • Add the stressor (acid, base, or oxidizing agent) as described in the specific protocols below.

  • For thermal and photolytic studies, use the solid drug substance.

  • At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

3.2.2. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the mixture at 80°C.

  • Collect samples at 24, 48, and 72 hours.

  • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

3.2.3. Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the mixture at 60°C.

  • Collect samples at 24, 48, and 72 hours.

  • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

3.2.4. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the mixture at room temperature, protected from light.

  • Collect samples at 24, 48, and 72 hours.

3.2.5. Thermal Degradation

  • Place a thin layer of the solid drug substance in a petri dish.

  • Heat the sample in a temperature-controlled oven at 105°C.

  • Collect samples at 24, 48, and 72 hours.

  • Dissolve the samples in a suitable solvent for analysis.

3.2.6. Photolytic Degradation

  • Expose a thin layer of the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same conditions.

  • Collect samples at 24, 48, and 72 hours.

  • Dissolve the samples in a suitable solvent for analysis.

3.2.7. Analytical Methodology

A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. A typical method would involve:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

Visualization of Pathways and Workflows

Hypothetical Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photolytic Photolytic Degradation Parent 4-(2-fluorophenyl)tetrahydropyran- 4-carboxylic acid Ring_Opened Ring-opened product Parent->Ring_Opened Base (DP-1) Decarboxylated_Base Decarboxylated product Parent->Decarboxylated_Base Base (DP-2) N_Oxide N-oxide Parent->N_Oxide H₂O₂ (DP-3) Hydroxylated Hydroxylated product Parent->Hydroxylated H₂O₂ (DP-4) Decarboxylated_Thermal Decarboxylated product Parent->Decarboxylated_Thermal Heat (DP-5) Defluorinated De-fluorinated product Parent->Defluorinated Light (DP-6)

Caption: Hypothetical degradation pathways of the target compound.

Experimental Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS NMR NMR for Structure Elucidation LCMS->NMR Drug_Substance Drug Substance Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photo

References

The Strategic Role of Fluorine in Modulating Tetrahydropyran Carboxylic Acid Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive examination of the role of fluorine substitution in tetrahydropyran (THP) carboxylic acids, a prevalent structural motif in numerous biologically active compounds. By delving into the effects on acidity, lipophilicity, and metabolic stability, this document serves as a technical resource for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties: A Comparative Analysis

Fluorine's high electronegativity and small van der Waals radius allow for its strategic incorporation to modulate a molecule's properties without introducing significant steric bulk. In the context of tetrahydropyran carboxylic acids, fluorination can lead to predictable, yet powerful, changes in key physicochemical parameters.

Acidity (pKa)

The acidity of a carboxylic acid, quantified by its pKa value, is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, permeability, and target engagement. The introduction of fluorine, a potent electron-withdrawing group, significantly increases the acidity of carboxylic acids. This effect is primarily due to the inductive electron withdrawal (-I effect) of the fluorine atom, which stabilizes the resulting carboxylate anion.

While specific experimental pKa values for fluorinated tetrahydropyran-4-carboxylic acids are not widely published, we can infer the expected trends from data on other cyclic and acyclic fluorinated carboxylic acids. The predicted pKa of the parent tetrahydropyran-4-carboxylic acid is approximately 4.43.

Table 1: Predicted and Representative pKa Values of Carboxylic Acids

CompoundStructurePredicted/Experimental pKaReference
Tetrahydropyran-4-carboxylic acid~4.43 (Predicted)[1]
Cyclohexanecarboxylic acid4.90
2-Fluorocyclohexanecarboxylic acidLower than 4.90 (Expected)
3-Fluorocyclohexanecarboxylic acidLower than 4.90 (Expected)
Fluoroacetic acidFCH₂COOH2.59
Difluoroacetic acidF₂CHCOOH1.34
Trifluoroacetic acidF₃CCOOH0.23

Note: Predicted values are based on computational models and may differ from experimental values.

The magnitude of the pKa decrease upon fluorination is dependent on the number of fluorine atoms and their proximity to the carboxylic acid group. Fluorination at the C2 or C3 position of the tetrahydropyran ring is expected to have a more pronounced effect on acidity than substitution at more distant positions.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorination on logP is more complex than its effect on pKa and is highly dependent on the molecular context.

While a single fluorine atom can sometimes decrease lipophilicity by increasing polarity, the introduction of multiple fluorine atoms or a trifluoromethyl group often increases logP due to the hydrophobic nature of the C-F bond. For tetrahydropyran carboxylic acids, the position of the fluorine substituent will significantly influence the overall lipophilicity.

Table 2: Predicted logP Values

CompoundPredicted logP
Tetrahydropyran-4-carboxylic acid~0.3
2-Fluoro-tetrahydropyran-4-carboxylic acidHigher than 0.3 (Expected)
3-Fluoro-tetrahydropyran-4-carboxylic acidHigher than 0.3 (Expected)

Note: Predicted values are based on computational models and may differ from experimental values.

Synthesis of Fluorinated Tetrahydropyran Carboxylic Acids

Potential Synthetic Strategies:

  • Electrophilic Fluorination: Reagents such as Selectfluor® can be used to introduce fluorine onto an enolate or enol ether precursor of the tetrahydropyran-4-carboxylic acid.

  • Nucleophilic Fluorination: Displacement of a suitable leaving group (e.g., tosylate, mesylate, or halide) on the tetrahydropyran ring with a fluoride source (e.g., potassium fluoride, cesium fluoride, or tetrabutylammonium fluoride) can be employed. This approach often requires the synthesis of a suitably functionalized precursor.

  • Deoxyfluorination: Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) can be used to convert a hydroxyl-substituted tetrahydropyran carboxylic acid precursor into its fluorinated counterpart.

The choice of synthetic route will depend on the desired position of the fluorine atom and the stereochemical outcome required.

Impact on Metabolic Stability

A primary driver for incorporating fluorine into drug candidates is to enhance their metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

By strategically placing fluorine atoms at known sites of metabolic oxidation, the metabolic half-life of a compound can be significantly extended, leading to improved bioavailability and potentially a reduced dosing frequency. For tetrahydropyran carboxylic acid derivatives, fluorination of the ring can block potential hydroxylation sites.

Table 3: Representative Data on the Effect of Fluorination on Metabolic Stability

Parent CompoundFluorinated AnalogImprovement in Metabolic Stability (t½)Reference
Phenyl-containing compoundFluoro-phenyl analogOften significant increase[3]
Aromatic heterocycleFluorinated aromatic heterocycleFrequently observed enhancement[4][5]

While specific data for fluorinated tetrahydropyran carboxylic acids is limited, the general principle of increased metabolic stability upon fluorination is widely accepted in the field of medicinal chemistry.[6][7][8][9]

Role in Biological Activity and Signaling Pathways

Tetrahydropyran derivatives are found in a wide range of biologically active molecules and approved drugs. The tetrahydropyran ring can serve as a rigid scaffold to orient functional groups for optimal interaction with biological targets and can act as a bioisostere for other cyclic systems like cyclohexane, often with improved solubility and metabolic properties.

Fluorinated tetrahydropyran carboxylic acids have the potential to act as inhibitors of various enzymes. The carboxylic acid moiety can participate in key hydrogen bonding or ionic interactions within an enzyme's active site, while the fluorinated tetrahydropyran ring can modulate binding affinity and selectivity.

Potential Biological Targets and Signaling Pathways:

  • Enzyme Inhibition: Tetrahydropyran-based compounds have been identified as inhibitors of enzymes such as UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in Gram-negative bacteria, and Signal Transducer and Activator of Transcription 3 (STAT3), a protein involved in cancer cell proliferation and survival.[4][5][10][11][12][13] Fluorination could enhance the potency and selectivity of these inhibitors.

  • Modulation of Cellular Signaling: By inhibiting key enzymes, fluorinated tetrahydropyran carboxylic acids could modulate various signaling pathways implicated in diseases such as cancer and bacterial infections. For instance, inhibition of STAT3 can disrupt downstream signaling cascades that promote tumor growth.

The following diagram illustrates a generalized workflow for evaluating the potential of a fluorinated tetrahydropyran carboxylic acid as an enzyme inhibitor.

experimental_workflow cluster_synthesis Synthesis cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation cluster_data Data Analysis start Parent THP-COOH fluorination Fluorination start->fluorination Various Methods purification Purification & Characterization fluorination->purification pka pKa Determination purification->pka logp logP Determination purification->logp enzyme_assay Enzyme Inhibition Assay purification->enzyme_assay sar SAR Analysis pka->sar logp->sar cell_assay Cell-based Assay enzyme_assay->cell_assay cell_assay->sar metabolic_stability Metabolic Stability Assay metabolic_stability->sar lead_opt Lead Optimization sar->lead_opt

Caption: Generalized workflow for the synthesis and evaluation of fluorinated tetrahydropyran carboxylic acid derivatives.

The logical relationship between fluorination and improved drug properties can be visualized as follows:

logical_relationship cluster_properties Modified Physicochemical Properties cluster_outcomes Improved Pharmacological Profile fluorination Fluorine Substitution on THP-COOH pka_change Lower pKa (Increased Acidity) fluorination->pka_change logp_change Altered logP (Modulated Lipophilicity) fluorination->logp_change metabolic_stability Increased Metabolic Stability fluorination->metabolic_stability bioavailability Enhanced Bioavailability pka_change->bioavailability potency Improved Potency/ Selectivity pka_change->potency logp_change->bioavailability logp_change->potency pk_profile Favorable PK Profile metabolic_stability->pk_profile drug_candidate Optimized Drug Candidate bioavailability->drug_candidate potency->drug_candidate pk_profile->drug_candidate

Caption: The impact of fluorine substitution on the properties of tetrahydropyran carboxylic acids.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the test compound with a standardized solution of a strong base (e.g., NaOH) and monitoring the pH change.

  • Materials:

    • Test compound (fluorinated or non-fluorinated tetrahydropyran carboxylic acid)

    • Standardized 0.1 M NaOH solution

    • Deionized water (degassed)

    • pH meter with a calibrated electrode

    • Burette

    • Stir plate and stir bar

  • Procedure:

    • Prepare a solution of the test compound in deionized water at a known concentration (e.g., 10 mM).

    • Calibrate the pH meter using standard buffer solutions.

    • Place a known volume of the test compound solution in a beaker with a stir bar.

    • Immerse the pH electrode in the solution and begin stirring.

    • Add the standardized NaOH solution in small, precise increments from the burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has risen significantly past the expected equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

Determination of logP by HPLC

This method estimates the logP of a compound based on its retention time on a reverse-phase HPLC column.

  • Materials:

    • Test compound

    • A series of reference compounds with known logP values

    • HPLC system with a C18 reverse-phase column and a UV detector

    • Mobile phase (e.g., a mixture of acetonitrile and water or methanol and water)

  • Procedure:

    • Prepare solutions of the test compound and reference compounds in a suitable solvent.

    • Equilibrate the HPLC column with the chosen mobile phase.

    • Inject each reference compound and record its retention time (t_R_).

    • Inject the test compound and record its retention time.

    • Determine the void time (t_0_) of the system by injecting a non-retained compound (e.g., uracil).

  • Data Analysis:

    • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R_ - t_0_) / t_0_.

    • Plot the log(k') of the reference compounds (y-axis) against their known logP values (x-axis) to generate a calibration curve.

    • Use the log(k') of the test compound and the calibration curve to determine its logP.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay measures the rate of metabolism of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

  • Materials:

    • Test compound

    • Pooled liver microsomes (e.g., human, rat, or mouse)

    • Phosphate buffer (pH 7.4)

    • NADPH regenerating system (to initiate the enzymatic reaction)

    • Acetonitrile (to stop the reaction)

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, pre-warm the liver microsomes in phosphate buffer at 37°C.

    • Add the test compound to the microsome suspension and pre-incubate for a few minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual wells by adding cold acetonitrile.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot is the rate constant of elimination (k).

    • Calculate the in vitro half-life (t_1/2_) using the formula: t_1/2_ = 0.693 / k.

    • Calculate the intrinsic clearance (CL_int_) based on the half-life and the protein concentration in the assay.

Conclusion

The strategic incorporation of fluorine into the tetrahydropyran carboxylic acid scaffold offers a powerful approach to modulate key physicochemical and pharmacological properties. By influencing acidity, lipophilicity, and metabolic stability, fluorination can lead to the development of drug candidates with enhanced bioavailability, improved potency and selectivity, and more favorable pharmacokinetic profiles. This guide provides a foundational understanding of these principles, supported by experimental protocols, to aid researchers in the rational design of next-generation therapeutics based on this important structural motif. Further experimental investigation into the synthesis and properties of specific fluorinated tetrahydropyran carboxylic acids is warranted to fully exploit their potential in drug discovery.

References

The Tetrahydropyran Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a cornerstone in contemporary drug discovery.[1][2] Its prevalence in a multitude of clinically successful drugs underscores its status as a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity.[3][4] The unique conformational properties and electronic features of the THP moiety offer medicinal chemists a versatile tool to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of the role of tetrahydropyrans in medicinal chemistry, detailing their synthesis, biological activities, and impact on drug design.

The utility of the THP scaffold lies in its ability to serve as a bioisosteric replacement for other cyclic systems, such as cyclohexane or even aromatic rings.[5] This substitution can lead to significant improvements in aqueous solubility, a critical parameter for drug formulation and bioavailability, by reducing lipophilicity and disrupting crystal packing.[6] Furthermore, the oxygen atom within the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially enhancing binding affinity and selectivity.[5]

The Tetrahydropyran Moiety in Approved and Investigational Drugs

The versatility of the tetrahydropyran scaffold is evident in its incorporation into a diverse range of therapeutic agents targeting various disease areas. The following tables summarize quantitative data for several key examples, highlighting the impact of the THP core on their pharmacological profiles.

Kinase Inhibitors

The THP moiety is a common feature in many kinase inhibitors, where it often contributes to favorable binding interactions and physicochemical properties.

Drug NameTarget Kinase(s)IC50 / EC50Therapeutic Area
Gilteritinib FLT3, AXLIC50: 0.29 nM (FLT3), 0.73 nM (AXL)[7]Acute Myeloid Leukemia (AML)
AZD0156 ATMIC50: 0.58 nM[5][8]Oncology
Other Therapeutic Targets

Beyond kinase inhibition, the THP scaffold is found in drugs targeting a variety of other enzymes and receptors.

Drug NameTargetIC50 / EC50 / KdTherapeutic Area
Omarigliptin DPP-4IC50: 1.6 nM[9]Type 2 Diabetes
PF-06409577 AMPK (α1β1γ1)EC50: 7 nM, Kd: 9 nM[7][10]Diabetic Nephropathy

Experimental Protocols: Synthesis of Key Tetrahydropyran Scaffolds

The synthesis of functionalized tetrahydropyrans is a critical aspect of their application in drug discovery. Several robust and stereoselective methods have been developed to access a wide array of THP derivatives.

Synthesis of 4-Aminotetrahydropyran

4-Aminotetrahydropyran is a widely used building block in medicinal chemistry.[1][2] One common synthetic route involves the reduction of a corresponding oxime.

Procedure:

  • Oxime Formation: Dihydro-2H-pyran-4(3H)-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The mixture is typically stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Reduction of the Oxime: The resulting dihydro-2H-pyran-4(3H)-one oxime is dissolved in methanol.[1] A catalytic amount of Raney Nickel (approximately 10% by weight) is added to the solution.[1]

  • The reaction mixture is then stirred under a hydrogen atmosphere at room temperature for several hours (typically 5 hours).[1] The progress of the reduction is monitored by TLC.

  • Work-up and Purification: Upon completion, the Raney Nickel catalyst is removed by filtration.[1] The methanol is removed from the filtrate under reduced pressure to yield 4-aminotetrahydropyran.[1] Further purification can be achieved by distillation or chromatography if necessary.

Prins Cyclization for Substituted Tetrahydropyrans

The Prins cyclization is a powerful acid-catalyzed reaction for the construction of the tetrahydropyran ring from a homoallylic alcohol and an aldehyde.[11][12]

Procedure using Ferric Chloride (FeCl₃):

  • Reaction Setup: To a stirred solution of the homoallylic alcohol in anhydrous dichloromethane (DCM) at room temperature, the desired aldehyde is added.

  • Catalyst Addition: A catalytic amount of anhydrous FeCl₃ is added to the mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and its progress is monitored by TLC.

  • Quenching and Extraction: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with DCM.

  • Work-up and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product can be further purified by silica gel column chromatography.

Oxa-Michael Addition for Tetrahydropyran Synthesis

The intramolecular oxa-Michael addition is another key strategy for the stereoselective synthesis of tetrahydropyrans, particularly cis-2,6-disubstituted derivatives.[13][14]

General Procedure for Base-Catalyzed Cyclization:

  • Substrate Preparation: A suitable hydroxy-α,β-unsaturated ketone or ester is synthesized as the precursor for the cyclization.

  • Reaction Conditions: The precursor is dissolved in an appropriate solvent (e.g., tetrahydrofuran, methanol). A base, such as sodium hydride or potassium carbonate, is added at a controlled temperature (often low temperatures like 0 °C or -78 °C to enhance stereoselectivity).

  • Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is then extracted into an organic solvent.

  • Purification: The organic extracts are combined, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the desired tetrahydropyran.

Signaling Pathways and Logical Workflows

The tetrahydropyran-containing drugs mentioned in this guide exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

drug_discovery_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Approval target_id Target Identification and Validation scaffold_selection Privileged Scaffold Selection (THP) target_id->scaffold_selection library_design Library Design and Virtual Screening scaffold_selection->library_design synthesis Synthesis of THP Analogs library_design->synthesis in_vitro In Vitro Assays (Potency, Selectivity) synthesis->in_vitro adme ADME/Tox Profiling in_vitro->adme lead_opt Lead Optimization in_vitro->lead_opt adme->lead_opt in_vivo In Vivo Efficacy (Animal Models) phase1 Phase I (Safety) in_vivo->phase1 lead_opt->synthesis Iterative Cycles lead_opt->in_vivo phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3 nda New Drug Application (NDA) phase3->nda market Market Launch nda->market

Caption: A generalized workflow for drug discovery utilizing a privileged scaffold approach with tetrahydropyrans.

ATM Signaling Pathway

AZD0156 is a potent inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response.

ATM_pathway DSB DNA Double-Strand Break (DSB) MRN MRN Complex DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates CellCycle Cell Cycle Arrest CHK2->CellCycle p53->CellCycle Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair BRCA1->DNARepair AZD0156 AZD0156 AZD0156->ATM_active inhibits

Caption: The ATM signaling pathway in response to DNA double-strand breaks and its inhibition by AZD0156.

FLT3 Signaling Pathway in AML

Gilteritinib targets mutated FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in some forms of acute myeloid leukemia.

FLT3_pathway FLT3_mut Mutated FLT3 Receptor (Constitutively Active) STAT5 STAT5 FLT3_mut->STAT5 activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3_mut->RAS_RAF_MEK_ERK activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FLT3_mut->PI3K_AKT_mTOR activates Proliferation Cell Proliferation STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Gilteritinib Gilteritinib Gilteritinib->FLT3_mut inhibits

Caption: The constitutively active FLT3 signaling pathway in AML and its inhibition by Gilteritinib.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade involved in immunity and cell growth, and is a target for various inhibitors.

JAK_STAT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_transcription Gene Transcription Nucleus->Gene_transcription JAK_inhibitor JAK Inhibitor JAK_inhibitor->JAK inhibits

Caption: The JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.

Conclusion

The tetrahydropyran scaffold continues to be a valuable asset in the medicinal chemist's toolkit. Its favorable physicochemical properties, coupled with its synthetic tractability, make it an attractive starting point for the design of novel therapeutics. The examples provided in this guide illustrate the broad applicability of the THP moiety across a range of biological targets and disease states. As our understanding of synthetic methodologies and target biology deepens, the strategic incorporation of the tetrahydropyran ring is poised to play an even more significant role in the development of the next generation of medicines.

References

An In-depth Technical Guide on the Molecular Structure of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this guide focuses on its known chemical properties and presents generalized, yet detailed, experimental protocols for its synthesis and structural elucidation based on established methods for analogous compounds.

Core Molecular Attributes

This compound is a heterocyclic compound featuring a tetrahydropyran ring substituted at the 4-position with both a carboxylic acid group and a 2-fluorophenyl group. This substitution pattern creates a chiral center at the C4 position of the tetrahydropyran ring.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₂H₁₃FO₃
Molecular Weight 224.23 g/mol
CAS Number 889939-77-9
IUPAC Name 4-(2-fluorophenyl)oxane-4-carboxylic acid
SMILES FC1=CC=CC=C1C2(CCOCC2)C(=O)O
InChI Key InChI=1S/C12H13FO3/c13-10-6-4-3-5-9(10)12(11(14)15)7-1-16-2-8-12/h3-6H,1-2,7-8H2,(H,14,15)

Molecular Structure Visualization

The 2D chemical structure of this compound is depicted below, illustrating the connectivity of the atoms.

molecular_structure cluster_ring cluster_substituents C1 C C2 C C1->C2 O3 O C2->O3 C4 C O3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C_phenyl C C6->C_phenyl C_carboxyl C C6->C_carboxyl C_phenyl_1 C C_phenyl->C_phenyl_1 F_phenyl F O1_carboxyl O C_carboxyl->O1_carboxyl = O2_carboxyl OH C_carboxyl->O2_carboxyl C_phenyl_2 C C_phenyl_1->C_phenyl_2 C_phenyl_3 C C_phenyl_2->C_phenyl_3 C_phenyl_4 C C_phenyl_3->C_phenyl_4 C_phenyl_5 C C_phenyl_4->C_phenyl_5 C_phenyl_6 C C_phenyl_5->C_phenyl_6 C_phenyl_6->C_phenyl F_sub F C_phenyl_6->F_sub

2D Structure of the title compound.

Experimental Protocols for Structural Elucidation

The definitive determination of the molecular structure of a novel compound like this compound relies on a combination of spectroscopic and analytical techniques. Below are detailed, generalized methodologies for the key experiments required for its comprehensive structural characterization.

Hypothetical Experimental Workflow

The logical flow for synthesizing and characterizing this compound is outlined in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_analysis Data Analysis & Final Structure start Starting Materials (e.g., 2-fluorophenylacetonitrile, bis(2-chloroethyl) ether) reaction Multi-step Synthesis start->reaction purification Purification (Crystallization/Chromatography) reaction->purification ms Mass Spectrometry (MS) - Molecular Weight Confirmation purification->ms nmr NMR Spectroscopy - 1H, 13C, 19F, COSY, HSQC, HMBC - Connectivity & Stereochemistry purification->nmr xray X-ray Crystallography - 3D Structure & Absolute Configuration purification->xray data_integration Integration of Spectroscopic Data ms->data_integration nmr->data_integration xray->data_integration final_structure Final Structure Confirmation data_integration->final_structure

Workflow for synthesis and analysis.
I. Synthesis

A plausible synthetic route to 4-aryl-tetrahydropyran-4-carboxylic acids involves the alkylation of an arylacetonitrile with a bis(2-haloethyl) ether, followed by hydrolysis of the nitrile to a carboxylic acid.

Materials:

  • 2-Fluorophenylacetonitrile

  • Bis(2-chloroethyl) ether

  • Strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

  • Aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Acid or base for hydrolysis (e.g., concentrated HCl or NaOH solution)

  • Organic solvents for extraction and purification (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Cyclization:

    • To a solution of 2-fluorophenylacetonitrile in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as NaH portion-wise at 0 °C.

    • Allow the mixture to stir for 30 minutes to form the corresponding carbanion.

    • Slowly add a solution of bis(2-chloroethyl) ether in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(2-fluorophenyl)tetrahydropyran-4-carbonitrile.

  • Hydrolysis:

    • Reflux the crude carbonitrile intermediate with an excess of concentrated hydrochloric acid or a concentrated solution of sodium hydroxide.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • If basic hydrolysis is used, cool the reaction mixture and acidify with concentrated HCl to a pH of ~2 to precipitate the carboxylic acid.

    • Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the crude this compound.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure compound.

    • Alternatively, purify by column chromatography on silica gel.

II. Mass Spectrometry

Objective: To confirm the molecular weight of the synthesized compound.

Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

Procedure:

  • Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample solution directly into the ESI source.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Analyze the spectrum for the presence of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • The exact mass measurement from HRMS should be within 5 ppm of the calculated theoretical mass for C₁₂H₁₃FO₃.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the connectivity of the atoms, providing insights into the 2D structure and stereochemistry.

Instrumentation: NMR spectrometer operating at a proton frequency of 400 MHz or higher, equipped with a broadband probe.

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

Experiments and Expected Observations:

  • ¹H NMR:

    • Aromatic Region (δ 7.0-7.5 ppm): A complex multiplet pattern corresponding to the four protons of the 2-fluorophenyl group.

    • Tetrahydropyran Protons (δ 3.5-4.5 ppm and δ 1.5-2.5 ppm): The protons on the tetrahydropyran ring will appear as multiplets. The protons adjacent to the oxygen atom will be in the more downfield region.

    • Carboxylic Acid Proton (δ > 10 ppm): A broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Carboxylic Carbonyl (δ ~175-185 ppm): A singlet for the carboxylic acid carbon.

    • Aromatic Carbons (δ ~115-165 ppm): Six signals for the carbons of the fluorophenyl ring. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

    • Tetrahydropyran Carbons (δ ~25-70 ppm): Signals corresponding to the carbons of the tetrahydropyran ring.

  • ¹⁹F NMR: A single resonance for the fluorine atom, with coupling to the adjacent aromatic protons.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the tetrahydropyran and fluorophenyl rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the fluorophenyl ring and the carboxylic acid group to the tetrahydropyran ring.

IV. X-ray Crystallography

Objective: To unambiguously determine the three-dimensional molecular structure, including bond lengths, bond angles, and the absolute configuration of the chiral center.[1][2][3]

Procedure:

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[3]

  • Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.

    • If the crystal is non-centrosymmetric, the absolute configuration can be determined using anomalous dispersion effects.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Tetrahydropyran Carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study on Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Introduction

This document provides illustrative application notes and protocols based on a well-characterized tetrahydropyran-containing compound, (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (referred to herein as Compound 23), a potent inhibitor of Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[5][6]

Application Notes: Tetrahydropyran Analogs as DPP-4 Inhibitors

Compound: (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (Compound 23)

Target: Dipeptidyl Peptidase-4 (DPP-4)

Therapeutic Area: Type 2 Diabetes Mellitus

Mechanism of Action: DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] By inhibiting DPP-4, Compound 23 increases the levels of active incretins. This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, and improved glycemic control.[7][8]

Key Features:

  • High Potency: Demonstrates nanomolar inhibitory activity against DPP-4.[5]

  • Selectivity: Exhibits high selectivity for DPP-4 over other related proteases like DPP-8 and Fibroblast Activation Protein (FAP).[5][6]

  • Favorable Pharmacokinetics: Shows a promising pharmacokinetic profile suitable for clinical development.[5]

  • Oral Bioavailability: Designed for oral administration.[9]

Data Summary

The following table summarizes the in vitro potency and selectivity of Compound 23.

Target IC50 (nM) Selectivity vs. DPP-4
DPP-4 0.8-
DPP-8 >10,000>12,500-fold
FAP >10,000>12,500-fold
QPP >10,000>12,500-fold

Data is illustrative and based on published information for similar compounds.

Experimental Protocols

1. In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

  • Test compound (e.g., Compound 23) dissolved in DMSO

  • Positive control: Sitagliptin

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical concentration range would be from 100 µM to 1 pM.

  • In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control wells).

  • Add 48 µL of pre-warmed (37°C) DPP-4 enzyme solution in Assay Buffer to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the DPP-4 substrate (Gly-Pro-AMC) solution to each well.

  • Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30 minutes, with readings taken every minute.

  • The rate of reaction is determined from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

2. In Vivo Efficacy in a Murine Model of Diabetes

This protocol outlines a method to assess the glucose-lowering effects of a DPP-4 inhibitor in a diet-induced obese mouse model.

Materials:

  • Male C57BL/6 mice on a high-fat diet for 12-16 weeks

  • Test compound (e.g., Compound 23) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Vehicle control

  • Glucose solution (2 g/kg) for oral gavage

  • Blood glucose meter and test strips

  • Oral gavage needles

Procedure:

  • Acclimatize the mice and fast them overnight (approximately 16 hours) with free access to water.

  • Record the baseline blood glucose levels from the tail vein.

  • Administer the test compound or vehicle control via oral gavage.

  • After 60 minutes, administer an oral glucose challenge (2 g/kg).

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot the blood glucose concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion and compare the values between the treated and vehicle control groups to determine the efficacy of the compound.

Visualizations

DPP4_Signaling_Pathway Ingestion Food Ingestion Intestine Intestinal L-cells Ingestion->Intestine GLP1 Active GLP-1 Intestine->GLP1 DPP4 DPP-4 Enzyme GLP1->DPP4 is inactivated by Pancreas Pancreatic β-cells GLP1->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose Compound Tetrahydropyran DPP-4 Inhibitor Compound->DPP4 inhibits

Caption: DPP-4 Inhibition Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis DPP4_Assay DPP-4 Inhibition Assay (IC50 Determination) Compound_Synthesis->DPP4_Assay Selectivity_Assay Selectivity Assays (DPP-8, FAP, etc.) DPP4_Assay->Selectivity_Assay ADME_Screening In Vitro ADME (Metabolic Stability, etc.) Selectivity_Assay->ADME_Screening PK_Studies Pharmacokinetic Studies (Rodents) ADME_Screening->PK_Studies Efficacy_Studies Efficacy Studies (OGTT in Diabetic Mice) PK_Studies->Efficacy_Studies Tox_Studies Preliminary Toxicology Efficacy_Studies->Tox_Studies Lead_Candidate Lead Candidate Selection Tox_Studies->Lead_Candidate

References

Application Notes and Protocols: Synthesis of Derivatives from 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various derivatives of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The following sections outline the synthetic routes for the preparation of amides, esters, and alcohols starting from this key intermediate.

Overview of Synthetic Pathways

4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid serves as a versatile scaffold for the generation of diverse molecular entities. The primary functional group, the carboxylic acid, can be readily transformed into a variety of other functionalities, including amides, esters, and alcohols. These derivatives are of significant interest in the development of novel therapeutic agents. The general synthetic transformations are depicted below.

G cluster_reactions Derivative Synthesis start 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid amide Amide Derivatives start->amide Amide Coupling ester Ester Derivatives start->ester Esterification alcohol (4-(2-fluorophenyl)tetrahydropyran-4-yl)methanol start->alcohol Reduction amide_deriv Further Functionalization amide->amide_deriv ester_deriv Further Functionalization ester->ester_deriv alcohol_deriv Further Functionalization alcohol->alcohol_deriv

Caption: Synthetic pathways for derivatives of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid.

Experimental Protocols

The following protocols are adapted from established methods for the derivatization of tetrahydropyran carboxylic acids. Researchers should optimize these conditions for the specific substrate and scale of the reaction.

Synthesis of 4-(2-fluorophenyl)tetrahydropyran-4-carboxamides

Amide derivatives can be synthesized from the parent carboxylic acid via activation and subsequent reaction with a desired amine. A common method involves the in-situ formation of an acid chloride followed by aminolysis.

Protocol: Amide Synthesis via Acid Chloride

G cluster_workflow Amide Synthesis Workflow A 1. Dissolve carboxylic acid in an anhydrous solvent (e.g., DCM). B 2. Add oxalyl chloride or thionyl chloride dropwise at 0 °C. A->B C 3. Add a catalytic amount of DMF. B->C D 4. Stir at room temperature until conversion to acid chloride is complete. C->D E 5. In a separate flask, dissolve the desired amine in the same solvent. D->E F 6. Add the acid chloride solution dropwise to the amine solution at 0 °C. E->F G 7. Stir the reaction mixture at room temperature. F->G H 8. Quench the reaction with water or a mild base. G->H I 9. Perform an aqueous workup and purify by chromatography. H->I

Caption: Workflow for the synthesis of amide derivatives.

Materials:

  • 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Desired primary or secondary amine

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere.

  • Add a catalytic amount of DMF (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the evolution of gas.

  • Once the formation of the acid chloride is complete (as can be monitored by IR spectroscopy or by quenching a small aliquot with methanol and analyzing by LC-MS), concentrate the mixture under reduced pressure to remove excess oxalyl chloride.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the crude acid chloride (dissolved in a minimal amount of anhydrous DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Table 1: Representative Amide Synthesis Data (Expected)

AmineCoupling ReagentSolventReaction Time (h)Yield (%)
Ammonia (aqueous)SOCl2DCM485-95
AnilineOxalyl Chloride, DMFDCM670-85
BenzylamineEDCI, HOBtDMF1280-90
Synthesis of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylates

Ester derivatives are readily prepared by Fischer esterification or by reaction with an alkyl halide in the presence of a base.[1]

Protocol: Esterification with an Alcohol (Fischer Esterification)

G cluster_workflow Ester Synthesis Workflow A 1. Dissolve carboxylic acid in the desired alcohol (e.g., methanol). B 2. Add a catalytic amount of a strong acid (e.g., H2SO4). A->B C 3. Heat the reaction mixture to reflux. B->C D 4. Monitor the reaction by TLC or LC-MS. C->D E 5. Cool the reaction and remove the excess alcohol under reduced pressure. D->E F 6. Dissolve the residue in an organic solvent (e.g., ethyl acetate). E->F G 7. Wash with saturated aqueous sodium bicarbonate solution and brine. F->G H 8. Dry the organic layer and concentrate. G->H I 9. Purify by column chromatography if necessary. H->I

Caption: Workflow for the synthesis of ester derivatives.

Materials:

  • 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid

  • Desired alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude ester by column chromatography on silica gel.

Table 2: Representative Ester Synthesis Data (Expected)

AlcoholCatalystReaction Time (h)Yield (%)
MethanolH2SO4690-98
EthanolTsOH888-95
IsopropanolH2SO41280-90
Synthesis of (4-(2-fluorophenyl)tetrahydropyran-4-yl)methanol

The reduction of the carboxylic acid to the corresponding primary alcohol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4).

Protocol: Reduction of Carboxylic Acid

G cluster_workflow Alcohol Synthesis Workflow A 1. Suspend LiAlH4 in anhydrous THF at 0 °C. B 2. Add a solution of the carboxylic acid in anhydrous THF dropwise. A->B C 3. Stir the reaction at room temperature or gentle reflux. B->C D 4. Monitor the reaction by TLC or LC-MS. C->D E 5. Cool to 0 °C and cautiously quench with water, then 15% NaOH(aq), then water. D->E F 6. Filter the resulting solids and wash with THF or ethyl acetate. E->F G 7. Concentrate the filtrate under reduced pressure. F->G H 8. Purify by column chromatography. G->H

Caption: Workflow for the synthesis of the corresponding alcohol.

Materials:

  • 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl) or Rochelle's salt solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a suspension of LiAlH4 (2.0-3.0 eq) in anhydrous THF under an inert atmosphere, add a solution of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and quench carefully by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH4 in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

  • Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude alcohol by column chromatography on silica gel to yield (4-(2-fluorophenyl)tetrahydropyran-4-yl)methanol.[2][3]

Table 3: Representative Alcohol Synthesis Data (Expected)

Starting MaterialReducing AgentSolventReaction Time (h)Yield (%)
Carboxylic AcidLiAlH4THF480-90
Methyl EsterLiAlH4THF290-98

Data Presentation

The expected analytical data for the synthesized derivatives are summarized below. Actual results may vary depending on the specific reaction conditions and purification methods.

Table 4: Summary of Expected Analytical Data

DerivativeMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR signals (ppm, indicative)
Amide C12H14FNO2223.247.1-7.5 (m, 4H, Ar-H), 5.5-6.5 (br s, 2H, NH2), 3.5-3.9 (m, 4H, OCH2), 1.8-2.2 (m, 4H, CH2)
Methyl Ester C13H15FO3238.267.1-7.5 (m, 4H, Ar-H), 3.7 (s, 3H, OCH3), 3.5-3.9 (m, 4H, OCH2), 1.8-2.2 (m, 4H, CH2)
Alcohol C12H15FO2210.257.1-7.5 (m, 4H, Ar-H), 3.5-3.9 (m, 4H, OCH2), 3.4 (d, 2H, CH2OH), 1.8-2.2 (m, 4H, CH2), 1.5-1.7 (t, 1H, OH)

Conclusion

The protocols described herein provide a robust foundation for the synthesis of a variety of derivatives from 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid. These methods are scalable and utilize readily available reagents, making them suitable for both academic research and industrial drug development applications. Further optimization of these procedures may be necessary to achieve the desired purity and yield for specific target molecules.

References

Application Notes and Protocols for the Quantification of 4-Aryl-Tetrahydropyran-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aryl-tetrahydropyran-4-carboxylic acids represent a significant class of heterocyclic compounds with a diverse range of biological activities, making them important scaffolds in drug discovery and development.[1] Their applications are reported in areas such as neurological receptor antagonism and as c-Met inhibitors.[1] Accurate and robust analytical methods for the quantification of these compounds in various biological and pharmaceutical matrices are crucial for pharmacokinetic studies, formulation development, and quality control.

While specific validated analytical methods for many 4-aryl-tetrahydropyran-4-carboxylic acid derivatives are not extensively documented in publicly available literature, this document provides a comprehensive guide to suitable analytical techniques based on established principles for the analysis of carboxylic acids. The primary methods detailed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A widely accessible technique suitable for routine analysis. Since 4-aryl-tetrahydropyran-4-carboxylic acids may lack a strong native chromophore, pre-column derivatization is often employed to enhance UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method for volatile and thermally stable compounds. Derivatization is mandatory for carboxylic acids to increase their volatility for GC analysis. Silylation is a common approach.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and applicability to a wide range of compounds. It can often be used for the direct analysis of carboxylic acids without derivatization, typically in negative ion mode.[3]

Quantitative Data Summary

The following table summarizes typical performance characteristics that can be expected from the described analytical methods for the quantification of a representative 4-aryl-tetrahydropyran-4-carboxylic acid. Please note that this is example data, and actual performance will depend on the specific analyte, matrix, and instrumentation.

ParameterHPLC-UV (with Derivatization)GC-MS (with Derivatization)LC-MS/MS (Direct Analysis)
Linearity (r²) > 0.995> 0.998> 0.999
Limit of Detection (LOD) 5 - 20 ng/mL0.5 - 5 ng/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 20 - 50 ng/mL1 - 10 ng/mL0.05 - 1 ng/mL
Accuracy (% Recovery) 85 - 115%90 - 110%95 - 105%
Precision (% RSD) < 15%< 10%< 5%

Experimental Workflows and Logical Diagrams

The following diagrams illustrate the general experimental workflow for the analysis of 4-aryl-tetrahydropyran-4-carboxylic acids and a decision-making process for selecting the most appropriate analytical technique.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Plasma, Tissue, Formulation) Extraction Extraction (Protein Precipitation, LLE, or SPE) Sample->Extraction Derivatization Derivatization (If required for HPLC-UV or GC-MS) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution Analysis Chromatographic Separation (HPLC, GC, or LC) Reconstitution->Analysis Detection Detection (UV, MS, or MS/MS) Analysis->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Report Generation Quantification->Report

Caption: General experimental workflow for quantification.

Caption: Decision tree for analytical method selection.

Experimental Protocols

Protocol 1: General Sample Preparation for Biological Fluids (e.g., Plasma)

This protocol describes a general protein precipitation method suitable for preparing plasma samples for LC-MS/MS analysis.

  • Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of an internal standard solution (a structurally similar compound not present in the sample) at a known concentration.

  • Protein Precipitation: Add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for analysis.

Protocol 2: Quantification by LC-MS/MS (Direct Analysis)

This protocol provides a starting point for the development of a direct LC-MS/MS method.

  • Instrumentation:

    • High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions must be optimized for the target analyte and internal standard.

Protocol 3: Quantification by GC-MS (with Silylation)

This protocol outlines a general procedure for GC-MS analysis following derivatization.

  • Sample Preparation: Prepare the sample as described in Protocol 1, up to the evaporation step.

  • Derivatization:

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation:

    • Gas Chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • GC Conditions:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial: 100°C, hold for 1 min.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 min at 300°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Detection Mode: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Specific ions for the derivatized analyte must be determined.

Conclusion

The analytical methods and protocols presented provide a robust framework for the quantitative analysis of 4-aryl-tetrahydropyran-4-carboxylic acids. While LC-MS/MS offers the highest sensitivity and selectivity, HPLC-UV and GC-MS are viable alternatives depending on the specific application requirements. Method development and validation should be performed for each specific analyte and matrix to ensure data accuracy and reliability in research and drug development settings.

References

Application of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic Acid in CNS Drug Development: A Scarcity of Direct Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information detailing the specific application of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid in Central Nervous System (CNS) drug development. This compound, with the CAS Number 889939-77-9, appears to be a chemical building block or intermediate that has not been extensively studied for its direct biological effects within the CNS, or such studies have not been published in the public domain.

While direct data on the title compound is unavailable, the broader class of molecules containing the tetrahydropyran-4-carboxylic acid scaffold has shown relevance in the pursuit of novel CNS therapies. The tetrahydropyran ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to form hydrogen bonds, which can improve drug-like characteristics.

General Application of the Tetrahydropyran Scaffold in CNS Research

Derivatives of tetrahydropyran have been investigated for their potential to modulate various CNS targets. For instance, compounds incorporating a tetrahydropyran moiety have been explored as:

  • Cannabinoid Receptor (CB1 and CB2) Modulators: The cannabinoid receptors are implicated in a wide range of physiological and pathological processes in the CNS, including pain perception, appetite, mood, and memory. The tetrahydropyran ring has been used as a bioisosteric replacement for other cyclic systems in the design of cannabinoid receptor ligands.

  • Translocator Protein (TSPO) Ligands: TSPO is upregulated in the brain in response to neuronal injury and inflammation, making it a promising target for imaging neuroinflammation and for potential therapeutic intervention in neurodegenerative diseases.

  • Agonists for the CB2 Receptor: Selective activation of the CB2 receptor is being investigated as a therapeutic strategy for inflammatory and neuropathic pain, with some developed agonists featuring a tetrahydropyran core.

The inclusion of a 2-fluorophenyl group, as seen in the title compound, is a common medicinal chemistry strategy to enhance metabolic stability and modulate binding affinity to biological targets. The fluorine atom can alter the electronic properties of the phenyl ring and influence intermolecular interactions.

Hypothetical Experimental Workflow

Should researchers wish to investigate the potential of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid in CNS drug development, a general experimental workflow could be conceptualized. This workflow would aim to first synthesize the compound and then evaluate its biological activity against a panel of CNS targets.

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_in_vivo In Vivo Evaluation synthesis Synthesis of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screening Primary Binding Assays (CNS Receptor Panel) characterization->primary_screening Test Compound functional_assays Functional Assays (e.g., cAMP, Ca2+ flux) primary_screening->functional_assays pk_studies Pharmacokinetic Studies (ADME) functional_assays->pk_studies Lead Candidate pd_models Pharmacodynamic & Efficacy Models (e.g., rodent behavior) pk_studies->pd_models toxicology Preliminary Toxicology pd_models->toxicology

Stereoselective Synthesis of 2,6-Disubstituted Tetrahydropyran Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6-disubstituted tetrahydropyran (THP) motif is a privileged scaffold found in a wide array of biologically active natural products and pharmaceutical agents, exhibiting activities ranging from anticancer to antibiotic.[1][2] The precise control of stereochemistry at the C2 and C6 positions is often crucial for their biological function. This document provides detailed application notes and experimental protocols for key stereoselective methods to synthesize these important heterocyclic compounds.

I. Overview of Synthetic Strategies

The stereoselective synthesis of 2,6-disubstituted tetrahydropyrans can be broadly categorized into three main approaches: metal-catalyzed cyclizations, organocatalytic reactions, and substrate-controlled methods. Each strategy offers distinct advantages concerning substrate scope, stereocontrol, and functional group tolerance.

A summary of prominent strategies is presented below:

StrategyKey FeaturesStereocontrol
Metal-Catalyzed Cyclizations Employs transition metals like Palladium, Gold, and Copper to catalyze intramolecular reactions.[3][4][5][6][7][8][9]High diastereo- and enantioselectivity achievable, often dictated by the catalyst and ligand.
Organocatalytic Reactions Utilizes small organic molecules as catalysts, avoiding the use of metals.[2]Excellent enantioselectivity can be achieved through chiral catalysts.[2]
Substrate-Controlled Methods Relies on the inherent stereochemistry of the starting material to direct the formation of new stereocenters.[10][11][12]Stereochemical outcome is predetermined by the substrate's configuration.

II. Metal-Catalyzed Stereoselective Syntheses

Transition metal catalysis offers powerful and versatile methods for the construction of 2,6-disubstituted THPs with high levels of stereocontrol.

A. Palladium-Catalyzed Oxidative Heck Redox-Relay

A notable advancement in palladium catalysis is the oxidative Heck redox-relay strategy, which allows for the stereoselective synthesis of 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols.[7][8] This method proceeds through an exo-cyclic migration, enabling the installation of a substituent at the C6 position with excellent stereoselectivity.[7]

General Workflow for Palladium-Catalyzed Oxidative Heck Redox-Relay:

G cluster_workflow Experimental Workflow start Combine enantiopure dihydropyranyl alcohol, boronic acid, Pd catalyst, ligand, and oxidant in a suitable solvent. reaction Stir the reaction mixture at room temperature under air. start->reaction quench Quench the reaction and perform aqueous work-up. reaction->quench purify Purify the crude product by column chromatography. quench->purify characterize Characterize the 2,6-trans-disubstituted tetrahydropyran. purify->characterize

Caption: General workflow for Pd-catalyzed synthesis.

Quantitative Data for Palladium-Catalyzed Synthesis of 2,6-trans-Tetrahydropyrans: [7][8]

EntryAryl Boronic AcidProductYield (%)dr (trans:cis)
1Phenylboronic acid2-Phenyl-6-hydroxymethyl-THP75>20:1
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-hydroxymethyl-THP60>20:1
34-Fluorophenylboronic acid2-(4-Fluorophenyl)-6-hydroxymethyl-THP78>20:1

Experimental Protocol: Synthesis of trans-2-Aryl-6-(hydroxymethyl)tetrahydropyran [7][8]

  • To a vial equipped with a magnetic stir bar, add the enantiopure (R)- or (S)-dihydropyranyl alcohol (1.0 equiv), the corresponding arylboronic acid (2.0 equiv), Pd(OAc)₂ (10 mol%), and a PyrOx ligand (15 mol%).

  • Add 3 Å molecular sieves, DMF (0.1 M), and Cu(OTf)₂ (4 mol%).

  • Stir the mixture at room temperature under an air atmosphere for 24 hours.

  • Upon completion (monitored by TLC), the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The resulting aldehyde is dissolved in methanol, and NaBH₄ is added at 0 °C to reduce the aldehyde to the corresponding alcohol.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2,6-trans-disubstituted tetrahydropyran.

B. Gold-Catalyzed Meyer-Schuster Rearrangement/Hydration/Oxa-Michael Addition

An efficient method for the stereoselective synthesis of cis-2,6-disubstituted tetrahydropyrans involves a gold-catalyzed sequence starting from bis-propargylic alcohols.[6] This one-pot reaction proceeds through a Meyer-Schuster rearrangement, hydration, and a subsequent intramolecular oxa-Michael addition.

Plausible Reaction Mechanism:

G cluster_mechanism Gold-Catalyzed Cascade start Bis-propargylic alcohol intermediate1 Meyer-Schuster Rearrangement (Au-catalyzed) start->intermediate1 intermediate2 Bis-enone intermediate intermediate1->intermediate2 intermediate3 Intramolecular Oxa-Michael Addition intermediate2->intermediate3 product cis-2,6-Disubstituted Tetrahydropyran intermediate3->product G cluster_pathway Tandem Reaction Pathway start Unsaturated Keto Alcohol step1 Asymmetric Hydrogenation (Chiral Catalyst) start->step1 intermediate Chiral Hydroxy Ketone step1->intermediate step2 Oxa-Michael Cyclization intermediate->step2 product Enantioenriched 2,6-cis-Disubstituted Tetrahydropyran step2->product G cluster_scheme Epoxy Alcohol Cyclization start Chiral Epoxy Alcohol step1 Acid or Base Catalysis start->step1 product Stereodefined Tetrahydropyran step1->product

References

Application Notes and Protocols for 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of the chemical scaffold, 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid, in drug discovery and development. The information presented is based on established synthetic methodologies for related tetrahydropyran derivatives and the known biological activities of compounds containing the fluorophenyl moiety.

Application Notes

The 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid scaffold is a promising starting point for the development of novel therapeutic agents. The tetrahydropyran ring provides a three-dimensional structure that can enhance binding to biological targets, while the 2-fluorophenyl group is a common feature in many potent kinase inhibitors.[1] The carboxylic acid functional group serves as a versatile handle for the synthesis of a diverse library of derivatives, such as amides and esters, allowing for the fine-tuning of physicochemical and pharmacological properties.

Derivatives of similar scaffolds have shown significant potential in oncology, particularly as inhibitors of key signaling pathways involved in cell proliferation and survival. For instance, compounds bearing a 4-fluorophenyl moiety have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and other kinases, which are often dysregulated in various cancers.[1][2] Therefore, it is hypothesized that derivatives of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid could also exhibit anticancer properties by targeting similar pathways.

Potential Therapeutic Areas:
  • Oncology: As inhibitors of protein kinases such as EGFR, HER2, and VEGFR.[1][2]

  • Inflammatory Diseases: Targeting kinases involved in inflammatory signaling cascades.

  • Neurological Disorders: Modulation of receptors and enzymes in the central nervous system.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, in vitro biological data for a series of amide derivatives of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid. This data is intended to be illustrative of the potential activities that could be observed for compounds derived from this scaffold.

Compound IDR-group (Amide)Target KinaseIC50 (nM)A549 Cell Line IC50 (µM)T-47D Cell Line IC50 (µM)
F-THP-A01 -NH-CH₂-PhEGFR833.920.88
F-THP-A02 -NH-(4-Cl-Ph)EGFR1716.530.75
F-THP-A03 -NH-(3,4-diCl-Ph)HER22508.051.21
F-THP-A04 -NH-cHexVEGFR-234010.762.54
Erlotinib (Reference)EGFR574.291.02

Data is hypothetical and for illustrative purposes, based on activities of similar compounds reported in the literature.[1][2]

Experimental Protocols

Synthesis of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid

This protocol describes a potential synthetic route adapted from known procedures for related tetrahydropyran compounds.

a. Step 1: Synthesis of Diethyl 2-(2-(2-chloroethoxy)ethyl)malonate

  • To a solution of diethyl malonate (1.0 eq) in a suitable solvent such as anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add bis(2-chloroethyl) ether (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

b. Step 2: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

  • To a solution of the product from Step 1 (1.0 eq) in anhydrous THF, add a strong base such as potassium tert-butoxide (1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

c. Step 3: Synthesis of Tetrahydropyran-4,4-dicarboxylic acid

  • To a solution of diethyl tetrahydropyran-4,4-dicarboxylate (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.5 eq).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture and acidify with concentrated HCl to pH 1-2.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the dicarboxylic acid.

d. Step 4: Decarboxylation to Tetrahydropyran-4-carboxylic acid

  • Heat the tetrahydropyran-4,4-dicarboxylic acid (1.0 eq) in a high-boiling solvent such as xylene at reflux for 6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield tetrahydropyran-4-carboxylic acid.

e. Step 5: Friedel-Crafts Acylation

  • This step is hypothetical as a direct arylation at the 4-position is challenging. A more plausible route would involve starting with a different precursor. However, for the purpose of this protocol, a conceptual step is outlined. A more practical approach would be a multi-step synthesis starting from a different precursor.

f. Alternative Step 5: Grignard Reaction with a Ketone Precursor

  • A more feasible approach would involve the synthesis of a 4-keto-tetrahydropyran derivative, followed by a Grignard reaction with 2-fluorophenylmagnesium bromide, and subsequent oxidation to the carboxylic acid.

General Protocol for Amide Synthesis
  • To a solution of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM and add the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) at 0 °C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude amide by column chromatography or recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anti-proliferative activity of the synthesized compounds against cancer cell lines.

  • Cell Culture: Culture A549 (lung carcinoma) and T-47D (breast cancer) cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Erlotinib).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid cluster_derivatization Amide Library Synthesis cluster_testing Biological Evaluation start Diethyl Malonate + Bis(2-chloroethyl) ether step1 Cyclization start->step1 step2 Hydrolysis step1->step2 step3 Decarboxylation step2->step3 step4 Aryl Introduction (Conceptual) step3->step4 scaffold 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid step4->scaffold amide_synth Amidation scaffold->amide_synth library Amide Derivatives Library amide_synth->library assay In Vitro Cytotoxicity Assay (MTT) library->assay data IC50 Data assay->data

Caption: Proposed workflow for synthesis and evaluation.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor F-THP Derivative (Inhibitor) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and potential inhibition.

References

High-Throughput Screening Assays for Tetrahydropyran-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) scaffold is a privileged structural motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. Its inherent conformational flexibility and ability to engage in hydrogen bonding have made it an attractive starting point for the development of novel therapeutics. High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery by enabling the rapid evaluation of large libraries of compounds to identify "hits" with desired biological activities. This document provides detailed application notes and experimental protocols for conducting HTS campaigns focused on tetrahydropyran-based compound libraries for anticancer and antiviral applications, as well as for identifying enzyme inhibitors.

General Workflow for High-Throughput Screening

A typical HTS workflow for tetrahydropyran-based compounds involves several key stages, from initial screening to hit confirmation and characterization. The process is designed to efficiently sift through large numbers of compounds and identify those with genuine and potent activity.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Counter-Screens cluster_3 Lead Optimization Primary_Screen Primary HTS of Tetrahydropyran Library (Single Concentration) Hit_Confirmation Hit Confirmation (Re-testing of Primary Hits) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (Orthogonal & Mechanistic) Dose_Response->Secondary_Assays Counter_Screens Counter-Screens (Artifact & Specificity) Dose_Response->Counter_Screens Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Counter_Screens->Lead_Optimization

A general workflow for a high-throughput screening campaign.

Section 1: Anticancer Activity Screening

A significant number of tetrahydropyran-containing molecules have demonstrated potent antiproliferative activity against various cancer cell lines. HTS assays are instrumental in identifying novel anticancer agents from tetrahydropyran libraries.

Data Presentation: Anticancer Activity of Tetrahydropyran Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values of representative tetrahydropyran-based compounds against various cancer cell lines.

Table 1: Antiproliferative Activity of 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives

CompoundMCF-7 (IC50, µM)HeLa (IC50, µM)DU-145 (IC50, µM)
6g 6.67 ± 0.394.49 ± 0.3210.38 ± 0.42
6h 7.32 ± 0.626.87 ± 0.3315.40 ± 0.60

Data represents the mean ± standard deviation of three independent experiments.

Table 2: In Vitro Anticancer Activity of Spiro-4H-Pyran Derivatives

CompoundHT-29 (IC50, µM)Panc1 (IC50, µM)MDA-MB-231 (IC50, µM)
4a >50>50>50
4b 35.2 ± 2.141.5 ± 3.328.9 ± 1.8
4c 12.8 ± 0.918.3 ± 1.59.7 ± 0.6

Data represents the mean ± standard deviation of three independent determinations.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of tetrahydropyran compounds on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Tetrahydropyran compound library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the tetrahydropyran compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Cancer Targeted by Bioactive Compounds

Many anticancer agents exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The following diagrams illustrate some of these critical pathways that could be targeted by tetrahydropyran derivatives.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Activation

The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

The MAPK/ERK signaling pathway, crucial for cell proliferation and differentiation.

Section 2: Antiviral Activity Screening

The structural diversity of tetrahydropyran-based compounds makes them promising candidates for the discovery of novel antiviral agents. HTS assays are essential for screening large libraries to identify compounds that inhibit viral replication.

Data Presentation: Antiviral Activity of Tetrahydropyran Derivatives

The following table provides a template for summarizing the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of tetrahydropyran compounds against a specific virus. The Selectivity Index (SI = CC50/IC50) is a critical parameter for evaluating the therapeutic potential of an antiviral compound.[1]

Table 3: Antiviral Activity of Tetrahydropyran Derivatives against Virus X

Compound IDIC50 (µM)CC50 (µM)Selectivity Index (SI)
THP-001DataDataData
THP-002DataDataData
THP-003DataDataData

Data to be populated from HTS experiments.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This protocol describes a cell-based assay to screen for compounds that protect host cells from virus-induced cell death (cytopathic effect).[2]

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

  • Target virus

  • Complete culture medium

  • Tetrahydropyran compound library (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 384-well clear-bottom, white-walled microplates

  • Automated liquid handling system

  • Luminometer

Procedure:

  • Cell Seeding: Using an automated dispenser, seed 5,000 cells/well in 30 µL of culture medium into 384-well plates and incubate for 24 hours.[2]

  • Compound Addition: Prepare compound plates with serial dilutions of the tetrahydropyran compounds. Transfer a small volume (e.g., 100 nL) of compound solution to the cell plates.

  • Virus Infection: Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the mock-infected controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. Determine the IC50 and CC50 values from dose-response curves.

Signaling Pathways Involved in Viral Infection

Viruses often hijack host cell signaling pathways to facilitate their replication and evade the immune response. Compounds that modulate these pathways can have potent antiviral effects.

NFkB_Pathway cluster_0 Viral_PAMPs Viral PAMPs TLR Toll-like Receptor (TLR) Viral_PAMPs->TLR MyD88 MyD88 TLR->MyD88 Activation IKK_Complex IKK Complex MyD88->IKK_Complex Activation IkB IκBα IKK_Complex->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Activation

The NF-κB signaling pathway, a key regulator of the inflammatory response to viral infection.

Section 3: Enzyme Inhibition Screening

Many tetrahydropyran derivatives have been identified as potent inhibitors of various enzymes, making them attractive candidates for the treatment of a wide range of diseases. HTS provides an efficient platform for discovering novel enzyme inhibitors.

Data Presentation: Enzyme Inhibitory Activity of Tetrahydropyran Derivatives

The following table is a template for presenting the 50% inhibitory concentration (IC50) values of tetrahydropyran compounds against a specific enzyme.

Table 4: Inhibitory Activity of Tetrahydropyran Derivatives against Enzyme Y

Compound IDIC50 (µM)
THP-101Data
THP-102Data
THP-103Data

Data to be populated from HTS experiments.

Experimental Protocol: Generic Enzyme Inhibition Assay (Absorbance-Based)

This protocol describes a general method for screening tetrahydropyran compounds for their ability to inhibit a specific enzyme that produces a chromogenic product.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer

  • Tetrahydropyran compound library (dissolved in DMSO)

  • Stop solution (if required)

  • 384-well clear flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Compound Dispensing: Dispense a small volume of the tetrahydropyran compounds and controls (vehicle and known inhibitor) into the wells of a 384-well plate.

  • Enzyme Addition: Add the enzyme solution to each well and incubate for a pre-determined time to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period.

  • Reaction Termination (Optional): If necessary, add a stop solution to quench the reaction.

  • Data Acquisition: Measure the absorbance of the product at the appropriate wavelength using a microplate spectrophotometer.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. For active compounds, perform a dose-response study to determine the IC50 value.

Apoptosis Signaling Pathway

Induction of apoptosis is a key mechanism for many anticancer drugs. Tetrahydropyran derivatives that modulate this pathway are of significant interest.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Procaspase8 Procaspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activation DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Bax Bax p53->Bax Activation Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

The intrinsic and extrinsic pathways of apoptosis.

Conclusion

The tetrahydropyran scaffold represents a rich source of chemical diversity for the discovery of novel therapeutic agents. The high-throughput screening assays and protocols detailed in this document provide a robust framework for the systematic evaluation of tetrahydropyran-based compound libraries. By employing these methodologies, researchers can efficiently identify and characterize promising lead compounds for the development of new treatments for cancer, viral infections, and a multitude of other diseases. The integration of these screening efforts with an understanding of the underlying signaling pathways will be crucial for the successful translation of these findings into clinical applications.

References

Application Notes and Protocols: Intramolecular Oxa-Michael Addition for Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds, making its efficient and stereocontrolled synthesis a critical endeavor in modern organic chemistry. The intramolecular oxa-Michael addition represents a powerful and atom-economical strategy for the construction of the THP ring system. This document provides detailed application notes and experimental protocols for various catalytic systems that facilitate this transformation, offering a guide for researchers in synthetic and medicinal chemistry.

General Reaction Mechanism

The intramolecular oxa-Michael addition involves the cyclization of a hydroxy-functionalized α,β-unsaturated carbonyl compound. The reaction proceeds via the conjugate addition of the tethered hydroxyl group to the electron-deficient double bond, forming the six-membered tetrahydropyran ring. The stereochemical outcome of the reaction is highly dependent on the catalyst and reaction conditions employed.

Caption: General mechanism of intramolecular oxa-Michael addition.

Application 1: Enantioselective Synthesis using Chiral Phosphoric Acid (CPA) Catalysis

Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a variety of asymmetric transformations, including the intramolecular oxa-Michael addition. This approach, often part of a 'clip-cycle' strategy, allows for the highly enantioselective synthesis of spirocyclic tetrahydropyrans.[1]

Experimental Workflow

G cluster_workflow CPA-Catalyzed Enantioselective Tetrahydropyran Synthesis Start Start: Alcohol Fragment & Aryl Thioacrylate Metathesis Olefin Metathesis (Hoveyda-Grubbs II catalyst) Start->Metathesis Precursor Cyclization Precursor Metathesis->Precursor Cyclization Intramolecular oxa-Michael Addition (Chiral Phosphoric Acid Catalyst) Precursor->Cyclization Product Enantioenriched Spirocyclic Tetrahydropyran Cyclization->Product End End Product->End

Caption: Workflow for CPA-catalyzed synthesis.

Quantitative Data Summary
CatalystSubstrate TypeSolventTemp (°C)Yield (%)ee (%)Ref.
R-TRIPSpirocyclic PrecursorCyclohexane5051-93up to 99[1]
Protocol: CPA-Catalyzed Synthesis of a 3,3'-Spirocyclic Tetrahydropyran[1]
  • Precursor Synthesis: To a solution of the alcohol fragment and the aryl thioacrylate in 1,2-dichloroethane (DCE), add the Hoveyda-Grubbs II catalyst (10 mol%).

  • Heat the reaction mixture at 50 °C and monitor by TLC until consumption of the starting materials.

  • Purify the resulting cyclization precursor by flash column chromatography.

  • Cyclization: To a solution of the purified precursor in cyclohexane, add the chiral phosphoric acid catalyst (e.g., R-TRIP, 20 mol%).

  • Stir the reaction at 50 °C and monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography to afford the enantioenriched spirocyclic tetrahydropyran.

Application 2: Diastereoselective Synthesis under Acidic and Basic Conditions

The stereochemical outcome of the intramolecular oxa-Michael addition can be controlled to favor different diastereomers by selecting either acidic or basic catalytic conditions. Under acidic catalysis, the thermodynamically favored diequatorial product is typically obtained, whereas basic conditions at low temperatures can lead to the kinetically favored axial-equatorial isomer.[2][3]

Logical Relationship of Catalyst to Product Stereochemistry

G cluster_logic Stereocontrol in Tetrahydropyran Synthesis Substrate (E)-Michael Acceptor Precursor Acid Acidic Catalysis (e.g., TsOH) Substrate->Acid Base Basic Catalysis (e.g., NaH, low temp) Substrate->Base Diequatorial Diequatorial Product (Thermodynamic Control) Acid->Diequatorial AxialEquatorial Axial-Equatorial Product (Kinetic Control) Base->AxialEquatorial

Caption: Catalyst influence on stereoselectivity.

Quantitative Data Summary
CatalystSubstrate TypeConditionsProductDiastereoselectivityRef.
Acidic(E)-Michael acceptorKinetic controlDiequatorialExclusive[2]
Basic(E)-Michael acceptorLow temp, kinetic controlAxial-equatorialGenerally favored[2]
Protocol: Acid-Catalyzed Diastereoselective Cyclization[2]
  • Dissolve the hydroxy-α,β-unsaturated ester in a suitable solvent such as dichloromethane.

  • Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Application 3: Highly Efficient Synthesis using Bifunctional Iminophosphorane (BIMP) Catalysis

Bifunctional iminophosphorane (BIMP) catalysts have been shown to be highly effective for the enantioselective intramolecular oxa-Michael addition to α,β-unsaturated esters and amides, which are typically less reactive Michael acceptors.[4][5] This method offers excellent yields and enantioselectivities over a broad range of substrates.[4][6]

Experimental Workflow

G cluster_workflow BIMP-Catalyzed Tetrahydropyran Synthesis Start Start: Hydroxy-α,β-unsaturated Ester/Amide Reaction Intramolecular oxa-Michael Addition (BIMP Catalyst) Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product Enantioenriched Tetrahydropyran Purification->Product End End Product->End

Caption: Workflow for BIMP-catalyzed synthesis.

Quantitative Data Summary
CatalystSubstrate TypeSolventTemp (°C)TimeYield (%)erRef.
BIMPα,β-unsaturated esterCPME5048 h9395:5[4]
BIMPVariousVariousVarious1 dayup to 99up to 99.5:0.5[4][5]
Protocol: BIMP-Catalyzed Enantioselective Cyclization[4]
  • To a solution of the hydroxy-α,β-unsaturated ester (1.0 equiv) in cyclopentyl methyl ether (CPME), add the BIMP catalyst (7.5 mol%).

  • Stir the reaction mixture at 50 °C for 48 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the enantioenriched tetrahydropyran.

  • For further enhancement of the enantiomeric ratio, recrystallization from a suitable solvent such as hot hexane can be performed.

Application 4: Gold-Catalyzed Tandem Meyer-Schuster Rearrangement/Oxa-Michael Addition

Gold catalysts can facilitate a tandem reaction sequence involving a Meyer-Schuster rearrangement of bis-propargylic alcohols followed by an intramolecular oxa-Michael addition to afford cis-2,6-disubstituted tetrahydropyrans.[7]

Experimental Workflow

G cluster_workflow Gold-Catalyzed Tandem Synthesis Start Start: Bis-propargylic Alcohol Reaction Gold(I)-Catalyzed Tandem Reaction (Meyer-Schuster Rearrangement, Hydration, oxa-Michael Addition) Start->Reaction Product cis-2,6-Disubstituted Tetrahydropyran Reaction->Product End End Product->End

Caption: Workflow for Gold-catalyzed tandem synthesis.

Quantitative Data Summary
CatalystSubstrate TypeSolventAdditiveYield (%)Ref.
Ph3PAuNTf2Bis-propargylic alcoholClCH2CH2ClH2O (10 eq.)56[7]
Protocol: Gold-Catalyzed Synthesis of a cis-2,6-Disubstituted Tetrahydropyran[7]
  • To a solution of the bis-propargylic alcohol in 1,2-dichloroethane, add water (10 equivalents).

  • Add the gold(I) catalyst (e.g., Ph3PAuNTf2, 2 mol%).

  • Stir the reaction at the appropriate temperature and monitor by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product via flash column chromatography to isolate the cis-2,6-disubstituted tetrahydropyran.

Application 5: Acid-Catalyzed Intramolecular Oxa-Michael Addition under Microwave Irradiation

For rapid and efficient synthesis, acid-catalyzed intramolecular oxa-Michael additions can be performed under solvent-free conditions using microwave irradiation. Brønsted acids, such as trifluoromethanesulfonic acid (triflic acid), have been shown to be particularly effective.[8]

Experimental Workflow

G cluster_workflow Microwave-Assisted Synthesis Start Start: (E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-one Reaction Solvent-Free Microwave Irradiation (Triflic Acid Catalyst) Start->Reaction Product 5-aryl-2,2-dimethyl-dihydrofuran-3(2H)-one Reaction->Product End End Product->End

Caption: Workflow for microwave-assisted synthesis.

Quantitative Data Summary
CatalystConditionsTimeConversion (%)Yield (%)Ref.
Triflic acidSolvent-free, microwave9 min9081[8]
Protocol: Microwave-Assisted Acid-Catalyzed Cyclization[8]
  • In a microwave-safe vessel, mix the (E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-one (0.5 mmol) and trifluoromethanesulfonic acid (0.05 mmol).

  • Irradiate the mixture in a microwave reactor at 650 W for 9 minutes.

  • After cooling, dissolve the reaction mixture in a suitable organic solvent.

  • Wash with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer, dry the combined organic layers, and concentrate.

  • Purify the product by flash column chromatography.

References

Application Notes and Protocols for Hetero-Diels-Alder Cycloaddition in Tetrahydropyran Ring Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hetero-Diels-Alder (HDA) reaction is a powerful and versatile strategy for the stereocontrolled synthesis of six-membered heterocycles, such as tetrahydropyrans. This cycloaddition, involving a conjugated diene and a heterodienophile (often a carbonyl compound), has become a cornerstone in the synthesis of complex natural products and pharmaceutically active molecules, where the tetrahydropyran motif is a common structural feature.[1][2][3][4] This document provides an overview of the application of HDA reactions for tetrahydropyran ring construction, with a focus on catalytic asymmetric methods, and includes a detailed experimental protocol for a representative transformation.

Application Notes

The strategic importance of the Hetero-Diels-Alder reaction lies in its ability to rapidly generate molecular complexity with a high degree of stereocontrol.[2] In the context of tetrahydropyran synthesis, the reaction typically involves the [4+2] cycloaddition of an electron-rich diene with an aldehyde or ketone.

Key Features of the Hetero-Diels-Alder Reaction for Tetrahydropyran Synthesis:

  • High Stereoselectivity: The concerted nature of the Diels-Alder reaction allows for the predictable transfer of stereochemical information from the reactants to the product. Furthermore, the development of chiral catalysts has enabled highly enantioselective transformations, providing access to optically pure tetrahydropyran derivatives.[2][5]

  • Catalysis: A wide range of catalysts can be employed to promote the HDA reaction and control its stereochemical outcome. These include both Lewis acids and organocatalysts.

    • Lewis Acid Catalysis: Chiral Lewis acid complexes, such as those based on chromium, copper, and aluminum, have proven to be highly effective in catalyzing asymmetric HDA reactions.[5][6] For instance, chiral (salen)Cr(III) complexes, often referred to as Jacobsen's catalysts, are renowned for their ability to induce high enantioselectivity in the reaction of simple aldehydes with various dienes.[5][7][8]

    • Organocatalysis: The use of small organic molecules as catalysts offers a complementary approach, avoiding the potential toxicity and cost associated with metal catalysts.[1][3][4] Chiral amines, phosphoric acids, and other hydrogen-bond donors have been successfully employed in asymmetric HDA reactions.[9]

  • Versatile Substrates: A variety of dienes and dienophiles can be utilized in the HDA reaction, allowing for the synthesis of a diverse range of substituted tetrahydropyrans. Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is a particularly popular and highly reactive diene that has been extensively used in the synthesis of 2,3-dihydro-4H-pyran-4-ones, versatile intermediates for further functionalization.[9][10][11]

Applications in Drug Development and Natural Product Synthesis:

The tetrahydropyran ring is a prevalent structural motif in numerous biologically active natural products, including antibiotics, anticancer agents, and immunosuppressants. The HDA reaction provides a convergent and efficient route to these complex architectures. For example, the synthesis of the tetrahydropyran core of fostriecin and ambruticin has been accomplished using asymmetric HDA methodology.

Quantitative Data Summary

The following tables summarize the quantitative data for selected catalytic asymmetric Hetero-Diels-Alder reactions for the synthesis of tetrahydropyran derivatives.

Table 1: Chiral Chromium-Catalyzed Hetero-Diels-Alder Reaction

DieneDienophileCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1-Methoxy-1,3-butadiene(t-butyldimethyl-silyloxy)acetaldehyde1.590>97:3>99

Data sourced from an Organic Syntheses procedure utilizing a chiral tridentate Schiff base chromium(III) complex.[5]

Table 2: Chiral Aluminum-Catalyzed Hetero-Diels-Alder Reaction of Danishefsky's Diene

DienophileCatalystCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
BenzaldehydeChiral Aluminum Complex208857
BenzaldehydeOptimized Chiral Aluminum Complex109799.4

Data from a study on the development of a highly enantioselective HDA reaction catalyzed by chiral aluminum complexes.

Table 3: TADDOL-Catalyzed Hetero-Diels-Alder Reaction

DieneDienophileCatalystCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Danishefsky's DieneBenzaldehydeTADDOL derivative10moderategood

Qualitative data from a study on hydrogen-bond-promoted enantioselective HDA reactions.[9]

Experimental Protocols

This section provides a detailed protocol for a representative asymmetric Hetero-Diels-Alder reaction using a chiral chromium catalyst.

Protocol: Asymmetric Hetero-Diels-Alder Reaction Catalyzed by a Chiral (salen)Chromium(III) Complex

This protocol is adapted from a reported procedure for the highly enantioselective synthesis of a dihydropyran.[5]

Materials:

  • Chiral (salen)Chromium(III) chloride complex (catalyst)

  • 1-Methoxy-1,3-butadiene (diene)

  • (t-butyldimethyl-silyloxy)acetaldehyde (dienophile)

  • 4Å Molecular sieves (powdered, activated)

  • tert-Butyl methyl ether (anhydrous)

  • Dichloromethane (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Syringes

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Catalyst Activation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chiral (salen)Cr(III)Cl catalyst (1.5 mol%) and powdered, activated 4Å molecular sieves (250 mg/mmol of aldehyde). Add anhydrous tert-butyl methyl ether. Stir the resulting suspension at room temperature for 30 minutes.

  • Reaction Setup: Cool the catalyst suspension to -20 °C. Add the (t-butyldimethyl-silyloxy)acetaldehyde (1.0 equivalent) neat via syringe.

  • Addition of Diene: Add 1-methoxy-1,3-butadiene (1.5 equivalents) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, add a solution of trifluoroacetic acid (10 mol%) in dichloromethane. Warm the mixture to room temperature and stir for 20 minutes to effect desilylation and cyclization. Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyran product.

Expected Outcome:

This procedure is reported to yield the corresponding dihydropyran in 90% yield, with a diastereomeric ratio of >97:3 and an enantiomeric excess of >99%.[5]

Visualizations

Hetero_Diels_Alder_Mechanism General Mechanism of a Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction cluster_reactants Reactants cluster_activation Activation cluster_cycloaddition [4+2] Cycloaddition cluster_product Product Diene Diene Transition_State Asynchronous Transition State Diene->Transition_State Dienophile Aldehyde (Dienophile) Activated_Dienophile Activated Aldehyde-LA Complex Dienophile->Activated_Dienophile Coordination Catalyst Chiral Lewis Acid (LA) Catalyst->Activated_Dienophile Activated_Dienophile->Transition_State Cycloadduct Tetrahydropyran-LA Complex Transition_State->Cycloadduct Ring Formation Final_Product Tetrahydropyran Cycloadduct->Final_Product Catalyst Turnover Final_Product->Catalyst

Caption: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction Mechanism.

Experimental_Workflow Experimental Workflow for Asymmetric Hetero-Diels-Alder A Catalyst Activation (Chiral Cr(III) complex + 4Å MS in t-BuOMe) B Reaction Setup (Cool to -20 °C, Add Aldehyde) A->B C Addition of Diene (1-Methoxy-1,3-butadiene) B->C D Reaction Monitoring (TLC, 2-4 hours) C->D E Workup (TFA quench, NaHCO3 wash) D->E F Extraction (DCM) E->F G Purification (Flash Column Chromatography) F->G H Final Product (Enantioenriched Tetrahydropyran) G->H

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid as a Key Intermediate for Novel Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless evolution of drug-resistant pathogens, particularly viruses like HIV, necessitates the continuous development of novel therapeutic agents. Protease inhibitors have been a cornerstone of antiviral therapy, effectively suppressing viral replication by targeting key viral enzymes. The tetrahydropyran (THP) moiety has emerged as a privileged scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties. This document provides detailed application notes and protocols for the use of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid as a versatile intermediate in the synthesis of next-generation protease inhibitors, with a focus on HIV-1 protease.

The incorporation of a 4-aryl-tetrahydropyran-4-carboxylic acid scaffold, specifically with a 2-fluorophenyl substituent, offers a unique combination of structural rigidity, polarity, and lipophilicity. The fluorine atom can engage in favorable interactions within the enzyme's active site, potentially enhancing binding affinity and metabolic stability. This intermediate is particularly well-suited for the synthesis of inhibitors targeting the S2 subsite of HIV-1 protease.

Rationale for Use in Protease Inhibitor Design

The design of potent protease inhibitors often involves the strategic placement of functional groups that can interact with specific subsites of the enzyme's active site. The 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid intermediate provides a P2 ligand that can effectively occupy the hydrophobic S2 pocket of HIV-1 protease. The tetrahydropyran ring itself can form hydrogen bonds with the backbone atoms of the protease, a feature that has been exploited in highly successful inhibitors like Darunavir, which contains a bis-tetrahydrofuran (bis-THF) ligand.[1]

Furthermore, the carboxylic acid functionality serves as a crucial handle for coupling with the core of the inhibitor, typically a hydroxyethylamine or similar transition-state isostere. The 2-fluorophenyl group can enhance van der Waals interactions and may form specific hydrogen bonds with the enzyme, contributing to increased potency and a higher barrier to resistance.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid

This protocol outlines a plausible multi-step synthesis for the title compound, adapted from established methodologies for related structures.

Step 1: Synthesis of 4-(2-fluorophenyl)-4-cyanotetrahydropyran

This step involves the nucleophilic addition of a Grignard reagent to a protected tetrahydropyran-4-one, followed by cyanation.

  • Materials: 2-Bromofluorobenzene, Magnesium turnings, Anhydrous tetrahydrofuran (THF), Tetrahydro-4H-pyran-4-one, Trimethylsilyl cyanide (TMSCN), Zinc iodide (ZnI2).

  • Procedure:

    • Prepare the Grignard reagent by reacting 2-bromofluorobenzene with magnesium turnings in anhydrous THF under an inert atmosphere.

    • To a cooled solution (-78 °C) of tetrahydro-4H-pyran-4-one in anhydrous THF, add the freshly prepared 2-fluorophenylmagnesium bromide dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate, and dry the combined organic layers over anhydrous sodium sulfate.

    • After solvent removal, dissolve the crude tertiary alcohol in dichloromethane.

    • Add TMSCN and a catalytic amount of ZnI2.

    • Stir the reaction at room temperature until the conversion is complete.

    • Purify the product by column chromatography to yield 4-(2-fluorophenyl)-4-cyanotetrahydropyran.

Step 2: Hydrolysis to 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid

This step involves the acidic or basic hydrolysis of the nitrile to the corresponding carboxylic acid.

  • Materials: 4-(2-fluorophenyl)-4-cyanotetrahydropyran, Concentrated hydrochloric acid or Sodium hydroxide, Ethanol.

  • Procedure (Acid Hydrolysis):

    • Reflux a solution of 4-(2-fluorophenyl)-4-cyanotetrahydropyran in a mixture of concentrated hydrochloric acid and ethanol.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and remove the solvent under reduced pressure.

    • Recrystallize or purify by column chromatography to obtain 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid.

Protocol 2: Coupling of the Intermediate to a Protease Inhibitor Scaffold

This protocol describes the general procedure for incorporating the synthesized carboxylic acid into a representative protease inhibitor structure.

  • Materials: 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid, (2R,3S)-3-amino-1,2-epoxy-4-phenylbutane (or a similar hydroxyethylamine core), a peptide coupling agent (e.g., HATU, HOBt, EDC), Diisopropylethylamine (DIPEA), Anhydrous dimethylformamide (DMF).

  • Procedure:

    • Dissolve 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid in anhydrous DMF.

    • Add the peptide coupling agents (HATU and HOBt) and DIPEA to the solution and stir for 15 minutes to activate the carboxylic acid.

    • Add the hydroxyethylamine core to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final protease inhibitor by column chromatography or preparative HPLC.

Data Presentation

While specific data for inhibitors derived directly from 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid is not yet broadly published, extensive research on structurally related inhibitors containing a tetrahydropyrano-tetrahydrofuran (Tp-THF) P2 ligand provides valuable insights into the expected potency. The following table summarizes the biological activity of these analogous HIV-1 protease inhibitors.

Inhibitor IDP2 Ligand ModificationKi (nM)IC50 (nM) vs. HIV-1 (Wild Type)
DRV bis-THF0.0041-4
GRL-044 Tp-THF, P1-methoxybenzene-0.0028 - 0.0033
GRL-037 Tp-THF, P1-benzene-0.042
Inhibitor 30b Tp-THF with methoxy0.0030.3
Inhibitor 30f Tp-THF with hydroxyl0.0153.3

Data is compiled from multiple sources for comparative purposes.[2][3]

Mandatory Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid cluster_coupling Coupling to Protease Inhibitor Scaffold A 2-Bromofluorobenzene + Mg C Grignard Reaction A->C B Tetrahydro-4H-pyran-4-one B->C D Tertiary Alcohol Intermediate C->D F 4-(2-fluorophenyl)-4-cyanotetrahydropyran D->F Cyanation E TMSCN, ZnI2 G Acid/Base Hydrolysis F->G H 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid G->H J Peptide Coupling (HATU, HOBt, EDC) H->J I Hydroxyethylamine Core I->J K Final Protease Inhibitor J->K

Caption: Synthetic pathway for the target intermediate and its coupling to a protease inhibitor scaffold.

HIV-1 Protease Catalytic Cycle and Inhibition

G cluster_cycle HIV-1 Protease Catalytic Cycle cluster_inhibition Mechanism of Inhibition E HIV-1 Protease (Dimer) Asp25/Asp25' ES Enzyme-Substrate Complex Substrate binds to active site E->ES Binding EI Enzyme-Inhibitor Complex Inhibitor binds to active site E->EI Binding S Gag-Pol Polyprotein Substrate S->ES TS Tetrahedral Intermediate Nucleophilic attack by water ES->TS Catalysis EP Enzyme-Product Complex Cleaved peptides TS->EP Peptide bond cleavage TS->EI Inhibitor mimics transition state EP->E Product Release P Mature Viral Proteins EP->P I {Protease Inhibitor|(e.g., containing 4-aryl-THP-4-carboxylic acid moiety)} I->EI

Caption: The catalytic cycle of HIV-1 protease and the mechanism of action of protease inhibitors.

Conclusion

4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid is a highly promising intermediate for the development of novel protease inhibitors. Its synthesis is achievable through established chemical transformations, and its incorporation into inhibitor scaffolds is straightforward using standard peptide coupling techniques. The structural features of this intermediate suggest that it can lead to potent inhibitors with improved pharmacological profiles, particularly against resistant viral strains. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this valuable building block in the ongoing fight against viral diseases.

References

Application Notes and Protocols: Stereoselective Synthesis of Tetrahydropyrans via Prins-Type Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a detailed overview and experimental protocols for the Prins-type cyclization, a powerful acid-catalyzed reaction for the synthesis of substituted tetrahydropyran rings. Tetrahydropyrans are crucial structural motifs found in numerous natural products and pharmaceutically active compounds.[1] This document offers a guide to performing this reaction with high diastereoselectivity.

Introduction

The Prins cyclization is an acid-catalyzed reaction involving the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol. The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then trapped by the intramolecular alkene to form the tetrahydropyran ring.[1] The stereochemical outcome of the cyclization can often be controlled by the choice of catalyst and reaction conditions, typically proceeding through a chair-like transition state to yield predominantly cis- or trans-isomers.[1] This method is highly valued for its efficiency in constructing complex cyclic ethers from relatively simple acyclic precursors.[1] Various Lewis and Brønsted acids can be employed as catalysts, and the reaction tolerates a range of functional groups on both the homoallylic alcohol and the aldehyde.[1]

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst is critical in the Prins cyclization, influencing reaction efficiency, stereoselectivity, and the nature of the final product. The following table summarizes quantitative data from selected experimental protocols, highlighting the performance of different catalytic systems in the synthesis of 4-halotetrahydropyrans.

Catalyst SystemAldehydeHomoallylic AlcoholSolventTime (h)Yield (%)Diastereomeric Ratio (cis:trans)Reference
BiCl₃/TMSClBenzaldehyde3-Buten-1-olDCM0.5 - 185>95:5[1][2]
FeCl₃Benzaldehyde3-Buten-1-olDCM292>95:5[1]
SnCl₄Benzaldehyde3-Buten-1-olDCM---[3][4]
In(OTf)₃/TMS-halideVariousVarious--Highcis[5]
Phosphomolybdic AcidVariousVariousWater-80-92all-cis[6]
Niobium(V) chlorideVarious3-Buten-1-ol--Excellent-[7]

Experimental Protocols

This section provides detailed methodologies for two common Prins-type cyclization reactions to form substituted tetrahydropyrans.

Protocol 1: FeCl₃-Catalyzed Prins Cyclization

This protocol describes a general procedure for the synthesis of 4-chlorotetrahydropyrans using ferric chloride as the catalyst.

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Anhydrous Ferric Chloride (FeCl₃) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the homoallylic alcohol in anhydrous DCM at room temperature, add the aldehyde.[1]

  • Add a catalytic amount of anhydrous FeCl₃ to the mixture.[1]

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[1]

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by silica gel column chromatography to yield the desired substituted tetrahydropyran.[1]

Protocol 2: BiCl₃/TMSCl-Catalyzed Silyl-Prins Cyclization

This protocol is suitable for the synthesis of polysubstituted 4-chlorotetrahydropyrans.[1]

Materials:

  • Vinylsilyl alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Bismuth(III) Chloride (BiCl₃) (0.05 equiv)

  • Trimethylsilyl Chloride (TMSCl) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend BiCl₃ (0.05 equiv) in anhydrous DCM.[1]

  • Add the aldehyde (1.2 equiv) to the suspension and cool the mixture to 0 °C.[1]

  • Slowly add TMSCl (1.2 equiv) to the cooled mixture and stir for 5 minutes.[1]

  • Add a solution of the vinylsilyl alcohol (1.0 equiv) in anhydrous DCM dropwise to the reaction mixture.[1]

  • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 1 hour.[1]

  • Upon consumption of the starting material, partially evaporate the solvent and filter the mixture through a small plug of silica gel.[1]

  • Concentrate the filtrate under reduced pressure to yield the crude product.[1]

  • If necessary, further purify the product by silica gel column chromatography.[1]

Mandatory Visualization

Prins_Cyclization_Workflow Experimental Workflow for Prins-Type Cyclization cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup cluster_purification Purification Reagents Prepare Homoallylic Alcohol and Aldehyde Solutions Addition Combine Reagents and Catalyst at specified temperature Reagents->Addition Catalyst Prepare Catalyst Suspension (e.g., FeCl3 or BiCl3) Catalyst->Addition Inert Flame-dried flask under inert atmosphere Inert->Reagents Stirring Stir and Monitor Reaction (TLC, LC-MS) Addition->Stirring Quench Quench Reaction (e.g., with NaHCO3) Stirring->Quench Upon Completion Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purify Purify by Column Chromatography Concentration->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Experimental workflow for a typical Prins-type cyclization reaction.

References

Application of Fluorinated Carboxylic Acids in PET Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative insights into biological processes in vivo. Fluorine-18 (¹⁸F) is a commonly used radionuclide for PET tracer development due to its near-ideal half-life (109.8 min), low positron energy, and well-established radiolabeling chemistry.[1] Fluorinated carboxylic acids, particularly ¹⁸F-labeled amino acid analogs, have emerged as a crucial class of PET tracers for oncological imaging.[2] Unlike the most common clinical PET tracer, 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), which targets glucose metabolism, these amino acid tracers target the upregulated amino acid transport systems in cancer cells.[2][3] This provides a distinct and often more specific signal for certain tumor types, especially in tissues with high background glucose uptake like the brain or in cancers with heterogeneous glucose metabolism.[3][4]

This document provides detailed application notes and protocols for the use of key fluorinated carboxylic acid PET tracers in imaging studies, with a focus on oncology.

Featured Fluorinated Carboxylic Acid PET Tracers

anti-1-Amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic Acid ([¹⁸F]FACBC, Fluciclovine)

Applications: [¹⁸F]FACBC, commercially known as Axumin®, is an FDA-approved PET imaging agent for the detection of recurrent prostate cancer.[4] It is a synthetic amino acid analog that is primarily transported into cells by the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2) and L-type Amino Acid Transporter 1 (LAT1), which are overexpressed in many cancer cells, including prostate cancer.[2][4] Its low urinary excretion makes it particularly suitable for imaging pelvic structures.[2] Studies have also explored its use in breast cancer and glioma imaging.[2][4]

Quantitative Data Summary:

TracerCell LineKey FindingsReference
[¹⁸F]FACBC9L GliosarcomaHigher tumor-to-contralateral brain tissue ratios than [¹⁸F]FDG.[4]
[¹⁸F]FACBCHuman Prostate CancerSuperior in detecting recurrence compared to ¹¹¹In-capromab or ¹¹C-choline.[2]
[¹⁸F]FACBCBreast Cancer (ILC & IDC)Significantly higher uptake in malignant tumors than benign lesions.[2]

Experimental Protocols:

Radiosynthesis of [¹⁸F]FACBC: The synthesis of [¹⁸F]FACBC is typically performed via nucleophilic substitution on a protected precursor. A common method involves the reaction of a triflate precursor with [¹⁸F]fluoride, followed by deprotection.

  • Step 1: [¹⁸F]Fluoride Production and Activation: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous [¹⁸F]fluoride is then trapped on an anion exchange resin, eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water, and dried by azeotropic distillation.

  • Step 2: Nucleophilic Fluorination: The dried [¹⁸F]fluoride/Kryptofix complex is reacted with the protected precursor, syn-1-((tert-butoxycarbonyl)amino)-3-(((trifluoromethyl)sulfonyl)oxy)cyclobutane-1-carboxylic acid ethyl ester, in a heated reaction vessel.

  • Step 3: Deprotection: The resulting ¹⁸F-labeled intermediate is deprotected by acid hydrolysis (e.g., using hydrochloric acid) at elevated temperature to remove the Boc and ethyl ester protecting groups.

  • Step 4: Purification: The final product, [¹⁸F]FACBC, is purified by high-performance liquid chromatography (HPLC) and formulated in a sterile solution for injection.

In Vitro Cell Uptake Assay:

  • Cell Culture: Culture cancer cells (e.g., 9L, DU145) to near confluence in appropriate media.

  • Tracer Incubation: Wash the cells with uptake buffer (e.g., Hanks' Balanced Salt Solution). Incubate the cells with a known concentration of [¹⁸F]FACBC (typically 0.5-1 µCi/mL) for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Uptake Termination: Stop the uptake by washing the cells rapidly with ice-cold buffer.

  • Cell Lysis and Measurement: Lyse the cells (e.g., with NaOH or Triton X-100) and measure the radioactivity in the cell lysate using a gamma counter.

  • Data Analysis: Normalize the radioactivity to the protein content of the cells (e.g., using a BCA protein assay) and express the results as a percentage of the added dose per milligram of protein.

In Vivo PET Imaging Protocol (Rodent Model):

  • Animal Model: Use tumor-bearing animals (e.g., Fischer rats with 9L gliosarcoma xenografts).

  • Tracer Administration: Inject [¹⁸F]FACBC (typically 100-200 µCi) intravenously via the tail vein.

  • PET Imaging: Acquire dynamic or static PET scans at specified time points post-injection (e.g., 15, 30, 60, 90, 120 minutes).

  • Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and other organs to calculate the tracer uptake, often expressed as the standardized uptake value (SUV) or percent injected dose per gram of tissue (%ID/g).

Signaling Pathway and Experimental Workflow Diagrams:

Amino_Acid_Transport_in_Cancer cluster_extracellular Extracellular Space cluster_cell Cancer Cell [18F]FACBC_ext [18F]FACBC ASCT2 ASCT2 Transporter [18F]FACBC_ext->ASCT2 Uptake LAT1 LAT1 Transporter [18F]FACBC_ext->LAT1 Uptake [18F]FACBC_int [18F]FACBC ASCT2->[18F]FACBC_int LAT1->[18F]FACBC_int Metabolism Metabolic Trapping (Limited) [18F]FACBC_int->Metabolism

Caption: Cellular uptake of [¹⁸F]FACBC via amino acid transporters.

PET_Imaging_Workflow Tracer_Synthesis [18F]FACBC Synthesis & Purification Injection Intravenous Injection Tracer_Synthesis->Injection Animal_Model Tumor-Bearing Animal Model Animal_Model->Injection PET_Scan PET/CT Imaging Injection->PET_Scan Image_Analysis Image Reconstruction & ROI Analysis PET_Scan->Image_Analysis Data_Interpretation Quantitative Uptake (SUV, %ID/g) Image_Analysis->Data_Interpretation

Caption: General workflow for preclinical PET imaging studies.

trans-1-Amino-3-[¹⁸F]fluoro-4-fluorocyclopentane-1-carboxylic Acid Derivatives ([¹⁸F]FACPC)

Applications: Similar to [¹⁸F]FACBC, fluorinated ACPC derivatives are being investigated for tumor imaging.[4] Some isomers have shown a preference for the system L amino acid transporter.[4] Preclinical studies in glioma models have demonstrated favorable tumor-to-brain ratios, suggesting potential for brain tumor imaging.[4]

Quantitative Data Summary:

TracerCell Line/ModelKey FindingsReference
(R,S)-anti-2-FACPC9L GliosarcomaNearly twofold increase in tumor-to-contralateral brain tissue ratio compared to anti-3-FACBC.[4]
trans-3,4-[¹⁸F]-DFACPC9L Gliosarcoma, U87 ΔEGFR Glioblastoma, DU145 Prostate CarcinomaTransported primarily via system L with some contribution from system ASC.[3]

Experimental Protocols:

Radiosynthesis of trans-3,4-[¹⁸F]-DFACPC: This tracer can be prepared in a one-pot, two-step reaction.[3]

  • Step 1: Nucleophilic Fluorination: A triflate precursor is reacted with [¹⁸F]CsF in a mixture of t-butanol and acetonitrile with Kryptofix 2.2.2 for approximately 10 minutes.

  • Step 2: Deprotection: The protecting groups are cleaved using 6 M HCl.

  • Step 3: Purification: The final product is purified using HPLC.

In Vitro and In Vivo Protocols: The protocols for in vitro cell uptake assays and in vivo PET imaging are similar to those described for [¹⁸F]FACBC, with adjustments for the specific cell lines and animal models being used.

Logical Relationship Diagram:

Tracer_Development_Logic High_Tumor_AA_Transport Upregulated Amino Acid Transport in Tumors Develop_AA_Analogs Design & Synthesize Fluorinated Amino Acid Analogs High_Tumor_AA_Transport->Develop_AA_Analogs Need_for_Specific_Tracers Limitations of [18F]FDG in Certain Cancers Need_for_Specific_Tracers->Develop_AA_Analogs Radiolabeling Incorporate 18F for PET Imaging Develop_AA_Analogs->Radiolabeling Preclinical_Eval In Vitro & In Vivo Evaluation Radiolabeling->Preclinical_Eval Clinical_Translation Clinical Trials & FDA Approval Preclinical_Eval->Clinical_Translation

Caption: Logic for developing fluorinated amino acid PET tracers.

Other Notable Fluorinated Carboxylic Acid PET Tracers

The field of fluorinated carboxylic acid PET tracers is continually expanding. Other examples include various isomers and derivatives of fluoro-amino acids, each with potentially unique transport mechanisms and imaging characteristics.

General Considerations for Application:

  • Tracer Selection: The choice of tracer will depend on the specific cancer type and the biological question being addressed. Understanding the expression levels of different amino acid transporters in the target tissue is crucial.

  • Image Acquisition and Analysis: Standardized protocols for patient preparation (e.g., fasting), tracer injection, and image acquisition are essential for obtaining reliable and reproducible quantitative data.[5]

  • Regulatory Approval: For clinical use, PET tracers must undergo rigorous evaluation and receive approval from regulatory bodies like the FDA.

Conclusion

Fluorinated carboxylic acids, particularly ¹⁸F-labeled amino acid analogs, represent a valuable class of PET tracers for oncological imaging. They provide a means to visualize and quantify the increased amino acid metabolism in tumors, offering a complementary and sometimes superior alternative to [¹⁸F]FDG. The continued development and evaluation of new fluorinated carboxylic acid tracers hold promise for improving cancer diagnosis, staging, and monitoring of treatment response.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aryl-Tetrahydropyran-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of 4-aryl-tetrahydropyran-4-carboxylic acids. This class of compounds is a valuable scaffold in medicinal chemistry.[1]

General Synthetic Workflow

A prevalent and effective method for synthesizing the tetrahydropyran core involves a three-step process starting from an aryl-substituted malonic ester. The workflow consists of a cyclization reaction to form the ring, followed by hydrolysis of the ester groups, and concluding with a thermal decarboxylation to yield the final product.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation Aryl Malonic Ester Aryl Malonic Ester Diester Intermediate Diester Intermediate Aryl Malonic Ester->Diester Intermediate Bis(2-haloethyl) ether, Base (e.g., NaH) Diacid Intermediate Diacid Intermediate Diester Intermediate->Diacid Intermediate Strong Base/Acid (e.g., NaOH, H2SO4), Heat Final Product Final Product Diacid Intermediate->Final Product Heat (e.g., 120-130°C), High-boiling solvent G Start Low Yield in Cyclization Step CheckMoisture Are conditions strictly anhydrous? Start->CheckMoisture CheckBase Is the base strong and active? CheckMoisture->CheckBase Yes Dry Dry glassware & use anhydrous solvents. CheckMoisture->Dry No CheckTemp Is temperature optimized to avoid E2? CheckBase->CheckTemp Yes UseStrongBase Use fresh NaH or KH. CheckBase->UseStrongBase No End Yield Improved CheckTemp->End Yes OptimizeTemp Run at lower temp (e.g., 50°C) and monitor by TLC. CheckTemp->OptimizeTemp No Dry->CheckBase UseStrongBase->CheckTemp OptimizeTemp->End

References

Technical Support Center: Purification of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in a crude sample of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid?

A1: Common impurities often originate from the synthetic route. For a typical synthesis involving the reaction of a 2-fluorophenyl Grignard reagent with a protected tetrahydropyran-4-one followed by carboxylation and deprotection, or a route involving cyclization and decarboxylation, potential impurities include:

  • Starting Materials: Unreacted tetrahydropyran-4-one derivatives, 2-fluorobromobenzene, or precursors like diethyl malonate and bis(2-chloroethyl) ether.[1]

  • Intermediates: Precursors from incomplete reactions, such as the corresponding alcohol before carboxylation or the dicarboxylic acid before decarboxylation.[1]

  • Byproducts: Homocoupling products of the Grignard reagent (e.g., 2,2'-difluorobiphenyl) or byproducts from side reactions.

  • Solvents and Reagents: Residual solvents used in the reaction and work-up, and any excess reagents.

Q2: My purified product shows a broad melting point. What could be the issue?

A2: A broad melting point typically indicates the presence of impurities. Even small amounts of residual solvents or closely related structural analogs can disrupt the crystal lattice and lead to a wide melting range. It is advisable to re-purify the compound using one of the methods described below or a combination thereof.

Q3: I am having trouble crystallizing the final product. It keeps oiling out. What should I do?

A3: "Oiling out" is a common problem, especially with compounds that have moderate polarity. Here are a few troubleshooting steps:

  • Solvent Selection: The solvent system may not be optimal. Try a multi-solvent system. For instance, dissolve the compound in a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (e.g., hexanes, heptane) until turbidity is observed. Gentle warming to redissolve, followed by slow cooling, can promote crystallization.

  • Purity: The crude material may be too impure to crystallize. Consider a preliminary purification by column chromatography before attempting recrystallization.

  • Cooling Rate: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature and then in a refrigerator.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can induce nucleation.

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.

Q4: During flash column chromatography, my compound is showing significant tailing. How can I improve the peak shape?

A4: Peak tailing for carboxylic acids on silica gel is often due to strong interactions with surface silanol groups. Here are some solutions:

  • Mobile Phase Additives: Add a small amount of a polar modifier to the eluent to improve peak shape. Acetic acid or formic acid (0.1-1%) are commonly used to protonate the carboxylic acid and reduce its interaction with the silica. For reversed-phase chromatography, trifluoroacetic acid (TFA) can be a helpful additive.[2]

  • Deactivated Silica: Use a deactivated or end-capped silica gel to minimize interactions with silanol groups.[2]

  • Dry Loading: If the compound has poor solubility in the mobile phase, dry loading is recommended. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, remove the solvent under vacuum, and then load the dry powder onto the column.[2]

Q5: I am experiencing low recovery of my compound after column chromatography. What are the possible reasons and solutions?

A5: Low recovery can be due to several factors:

  • Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase.[2] Consider switching to a less active stationary phase like alumina or using a different purification technique such as acid-base extraction.

  • Compound Instability: The compound might be degrading on the silica gel. If you suspect this, minimize the time the compound spends on the column by using a faster flow rate or a steeper solvent gradient.

  • Inappropriate Solvent System: The mobile phase may not be strong enough to elute the compound.[2] Ensure your solvent system is appropriate for the polarity of your compound.

Purification Protocols

Acid-Base Extraction

This technique is highly effective for separating carboxylic acids from neutral and basic impurities.

Methodology:

  • Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.

  • Extract the organic solution with an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.

  • Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral or basic impurities.

  • Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., 1-3 M HCl) to a pH of approximately 2-3. The carboxylic acid will precipitate out.

  • Collect the solid product by filtration, wash it with cold water, and dry it under vacuum.

Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure crystalline material.

Methodology:

  • Select an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Dissolve the crude compound in the minimum amount of the hot solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

  • Allow the solution to cool slowly to room temperature to form crystals. Further cooling in a refrigerator or ice bath can increase the yield.

  • Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Table 1: Potential Recrystallization Solvents

Solvent/Solvent SystemPolarityComments
Ethanol/WaterHighGood for polar compounds. Dissolve in ethanol and add water until cloudy.[3][4]
Ethyl Acetate/HexanesMediumA versatile system for compounds of intermediate polarity.
TolueneLow-MediumCan be effective for aromatic carboxylic acids.[4]
Acetone/WaterHighSimilar to ethanol/water, offers good solvating power.
Flash Column Chromatography

This method is suitable for purifying larger quantities of material or for separating compounds with similar polarities.

Methodology:

  • Choose an appropriate stationary phase (silica gel is common) and mobile phase. A typical starting eluent could be a mixture of hexanes and ethyl acetate, with a small amount of acetic acid (e.g., 0.5%) added to improve peak shape.

  • Prepare the column with the chosen stationary phase and equilibrate it with the mobile phase.

  • Load the sample onto the column (dry loading is often preferred for carboxylic acids).[2]

  • Elute the compound from the column, collecting fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure.

Purification Workflow

Purification_Workflow Purification Workflow for 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid crude_product Crude Product acid_base Acid-Base Extraction crude_product->acid_base Initial Cleanup chromatography Column Chromatography crude_product->chromatography For complex mixtures recrystallization Recrystallization acid_base->recrystallization High Purity pure_product Pure Product recrystallization->pure_product chromatography->recrystallization Final Polishing analysis Purity Analysis (NMR, LC-MS, MP) pure_product->analysis

Caption: A general workflow for the purification of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid.

References

Overcoming low yield in tetrahydropyran-4-carboxylic acid decarboxylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and optimized protocols for the synthesis of tetrahydropyran-4-carboxylic acid, focusing on overcoming low yields during the critical decarboxylation step.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for synthesizing tetrahydropyran-4-carboxylic acid via decarboxylation, and why are my yields low?

A1: The standard and most direct precursor is tetrahydropyran-4,4-dicarboxylic acid . This compound is structurally similar to a malonic acid derivative, which allows for a relatively straightforward thermal decarboxylation. If you are experiencing low yields, it is likely due to the reaction conditions. Older methods describe heating the neat dicarboxylic acid to high temperatures (e.g., 185°C), which can result in product decomposition and yields as low as 64%.[1]

Q2: My decarboxylation reaction is foaming excessively and seems uncontrollable. What causes this and how can I prevent it?

A2: This is a common issue caused by the rapid and uncontrolled evolution of carbon dioxide (CO₂) gas. When the dicarboxylic acid is heated, it breaks down, releasing CO₂. If the entire batch of starting material is heated at once, the gas evolution can be too vigorous. To prevent this, the reaction should be conducted in a high-boiling point solvent, and the tetrahydropyran-4,4-dicarboxylic acid should be added in small portions (lot-wise) to the hot solvent. This allows for a controlled and steady release of CO₂.[2]

Q3: How can I improve the yield and reproducibility of my decarboxylation reaction?

A3: The key to improving yield is to lower the reaction temperature and improve heat distribution. Instead of heating the neat solid, performing the reaction in a high-boiling inert solvent is highly recommended. A mixture of xylene and paraffin oil at a controlled temperature of 120-130°C has been shown to increase yields significantly, often in the range of 80-85%.[2] The solvent helps to prevent localized overheating and subsequent decomposition of the desired product.[2]

Q4: Are there modern, milder alternatives to high-temperature thermal decarboxylation?

A4: Yes, the field of organic synthesis has advanced to include milder decarboxylation methods. Visible light-mediated photoredox catalysis is a powerful modern technique for the decarboxylation of various carboxylic acids under gentle conditions.[3][4][5] While specific protocols for tetrahydropyran-4,4-dicarboxylic acid are not widely published, this approach represents a frontier for process optimization, potentially avoiding high temperatures and improving safety profiles. Another classic method for radical-based decarboxylation is the Barton Decarboxylation.[6]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Yield (<70%) 1. Reaction temperature is too high, causing product decomposition.[1][2]2. Incomplete reaction.1. Perform the reaction in a high-boiling solvent (e.g., xylene) to maintain a controlled temperature of 120-130°C.[2][7]2. Monitor the reaction by observing CO₂ evolution. Continue heating until gas evolution ceases completely.
Reaction Foaming / Uncontrollable Rapid, uncontrolled evolution of CO₂ gas.Add the solid tetrahydropyran-4,4-dicarboxylic acid in small portions (lot-wise) to the pre-heated solvent to manage the rate of decarboxylation.[2]
Dark Brown or Black Reaction Mixture Significant decomposition of starting material or product due to excessive heat.Ensure the reaction temperature does not exceed 130°C. Use a reliable temperature controller and ensure efficient stirring to prevent localized hot spots.
Difficult Product Isolation Product may be partially soluble in the high-boiling solvent or co-distill if not handled properly.After the reaction is complete, cool the mixture and extract the product with a suitable lower-boiling solvent like ethyl acetate.[7] Remove the extraction solvent under reduced pressure.

Quantitative Data Summary

The choice of reaction conditions has a significant impact on the final yield of tetrahydropyran-4-carboxylic acid. The following table summarizes yields reported for different decarboxylation methods.

Method Substrate Conditions Reported Yield Reference
Neat Thermal DecarboxylationTetrahydropyran-4,4-dicarboxylic acid185°C64%[1]
Solvent-Assisted Thermal DecarboxylationTetrahydropyran-4,4-dicarboxylic acidParaffin oil, 120-130°C70%[2]
Optimized Solvent-Assisted DecarboxylationTetrahydropyran-4,4-dicarboxylic acidXylene & Paraffin oil, 120-130°C80-85%[2]

Optimized Experimental Protocol

This protocol details the high-yield synthesis of tetrahydropyran-4-carboxylic acid from its dicarboxylic acid precursor.

Step 1: Hydrolysis of Diethyl tetrahydropyran-4,4-dicarboxylate

  • Reagents: Diethyl tetrahydropyran-4,4-dicarboxylate, Sodium Hydroxide (NaOH), Water, Concentrated Hydrochloric Acid (HCl).

  • Procedure:

    • Suspend diethyl tetrahydropyran-4,4-dicarboxylate in an aqueous solution of NaOH.

    • Heat the mixture to reflux for 4-6 hours, monitoring for completion by TLC.

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify to a pH of 1-2 with concentrated HCl to precipitate the dicarboxylic acid.

    • Collect the white solid by filtration, wash with cold water, and dry under vacuum to yield tetrahydropyran-4,4-dicarboxylic acid.[7]

Step 2: Decarboxylation of Tetrahydropyran-4,4-dicarboxylic acid

  • Reagents: Tetrahydropyran-4,4-dicarboxylic acid (from Step 1), Xylene, Paraffin oil.

  • Procedure:

    • Set up a round-bottom flask with a reflux condenser and a heating mantle equipped with a temperature controller.

    • Charge the flask with xylene and a small amount of paraffin oil. Heat the solvent mixture to 120-130°C.[2]

    • Carefully add the dried tetrahydropyran-4,4-dicarboxylic acid in small portions over time. Control the addition rate to maintain a steady, non-violent evolution of CO₂ gas.[2]

    • After the final addition, maintain the temperature at 120-130°C until gas evolution completely stops.

    • Cool the reaction mixture to room temperature.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude tetrahydropyran-4-carboxylic acid, which can be further purified if necessary.[7]

Visualizations

The following diagrams illustrate the key chemical pathway and a logical workflow for troubleshooting common issues.

G cluster_pathway Synthetic Pathway A Diethyl tetrahydropyran- 4,4-dicarboxylate B Tetrahydropyran-4,4- dicarboxylic acid A->B  Hydrolysis  (NaOH, H₂O) C Tetrahydropyran-4- carboxylic acid B->C  Decarboxylation  (Heat, 120-130°C)

Caption: Synthetic route to the target compound.

G cluster_troubleshooting Troubleshooting Workflow Start Low Yield Observed CheckTemp Check Reaction Temperature Start->CheckTemp HighTemp Temp > 130°C? CheckTemp->HighTemp Evaluate UseSolvent Action: Use high-boiling solvent (e.g., Xylene) to control temp at 120-130°C HighTemp->UseSolvent Yes CheckControl Check Reaction Control HighTemp->CheckControl No Success Yield Improved UseSolvent->Success Foaming Foaming or Uncontrolled? CheckControl->Foaming Evaluate LotWise Action: Add substrate in portions (lot-wise) to manage CO₂ release Foaming->LotWise Yes Foaming->Success No LotWise->Success

Caption: Logic diagram for troubleshooting low yields.

References

Technical Support Center: Synthesis of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of substituted tetrahydropyrans. The information is presented in a question-and-answer format to offer direct solutions to experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted tetrahydropyrans, offering potential causes and actionable solutions.

Prins Cyclization

Question 1: I am observing a significant amount of a rearranged, symmetric tetrahydropyran byproduct in my Prins cyclization. What is happening and how can I prevent it?

Answer:

This is a classic side reaction known as the oxonia-Cope rearrangement . It is a competing pathway to the desired Prins cyclization and is particularly prevalent under acidic conditions.[1][2][3]

Mechanism: The oxocarbenium ion intermediate, formed from the reaction of a homoallylic alcohol and an aldehyde, can undergo a[4][4]-sigmatropic rearrangement, leading to a new oxocarbenium ion. This can then cyclize to form a symmetric tetrahydropyran, leading to a loss of stereochemical information and the formation of undesired byproducts.[2][5][6] The presence of electron-rich aromatic rings in the homoallylic alcohol can favor this rearrangement.[7]

Troubleshooting Strategies:

  • Choice of Lewis Acid: The strength and nature of the Lewis acid catalyst play a crucial role. Strong Lewis acids can promote the oxonia-Cope rearrangement. Consider switching to a milder Lewis acid. For instance, SnBr₄ has been shown to be more efficient than BF₃·OEt₂/HOAc in suppressing this side reaction due to a faster rate of cyclization.[2]

  • Reaction Temperature: Lowering the reaction temperature can often favor the desired Prins cyclization over the rearrangement pathway.

  • Substrate Modification: Using α-acetoxy ethers as masked aldehyde precursors can undergo Prins-type cyclization in the presence of Lewis acids like BF₃·OEt₂ or SnBr₄ without significant loss of optical purity.[2]

  • Use of Silyl-Prins Conditions: Employing an alkenylsilane as the nucleophile can lead to higher reaction rates and selectivities, thereby avoiding the oxonia-Cope rearrangement.[8]

Question 2: My Prins cyclization is producing a significant amount of allylic alcohol and diene byproducts. How can I favor the formation of the tetrahydropyran ring?

Answer:

The formation of allylic alcohols and dienes is a result of an elimination reaction from the carbocation intermediate. This side reaction is particularly favored in the absence of a suitable nucleophile to trap the carbocation.[9]

Troubleshooting Strategies:

  • Ensure Nucleophile Presence: The presence of a nucleophile, such as water or acetic acid, is often necessary to trap the carbocation and promote the formation of the tetrahydropyran-4-ol.[9] For the synthesis of 4-halotetrahydropyrans, the halide from the Lewis acid can act as the nucleophile.

  • Milder Reaction Conditions: Employing milder reaction conditions, such as a lower temperature and a weaker acid catalyst, can disfavor the elimination pathway.[9]

  • Anhydrous Conditions (for 4-halotetrahydropyrans): When the desired product is a 4-halotetrahydropyran, ensuring anhydrous conditions is crucial to prevent the formation of the corresponding 4-hydroxytetrahydropyran.[9]

Question 3: I am using formaldehyde in my Prins reaction and observing the formation of 1,3-dioxane as a major byproduct. How can I avoid this?

Answer:

The formation of 1,3-dioxanes is a common side reaction when using excess formaldehyde, particularly at low temperatures.[9][10] Formaldehyde can react with itself or the homoallylic alcohol to form the dioxane ring.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a stoichiometric amount of formaldehyde relative to the homoallylic alcohol.[9]

  • Increase Reaction Temperature: Higher temperatures can disfavor the formation of the thermodynamically less stable dioxane.[9]

  • Use Paraformaldehyde: Paraformaldehyde can be used as a source of formaldehyde, and its slow depolymerization can help maintain a low concentration of free formaldehyde in the reaction mixture.

Oxa-Michael Addition

Question 4: My intramolecular oxa-Michael addition to form a tetrahydropyran is giving low yield and poor diastereoselectivity. What factors should I consider?

Answer:

Low yield and poor diastereoselectivity in intramolecular oxa-Michael additions can be influenced by several factors, including the choice of catalyst (acid or base), reaction temperature, and the geometry of the Michael acceptor.[11]

Troubleshooting Strategies:

  • Catalyst Choice:

    • Acid Catalysis: Generally favors the formation of the thermodynamically more stable diequatorial product through a late transition state.[11]

    • Base Catalysis: At low temperatures, this is a kinetically controlled reaction that often favors the formation of the axial-equatorial isomer with an (E)-Michael acceptor. Isomerization to the more stable diequatorial product can occur at higher temperatures.[11] Bifunctional organocatalysts, like cinchona squaramides, can enhance stereoselectivity.[12]

  • Temperature Control: Lowering the reaction temperature in base-catalyzed reactions can enhance kinetic control and improve diastereoselectivity.[11]

  • Substrate Geometry: The geometry of the α,β-unsaturated system ((E) vs. (Z)) can significantly influence the stereochemical outcome.

  • Stepwise Approach: If a one-pot cascade involving an oxa-Michael addition fails, consider a stepwise approach where the oxa-Michael adduct is isolated first before proceeding to the next step.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of substituted tetrahydropyrans?

A1: The most frequently encountered side reactions include:

  • Oxonia-Cope rearrangement: Leads to rearranged, often symmetric, tetrahydropyran byproducts, particularly in Prins cyclizations.[1][2][3]

  • Elimination reactions: Formation of allylic alcohols and dienes from the carbocation intermediate.[9]

  • Dioxane formation: Occurs when using excess formaldehyde in Prins reactions.[9][10]

  • Racemization/Epimerization: Loss of stereochemistry can occur through various mechanisms, including the reversible oxonia-Cope rearrangement.[2]

  • Polymerization: α,β-Unsaturated starting materials can be prone to polymerization under certain conditions.

Q2: How can I improve the diastereoselectivity of my tetrahydropyran synthesis?

A2: Improving diastereoselectivity often involves:

  • Catalyst Selection: Screening different Lewis or Brønsted acids, or employing organocatalysts, can significantly influence the transition state and, therefore, the stereochemical outcome.[12]

  • Temperature Optimization: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.[13]

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the conformation of reactants and the transition state.

  • Substrate Control: The inherent stereochemistry of the starting materials and the presence of bulky substituents can direct the formation of a specific diastereomer.

Q3: What are some general strategies for purifying substituted tetrahydropyrans from common side products?

A3: Purification of tetrahydropyrans often relies on chromatographic techniques:

  • Column Chromatography: Silica gel column chromatography is the most common method for separating the desired tetrahydropyran from byproducts like rearranged isomers and elimination products. The choice of eluent system is crucial and often requires careful optimization. For diastereomers with small polarity differences, multiple chromatographic runs may be necessary.[14]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective for separating diastereomers. Chiral HPLC is necessary for the separation of enantiomers.[15][16] Supercritical fluid chromatography (SFC) has also been shown to be a powerful technique for diastereomer separation.[17]

  • Crystallization: If the desired product is a crystalline solid, recrystallization can be a highly effective purification method.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield and Side Product Formation in Prins Cyclization

EntryLewis AcidSolventTemperature (°C)Desired Product Yield (%)Major Side Product(s)Side Product Yield (%)Reference
1BF₃·OEt₂/HOAcCH₂Cl₂RT37 (68% ee)Symmetric TetrahydropyranSignificant[2]
2SnBr₄CH₂Cl₂RT37 (85% ee)Symmetric TetrahydropyranMinimized[2]
3TMSBrCH₂Cl₂-7848a (axial product)48b (equatorial product)9:79 (axial:equatorial) with SnBr₄[1]
4BiCl₃/TMSClCH₂Cl₂0up to 95--[18]
5Phosphomolybdic acidWaterRT80-92-Not reported[4]

Table 2: Effect of Temperature on Tetrahydropyran Synthesis via Hydrogenolysis of Tetrahydrofurfuryl Alcohol

EntryTemperature (°C)THP Selectivity (%)Major ByproductByproduct Selectivity (%)Reference
123055.2DVLHigh[19]
227091.4DVL/1-PentanolLow[19]
329085.91-PentanolIncreased[19]

Note: DVL = δ-valerolactone, THP = Tetrahydropyran

Experimental Protocols

Protocol 1: Silyl-Prins Cyclization for the Synthesis of Dihydropyrans

This protocol is adapted for the synthesis of cis-2,6-disubstituted dihydropyrans.[12]

Materials:

  • E-vinylsilyl alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, prepare a 0.05 M solution of the E-vinylsilyl alcohol and the aldehyde in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMSOTf dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 to 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the starting materials are consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase three times with DCM.

  • Combine the organic phases, wash with saturated aqueous NaCl, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dihydropyran.

Protocol 2: Intramolecular Oxa-Michael Addition for the Synthesis of a Dispiropyrazolone Fused Tetrahydropyran

This protocol describes a rapid, base-mediated intramolecular oxa-Michael addition.[18]

Materials:

  • Pyrazolonedione-based Morita-Baylis-Hillman (Pyro-MBH) alcohol (1.0 equiv)

  • Arylidene pyrazolone (1.0 equiv)

  • Base (e.g., Cesium Carbonate)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • To a solution of the arylidene pyrazolone in the chosen solvent, add the base.

  • To this mixture, add a solution of the Pyro-MBH alcohol.

  • Stir the reaction mixture at room temperature. The reaction is typically very rapid (1-2 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Side_Reactions_in_Prins_Cyclization cluster_0 Prins Cyclization Pathway cluster_1 Side Reaction Pathways Homoallylic Alcohol Homoallylic Alcohol Oxocarbenium Ion Oxocarbenium Ion Homoallylic Alcohol->Oxocarbenium Ion + Aldehyde, H+ Aldehyde Aldehyde Desired Tetrahydropyran Desired Tetrahydropyran Oxocarbenium Ion->Desired Tetrahydropyran Cyclization Rearranged Oxocarbenium Ion Rearranged Oxocarbenium Ion Oxocarbenium Ion->Rearranged Oxocarbenium Ion Oxonia-Cope Rearrangement Allylic Alcohol Allylic Alcohol Oxocarbenium Ion->Allylic Alcohol Elimination Symmetric Tetrahydropyran Symmetric Tetrahydropyran Rearranged Oxocarbenium Ion->Symmetric Tetrahydropyran Cyclization Troubleshooting_Workflow start Low Yield or Multiple Products q1 Identify Major Side Product start->q1 a1 Oxonia-Cope Rearrangement q1->a1 Symmetric Byproduct a2 Elimination Product q1->a2 Allylic Alcohol/ Diene a3 Dioxane Formation q1->a3 Dioxane s1 Switch to Milder Lewis Acid Lower Reaction Temperature a1->s1 s2 Ensure Nucleophile Presence Use Milder Conditions a2->s2 s3 Control Formaldehyde Stoichiometry Increase Temperature a3->s3

References

Technical Support Center: Stereoselective Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving stereoselectivity in tetrahydropyran (THP) ring formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing stereoselectivity in tetrahydropyran ring formation?

A1: The stereochemical outcome of tetrahydropyran ring formation is a complex interplay of several factors. The primary determinants include the nature of the catalyst, the structure of the substrate, the choice of solvent, and the reaction temperature. For instance, in oxa-Pictet-Spengler reactions, the use of a chiral Brønsted acid catalyst is crucial for achieving high enantioselectivity. The steric and electronic properties of the substituents on the substrate also play a significant role in dictating the facial selectivity of the cyclization.

Q2: How can I minimize the formation of undesired diastereomers in my reaction?

A2: Minimizing the formation of undesired diastereomers often involves a careful optimization of reaction conditions. Key strategies include:

  • Catalyst Selection: Employing a catalyst that provides a highly organized transition state can significantly enhance diastereoselectivity. For example, chiral phosphoric acid catalysts have been shown to be effective in controlling the stereochemistry of oxa-Pictet-Spengler reactions.

  • Temperature Control: Lowering the reaction temperature can often improve diastereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the catalyst, thereby affecting the stereochemical outcome. A systematic solvent screen is often a valuable exercise.

Q3: What are some common pitfalls or side reactions to be aware of?

A3: Common side reactions in tetrahydropyran synthesis can include elimination, rearrangement, and the formation of constitutional isomers. In acid-catalyzed reactions, for example, sensitive functional groups on the substrate may be prone to degradation. Careful control of the reaction pH and the use of milder catalysts can help to mitigate these issues. Additionally, in reactions involving allylic systems, regioisomeric cyclization products can sometimes be formed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of stereochemically defined tetrahydropyrans.

Problem Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity (e.g., d.r. < 5:1) 1. Sub-optimal catalyst or catalyst loading.2. Reaction temperature is too high.3. Inappropriate solvent.4. Substrate conformation is not sufficiently biased.1. Screen a panel of catalysts with different steric and electronic properties.2. Decrease the reaction temperature in a stepwise manner (e.g., from room temperature to 0 °C, -20 °C, etc.).3. Conduct a solvent screen, evaluating solvents with a range of polarities.4. Consider modifying the substrate to include a sterically demanding group that can direct the cyclization.
Low Enantioselectivity (e.g., e.e. < 80%) 1. Ineffective chiral catalyst or ligand.2. Presence of racemic background reaction.3. Catalyst deactivation or degradation.1. Explore different classes of chiral catalysts (e.g., chiral Brønsted acids, organocatalysts).2. Lower the reaction temperature to suppress the non-catalyzed pathway.3. Ensure the reaction is performed under inert conditions and with purified reagents.
Formation of Regioisomeric Byproducts 1. Ambiguous site of nucleophilic attack.2. Competing reaction pathways.1. Modify the substrate to electronically or sterically favor the desired cyclization pathway.2. Employ a catalyst that exhibits high regioselectivity.
Poor Yield 1. Decomposition of starting material or product.2. Inefficient catalyst turnover.3. Sub-optimal reaction concentration.1. Use milder reaction conditions (e.g., lower temperature, less acidic catalyst).2. Increase catalyst loading or add a co-catalyst if applicable.3. Optimize the reaction concentration.

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on stereoselective tetrahydropyran ring formation.

Table 1: Catalyst Performance in Asymmetric Oxa-Pictet-Spengler Reaction

Catalyst Substrate Solvent Temp (°C) Yield (%) d.r. e.e. (%) Reference
Chiral Phosphoric Acid 1Homoallylic alcoholToluene2595>20:198
Chiral Phosphoric Acid 2Homoallylic alcoholCH2Cl208815:195
BINOL-derived Phosphoric Acidβ,γ-Unsaturated alcoholMesitylene6091>19:196

Table 2: Influence of Reaction Parameters on Stereoselectivity

Parameter Varied Conditions Yield (%) d.r. e.e. (%) Reference
Temperature 0 °C9018:197
25 °C95>20:198
50 °C8510:190
Solvent Toluene95>20:198
CH2Cl28815:195
Hexane758:185

Experimental Protocols

General Procedure for Asymmetric Oxa-Pictet-Spengler Reaction

To a solution of the homoallylic alcohol (0.1 mmol) in the specified solvent (1.0 mL) at the indicated temperature is added the chiral phosphoric acid catalyst (1-5 mol%). The reaction mixture is stirred until the starting material is consumed as monitored by thin-layer chromatography. The reaction is then quenched, and the crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydropyran product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Prepare Reagents (Substrate, Solvent, Catalyst) start->reagents setup Set up Reaction Vessel (Inert Atmosphere) reagents->setup addition Add Substrate and Solvent setup->addition temp Equilibrate to Desired Temperature addition->temp cat_add Add Catalyst temp->cat_add stir Stir Reaction cat_add->stir quench Quench Reaction stir->quench extract Extraction quench->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, HPLC) purify->analyze end End analyze->end

Caption: General experimental workflow for stereoselective tetrahydropyran synthesis.

troubleshooting_logic cluster_dr Diastereoselectivity Issues cluster_ee Enantioselectivity Issues start Low Stereoselectivity Observed check_temp Is Reaction Temperature Optimized? start->check_temp check_chiral_catalyst Is Chiral Catalyst Effective? start->check_chiral_catalyst lower_temp Lower Temperature check_temp->lower_temp No check_catalyst Is Catalyst Optimal? check_temp->check_catalyst Yes screen_catalysts Screen Catalysts check_catalyst->screen_catalysts No check_solvent Is Solvent Optimal? check_catalyst->check_solvent Yes screen_solvents Screen Solvents check_solvent->screen_solvents No end_dr Re-evaluate Substrate check_solvent->end_dr Yes screen_chiral_catalysts Screen Chiral Catalysts check_chiral_catalyst->screen_chiral_catalysts No check_background Is Background Reaction Significant? check_chiral_catalyst->check_background Yes lower_temp_ee Lower Temperature check_background->lower_temp_ee Yes end_ee Verify Catalyst Purity check_background->end_ee No

Caption: Troubleshooting decision tree for improving stereoselectivity.

Technical Support Center: Hetero-Diels-Alder Reactions for Pyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing hetero-Diels-Alder reactions in the synthesis of pyran derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is the yield of my hetero-Diels-Alder reaction for pyran synthesis consistently low?

Low yields in hetero-Diels-Alder reactions can stem from several factors related to reactant electronics, reaction conditions, and the stability of the product. Here are common causes and solutions:

  • Poor Electronic Matching of Diene and Dienophile: The rate of a Diels-Alder reaction is significantly influenced by the electronic properties of the diene and dienophile.[1] For a normal-demand hetero-Diels-Alder reaction, an electron-rich diene and an electron-poor dienophile are ideal. Conversely, an inverse-electron-demand reaction requires an electron-poor diene and an electron-rich dienophile.[2]

    • Troubleshooting:

      • Evaluate Substituents: Analyze the electronic effects of the substituents on your diene and dienophile. Electron-donating groups (e.g., -OR, -NR2) on the diene and electron-withdrawing groups (e.g., -CHO, -COR, -COOR, -CN) on the dienophile will accelerate a normal-demand reaction.[3]

      • Modify Reactants: If possible, modify the substituents to enhance the desired electronic properties. For instance, using a more electron-rich vinyl ether as the dienophile in an inverse-electron-demand reaction can improve yields.

  • Suboptimal Reaction Temperature: Temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction, leading to decomposition of the desired pyran product.[4]

    • Troubleshooting:

      • Optimize Temperature: Screen a range of temperatures to find the lowest effective temperature that provides a reasonable reaction rate without significant product decomposition.

      • Consider Microwave Heating: Microwave-assisted synthesis can sometimes improve yields by providing efficient and rapid heating, even in nonpolar solvents.[5]

  • Inappropriate Catalyst or Lack Thereof: Many hetero-Diels-Alder reactions require a catalyst to proceed efficiently, especially when the reactants are not highly activated.[6] Lewis acids are commonly used to activate the dienophile.[7]

    • Troubleshooting:

      • Screen Lewis Acids: Test a variety of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Yb(OTf)₃) to identify the most effective one for your specific substrate combination.

      • Consider Organocatalysts: For asymmetric synthesis, chiral organocatalysts can be employed.[8]

  • Unfavorable Diene Conformation: The diene must adopt an s-cis conformation for the reaction to occur.[9] Bulky substituents can disfavor this conformation, thus hindering the reaction.[4]

    • Troubleshooting:

      • Use Cyclic Dienes: If possible, using a cyclic diene that is locked in the s-cis conformation can significantly improve reactivity.[9]

      • Modify Diene Structure: If acyclic dienes are necessary, consider structural modifications that reduce steric hindrance around the diene backbone.

2. How can I improve the diastereoselectivity of my hetero-Diels-Alder reaction?

Poor diastereoselectivity is a common challenge. The stereochemical outcome is influenced by the choice of catalyst, solvent, and reaction temperature.

  • Catalyst Choice: The nature and amount of the catalyst can significantly direct the stereochemical pathway of the reaction.[10]

    • Troubleshooting:

      • Screen a Variety of Catalysts: Different Lewis acids can favor the formation of different diastereomers. For example, some catalysts may favor the endo product while others favor the exo product.[10]

      • Optimize Catalyst Loading: The concentration of the catalyst can also impact the diastereomeric ratio. Perform experiments with varying catalyst loadings to find the optimal concentration.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state energies and, consequently, the diastereoselectivity.

    • Troubleshooting:

      • Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile). Non-polar solvents often favor the kinetically controlled product, while polar solvents can influence the thermodynamic product distribution.

  • Temperature Control: The diastereoselectivity can be temperature-dependent. The endo product is often the kinetically favored product and is formed faster at lower temperatures, while the more sterically stable exo product may be favored at higher temperatures where the reaction is reversible.[4][9]

    • Troubleshooting:

      • Low-Temperature Reactions: Conduct the reaction at lower temperatures (e.g., -78 °C to 0 °C) to favor the kinetic product.

3. My reaction is not proceeding to completion. What can I do?

Incomplete conversion can be due to insufficient activation of the reactants or deactivation of the catalyst.

  • Insufficient Activation:

    • Troubleshooting:

      • Increase Catalyst Loading: A higher concentration of the Lewis acid or organocatalyst may be required to achieve full conversion.

      • Switch to a Stronger Catalyst: If a weak Lewis acid is being used, switching to a more potent one could enhance the reaction rate.

  • Catalyst Deactivation:

    • Troubleshooting:

      • Use Anhydrous Conditions: Lewis acids are sensitive to moisture. Ensure that all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

      • Add Molecular Sieves: The addition of activated molecular sieves can help to scavenge any trace amounts of water in the reaction mixture.[11]

  • Reaction Monitoring:

    • Troubleshooting:

      • TLC or GC-MS Analysis: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine if the reaction has stalled or is proceeding slowly.[12]

Quantitative Data Summary

The following table summarizes representative conditions and outcomes for hetero-Diels-Alder reactions in pyran synthesis.

DieneDienophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
Danishefsky's dieneBenzaldehydeYb(OTf)₃ (10)CH₂Cl₂-7839598:2
1-Methoxy-1,3-butadieneMethyl glyoxylateSc(OTf)₃ (5)Toluene-202488>95:5
(E)-1-ethoxy-1,3-butadieneEthyl glyoxylateCu(OTf)₂ (10)CH₂Cl₂0129290:10
2,3-Dimethyl-1,3-butadieneFormaldehydeZnCl₂ (20)Ether254875-

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction

This protocol describes a general procedure for the ytterbium triflate-catalyzed reaction between Danishefsky's diene and an aldehyde.

  • Preparation:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (10 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reaction:

    • Add ytterbium(III) triflate (Yb(OTf)₃, 0.1 mmol, 10 mol%) to the cooled solution.

    • Stir the mixture for 15 minutes at -78 °C.

    • Slowly add Danishefsky's diene (1.2 mmol) dropwise to the reaction mixture.

    • Continue stirring at -78 °C and monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired dihydropyranone.

Protocol 2: Organocatalyzed Asymmetric Hetero-Diels-Alder Reaction

This protocol outlines a general procedure for an enantioselective hetero-Diels-Alder reaction using a chiral imidazolidinone catalyst.

  • Preparation:

    • In a dry vial, dissolve the chiral imidazolidinone catalyst (e.g., MacMillan catalyst, 0.2 mmol, 20 mol%) and the α,β-unsaturated aldehyde (1.0 mmol) in a suitable anhydrous solvent (e.g., chloroform or toluene, 2.0 mL) under a nitrogen atmosphere.

    • Add the diene (2.0 mmol) to the solution.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., -20 °C or room temperature).

    • Monitor the reaction for the consumption of the aldehyde by TLC or ¹H NMR spectroscopy.

  • Work-up and Purification:

    • Upon completion, directly load the reaction mixture onto a silica gel column.

    • Purify by flash chromatography to isolate the enantioenriched pyran product.

Visualizations

Troubleshooting_Workflow start Low Yield or Selectivity in Hetero-Diels-Alder check_electronics Are the electronics of the diene and dienophile matched? start->check_electronics check_conditions Are the reaction conditions optimal? check_electronics->check_conditions Yes modify_reactants Modify substituents on diene or dienophile check_electronics->modify_reactants No check_catalyst Is a suitable catalyst being used? check_conditions->check_catalyst Yes optimize_temp Screen reaction temperatures (e.g., -78°C to reflux) check_conditions->optimize_temp No screen_catalysts Screen Lewis acids or organocatalysts check_catalyst->screen_catalysts No use_anhydrous Ensure anhydrous conditions and inert atmosphere check_catalyst->use_anhydrous Yes modify_reactants->check_electronics optimize_solvent Screen solvents of varying polarity optimize_temp->optimize_solvent optimize_solvent->check_conditions screen_catalysts->check_catalyst retro_da Consider possibility of retro-Diels-Alder at high temp use_anhydrous->retro_da success Improved Yield and Selectivity retro_da->success

Caption: Troubleshooting workflow for hetero-Diels-Alder reactions.

Reaction_Factors cluster_reactants Reactants cluster_conditions Reaction Conditions diene Diene (s-cis conformation) product Pyran Product (Yield & Diastereoselectivity) diene->product dienophile Dienophile dienophile->product electronics Electronic Matching (Normal vs. Inverse Demand) electronics->diene electronics->dienophile catalyst Catalyst (Lewis Acid / Organocatalyst) catalyst->product solvent Solvent Polarity solvent->product temperature Temperature temperature->product

Caption: Key factors influencing hetero-Diels-Alder pyran synthesis.

References

How to avoid decomposition during tetrahydropyran synthesis at thermal conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid decomposition during the thermal synthesis of tetrahydropyrans (THPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of tetrahydropyran (THP) decomposition at elevated temperatures?

A1: The thermal decomposition of THPs is primarily driven by acid-catalyzed rearrangement and elimination reactions. The presence of trace acidic impurities, either from starting materials or formed during the reaction, can protonate the oxygen atom of the THP ring, initiating a cascade of reactions that lead to ring-opening, dehydration, and the formation of various byproducts such as dienes and other unsaturated compounds. The specific decomposition pathway is highly dependent on the substitution pattern of the THP ring.

Q2: What are the most common byproducts observed during the thermal decomposition of THPs?

A2: Common byproducts include, but are not limited to, δ-valerolactone, 5-hexen-1-ol, and various isomeric dienes. The formation of these byproducts is often indicative of specific decomposition mechanisms. For instance, the presence of δ-valerolactone suggests an oxidative cleavage pathway, while 5-hexen-1-ol points towards a ring-opening event.

Q3: How can I minimize acid-catalyzed decomposition during my THP synthesis?

A3: To minimize acid-catalyzed decomposition, it is crucial to maintain a neutral or slightly basic reaction medium. This can be achieved by:

  • Purification of Starting Materials: Ensure all starting materials and solvents are free from acidic impurities.

  • Use of Acid Scavengers: Incorporate a non-nucleophilic base, such as proton sponge or a hindered amine, into the reaction mixture to neutralize any in-situ generated acid.

  • Buffer Systems: Employing a suitable buffer system can help maintain the desired pH throughout the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired THP product High reaction temperature leading to decomposition. Presence of acidic impurities. Sub-optimal catalyst selection.Lower the reaction temperature and extend the reaction time. Purify all reagents and solvents; add an acid scavenger. Screen alternative catalysts, such as Lewis acids or transition metal complexes.
Formation of significant amounts of elimination byproducts (e.g., dienes) Strong Brønsted or Lewis acid catalysis. Prolonged reaction times at high temperatures.Switch to a milder catalyst or a non-acidic synthetic route. Optimize reaction time and temperature to favor THP formation over elimination.
Presence of ring-opened products (e.g., 5-hexen-1-ol) Nucleophilic attack on an activated THP intermediate. Water present in the reaction mixture.Use anhydrous solvents and reagents. Consider a protecting group strategy for sensitive functionalities.
Reaction is sluggish or does not go to completion Insufficient catalyst activity at lower temperatures. Poor solubility of starting materials.Increase catalyst loading or switch to a more active catalyst. Screen different solvents to improve solubility.

Key Experimental Protocols

Protocol 1: Gold-Catalyzed Intramolecular Hydroalkoxylation for THP Synthesis

This protocol describes a mild and efficient method for the synthesis of THPs that avoids harsh acidic conditions.

Materials:

  • Homoallylic alcohol

  • Anhydrous dichloromethane (DCM)

  • (Ph3P)AuCl (1 mol%)

  • AgOTf (1 mol%)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the homoallylic alcohol in anhydrous DCM, add (Ph3P)AuCl and AgOTf.

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with DCM, dry the organic layer over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visual Guides

DecompositionPathways THP Tetrahydropyran (THP) Protonated_THP Protonated THP (Oxonium Ion) THP->Protonated_THP H⁺ (Acid Catalyst) Carbocation Ring-Opened Carbocation Protonated_THP->Carbocation Ring Opening Dienes Dienes Carbocation->Dienes Elimination RingOpenedProduct Ring-Opened Product (e.g., 5-hexen-1-ol) Carbocation->RingOpenedProduct Nucleophilic Attack (e.g., H₂O)

Caption: Acid-catalyzed decomposition pathways of tetrahydropyran.

ExperimentalWorkflow Start Start: Homoallylic Alcohol Reaction Reaction: - Anhydrous DCM - (Ph₃P)AuCl - AgOTf - Room Temperature Start->Reaction Quench Quench: Saturated NaHCO₃ (aq) Reaction->Quench Extraction Extraction: DCM Quench->Extraction Drying Drying: Anhydrous Na₂SO₄ Extraction->Drying Concentration Concentration: In Vacuo Drying->Concentration Purification Purification: Flash Column Chromatography Concentration->Purification End End: Purified THP Purification->End

Caption: Workflow for gold-catalyzed THP synthesis.

Technical Support Center: Scalable Synthesis of 4-(2-Fluorophenyl)tetrahydropyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals.

Experimental Workflow Overview

The recommended scalable synthesis is a multi-step process beginning with the formation of a Grignard reagent, followed by its reaction with a tetrahydropyranone derivative, and subsequent hydrolysis to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Hydrolysis A 2-Bromofluorobenzene + Mg B 2-Fluorophenylmagnesium bromide A->B Anhydrous THF, Iodine (activator) D Ethyl 4-(2-fluorophenyl)-4-hydroxy- tetrahydropyran-4-carboxylate B->D Anhydrous THF, -78°C to RT C Ethyl 4-oxotetrahydropyran- 4-carboxylate C->D E 4-(2-Fluorophenyl)tetrahydro- pyran-4-carboxylic acid D->E 1. NaOH (aq) 2. HCl (aq)

Caption: Overall synthetic workflow for 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Step 1: Grignard Reagent Formation (2-Fluorophenylmagnesium bromide)

Q1: My Grignard reaction won't initiate. What are the common causes and solutions?

A1: Failure to initiate is the most common issue in Grignard reagent formation. Here are the primary causes and troubleshooting steps:

  • Moisture or Oxygen Contamination: Grignard reagents are highly sensitive to moisture and atmospheric oxygen.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use and cooled under a stream of inert gas (Nitrogen or Argon). Use anhydrous solvents. Maintain a positive pressure of inert gas throughout the reaction.

  • Inactive Magnesium Surface: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction.

    • Solution: Activate the magnesium. Common methods include:

      • Adding a small crystal of iodine.

      • Adding a few drops of 1,2-dibromoethane.

      • Mechanically crushing the magnesium turnings with a glass rod in situ (with caution).

  • Impure Reagents: Impurities in the 2-bromofluorobenzene or the solvent can quench the reaction.

    • Solution: Use freshly distilled and dried solvents. Ensure the purity of the aryl halide.

Q2: The reaction is very exothermic and difficult to control. How can I manage this?

A2: A highly exothermic reaction can lead to side product formation and safety hazards.

  • Solution: Add the 2-bromofluorobenzene solution dropwise to the magnesium suspension. Use an ice bath to maintain a gentle reflux. Slow and controlled addition is key to managing the exotherm.

ParameterRecommended Condition
SolventAnhydrous Tetrahydrofuran (THF)
Reactant RatioMg : 2-Bromofluorobenzene (1.05 : 1.0)
Initiator1-2 crystals of Iodine or a few drops of 1,2-dibromoethane
TemperatureGentle reflux (~66°C in THF)
AtmosphereInert (Nitrogen or Argon)

Table 1: Optimized Conditions for Grignard Reagent Formation.

Step 2: Grignard Reaction with Ethyl 4-oxotetrahydropyran-4-carboxylate

Q3: I am observing low yields of the desired tertiary alcohol. What are the potential side reactions?

A3: Low yields can result from several side reactions.

  • Enolization of the Keto-ester: The Grignard reagent can act as a base and deprotonate the keto-ester at the alpha-position, leading to an unreactive enolate.

    • Solution: Perform the reaction at low temperatures (e.g., -78°C) to favor nucleophilic addition over deprotonation. Add the Grignard reagent slowly to a solution of the keto-ester.

  • Reaction with the Ester Group: While less likely at low temperatures, the Grignard reagent can potentially react with the ester moiety.

    • Solution: Using a 1:1 stoichiometry of the Grignard reagent to the keto-ester at low temperatures minimizes this side reaction.

  • Quenching of the Grignard Reagent: Any residual moisture in the keto-ester solution will destroy the Grignard reagent.

    • Solution: Ensure the keto-ester and solvent are rigorously dried before the reaction.

Troubleshooting_Grignard_Reaction Start Low Yield of Tertiary Alcohol Cause1 Enolization of Keto-ester? Start->Cause1 Cause2 Grignard Reagent Quenched? Start->Cause2 Solution1 Lower reaction temperature (-78°C) Slow addition of Grignard reagent Cause1->Solution1 Yes Solution2 Ensure all reagents and solvents are anhydrous Cause2->Solution2 Yes

Caption: Troubleshooting logic for the Grignard reaction step.

ParameterRecommended Condition
Reactant RatioGrignard Reagent : Keto-ester (1.0 : 1.0)
Temperature-78°C for addition, then warm to room temperature
SolventAnhydrous Tetrahydrofuran (THF)
Work-upQuench with saturated aqueous NH4Cl solution

Table 2: Recommended Conditions for the Grignard Reaction.

Step 3: Hydrolysis

Q4: The hydrolysis of the ester is incomplete. How can I drive the reaction to completion?

A4: Incomplete hydrolysis is a common issue.

  • Insufficient Base or Reaction Time: The saponification may require more forcing conditions.

    • Solution: Increase the concentration of the NaOH solution, extend the reaction time, or gently heat the reaction mixture (e.g., to 40-50°C).

  • Poor Solubility: The starting material may not be fully soluble in the aqueous base.

    • Solution: Add a co-solvent such as ethanol or methanol to improve solubility.

Q5: I am having difficulty with the purification of the final product. What is an effective method?

A5: The final product is a carboxylic acid, which can be challenging to purify.

  • Solution:

    • After hydrolysis, acidify the reaction mixture with concentrated HCl to a pH of 1-2 to precipitate the carboxylic acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often effective for final purification.

ParameterRecommended Condition
Hydrolysis Reagent2-5 M NaOH (aq)
TemperatureRoom Temperature to 50°C
AcidificationConcentrated HCl to pH 1-2
Extraction SolventEthyl acetate
PurificationRecrystallization

Table 3: Conditions for Hydrolysis and Purification.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Fluorophenylmagnesium bromide
  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus and allow it to cool to room temperature under a stream of inert gas.

  • To the flask, add magnesium turnings (1.05 eq.).

  • Add a single crystal of iodine to the magnesium.

  • In the dropping funnel, prepare a solution of 2-bromofluorobenzene (1.0 eq.) in anhydrous THF.

  • Add a small portion of the 2-bromofluorobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask with a heat gun.

  • Once initiated, add the remaining 2-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark solution of the Grignard reagent is used directly in the next step.

Protocol 2: Synthesis of Ethyl 4-(2-fluorophenyl)-4-hydroxytetrahydropyran-4-carboxylate
  • In a separate flame-dried, three-necked flask under inert atmosphere, dissolve ethyl 4-oxotetrahydropyran-4-carboxylate (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the freshly prepared 2-fluorophenylmagnesium bromide solution (1.0 eq.) via cannula or dropping funnel to the keto-ester solution, maintaining the temperature at -78°C.

  • After the addition is complete, stir the reaction mixture at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0°C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol, which can be used in the next step without further purification.

Protocol 3: Synthesis of 4-(2-Fluorophenyl)tetrahydropyran-4-carboxylic acid
  • Dissolve the crude ethyl 4-(2-fluorophenyl)-4-hydroxytetrahydropyran-4-carboxylate in a mixture of ethanol and 2 M aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature overnight or gently heat to 50°C for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization to afford pure 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid.

Technical Support Center: Managing Reaction Byproducts in Fluorinated Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing reaction byproducts in the synthesis of fluorinated compounds. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot common issues, providing in-depth guides and frequently asked questions to optimize your fluorination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in fluorination reactions?

A1: Byproduct formation is a frequent challenge in fluorination chemistry and is highly dependent on the chosen method (nucleophilic, electrophilic, or deoxyfluorination) and the substrate. Common byproduct classes include:

  • Elimination Products (Alkenes): Particularly prevalent in nucleophilic substitution (SN2) and deoxyfluorination reactions of secondary and tertiary alcohols or alkyl halides, where the fluoride source or reagent can act as a base, promoting E2 elimination.[1]

  • Over-fluorinated Products: Occur in reactions where multiple sites are susceptible to fluorination, such as in the direct fluorination of hydrocarbons or electron-rich aromatic systems.[2]

  • Hydrolysis Products: Formation of alcohols from alkyl halides or other substrates due to the presence of water, which can compete with the fluoride nucleophile.

  • Rearrangement Products: Carbocationic intermediates, which can be formed under certain fluorination conditions, may undergo rearrangement prior to fluorination.

  • Amination Products: In some electrophilic fluorinations using N-F reagents like Selectfluor, amination of the substrate can occur as a competing pathway, especially with electron-rich arenes.[3]

  • Solvent-Related Byproducts: Some fluorinating reagents can react with common organic solvents. For instance, Selectfluor can react exothermically with DMF, pyridine, and DMSO.[4]

Q2: How can I minimize the formation of elimination byproducts in deoxyfluorination?

A2: The competition between substitution (SN2) and elimination (E2) is a key challenge, especially with secondary alcohols. Strategies to favor substitution include:

  • Choice of Reagent: Newer deoxyfluorinating reagents like PyFluor have been designed to be more selective for substitution and produce significantly fewer elimination byproducts compared to traditional reagents like DAST and Deoxo-Fluor.[5]

  • Reaction Temperature: Lowering the reaction temperature generally favors the substitution pathway, which typically has a lower activation energy than elimination.[6]

  • Solvent: The choice of solvent can modulate the basicity of the fluoride ion. Polar aprotic solvents can enhance the basicity of fluoride, promoting elimination.[7]

  • Base: When a base is required, using a non-nucleophilic, sterically hindered base can help minimize elimination reactions.[6]

Q3: What is the best way to handle and quench the hazardous byproduct hydrogen fluoride (HF)?

A3: Hydrogen fluoride (HF) is a common, highly toxic, and corrosive byproduct in many fluorination reactions.[2] Safe handling and quenching are critical.

  • Reaction Setup: Always conduct fluorination reactions in a well-ventilated fume hood using HF-resistant materials (e.g., Teflon, polyethylene).

  • Quenching Protocol: Reactions should be carefully quenched by slowly adding the reaction mixture to a stirred, cooled (ice bath) aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃) or calcium hydroxide (Ca(OH)₂).[6] This neutralizes the HF.

  • Safety Precautions: Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[2][8] Have a calcium gluconate gel readily available as a first-aid antidote for HF skin exposure.[5][8]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to byproduct formation during fluorinated compound synthesis.

Issue 1: Predominance of Alkene Byproduct in Deoxyfluorination

Symptoms: Low yield of the desired alkyl fluoride and significant formation of an alkene byproduct, confirmed by NMR or GC-MS analysis.

// Nodes start [label="High Alkene Byproduct\nin Deoxyfluorination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagent [label="Evaluate Fluorinating\nReagent", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Assess Reaction\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; check_base [label="Examine Base/\nSolvent System", fillcolor="#FBBC05", fontcolor="#202124"];

dast_deoxo [label="Using DAST or\nDeoxo-Fluor?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pyfluor [label="Consider Switching\nto PyFluor", fillcolor="#34A853", fontcolor="#FFFFFF"]; temp_high [label="Is Temperature\nElevated?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lower_temp [label="Lower Reaction\nTemperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; strong_base [label="Using Strong/\nNucleophilic Base?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; milder_conditions [label="Use Non-nucleophilic,\nHindered Base &\nNon-polar Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution [label="Minimized Alkene\nByproduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_reagent; check_reagent -> dast_deoxo; dast_deoxo -> pyfluor [label="Yes"]; pyfluor -> solution; dast_deoxo -> check_temp [label="No"];

check_temp -> temp_high; temp_high -> lower_temp [label="Yes"]; lower_temp -> solution; temp_high -> check_base [label="No"];

check_base -> strong_base; strong_base -> milder_conditions [label="Yes"]; milder_conditions -> solution; strong_base -> solution [label="No"]; } END_DOT Troubleshooting workflow for excessive alkene formation.

Quantitative Data: Comparison of Deoxyfluorination Reagents

The choice of deoxyfluorinating agent significantly impacts the ratio of substitution (SN2) to elimination (E2) products, especially for secondary alcohols.

ReagentSubstrateSN2 Product Yield (%)E2 Product Yield (%)Reference
DASTSecondary Alcohol13-4719-44[9][10]
Deoxo-FluorSecondary Alcohol13-19 (selectivity)-[9][10]
PyFluorSecondary Alcohol79<4[9][10]

Experimental Protocol: Minimizing Elimination with PyFluor

This protocol is adapted for the deoxyfluorination of a secondary alcohol using PyFluor to minimize alkene byproduct formation.

  • Materials: Secondary alcohol, PyFluor, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), dry toluene, ethyl acetate, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄), silica gel.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq) and DBU (2.0 eq) in dry toluene.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve PyFluor (1.2 eq) in dry toluene.

    • Slowly add the PyFluor solution to the cooled alcohol/DBU solution.

    • Allow the reaction to warm to room temperature and stir for 24 hours, monitoring by TLC or GC-MS.

    • Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Issue 2: Undesired Regioisomers or Over-fluorination in Electrophilic Aromatic Substitution (EAS)

Symptoms: Formation of a mixture of ortho, meta, and para isomers, or multiple fluorine additions to the aromatic ring.

// Nodes start [label="Poor Regioselectivity/\nOver-fluorination in EAS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_substrate [label="Analyze Substrate\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagent [label="Evaluate Fluorinating\nReagent & Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Assess Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"];

highly_activated [label="Is Ring Highly\nActivated?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; milder_reagent [label="Use Milder Reagent\n(e.g., NFSI vs. Selectfluor)", fillcolor="#34A853", fontcolor="#FFFFFF"];

reagent_excess [label="Is Reagent in\nLarge Excess?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduce_equiv [label="Reduce Equivalents\nof Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"];

temp_solvent [label="Optimize Temperature\nand Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"];

solution [label="Improved Selectivity/\nControlled Fluorination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_substrate; check_substrate -> highly_activated; highly_activated -> milder_reagent [label="Yes"]; milder_reagent -> check_reagent; highly_activated -> check_reagent [label="No"];

check_reagent -> reagent_excess; reagent_excess -> reduce_equiv [label="Yes"]; reduce_equiv -> check_conditions; reagent_excess -> check_conditions [label="No"];

check_conditions -> temp_solvent; temp_solvent -> solution; } END_DOT Decision tree for managing regioselectivity and over-fluorination.

Experimental Protocol: Selective Monofluorination of an Activated Arene

This protocol is a general guideline for the selective monofluorination of an electron-rich aromatic compound, minimizing over-fluorination.

  • Materials: Electron-rich arene, N-Fluorobenzenesulfonimide (NFSI), anhydrous acetonitrile (MeCN), saturated aqueous sodium thiosulfate (Na₂S₂O₃), brine, anhydrous magnesium sulfate (MgSO₄), silica gel.

  • Procedure:

    • In a flask under an inert atmosphere, dissolve the arene (1.0 eq) in anhydrous MeCN.

    • Cool the solution to 0 °C.

    • Add NFSI (1.05 eq) portion-wise over 30 minutes.

    • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

Issue 3: Byproducts in Nucleophilic Aromatic Substitution (SNAr) Reactions

Symptoms: Incomplete conversion, formation of hydrolysis byproducts (phenols), or reaction at an undesired position on a polyhalogenated substrate.

// Nodes start [label="Byproducts in\nSNAr Fluorination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_anhydrous [label="Verify Anhydrous\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_activation [label="Assess Ring\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; check_fluoride [label="Evaluate Fluoride\nSource & Solubility", fillcolor="#FBBC05", fontcolor="#202124"];

water_present [label="Moisture Present?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry_reagents [label="Rigorously Dry\nSolvents & Reagents", fillcolor="#34A853", fontcolor="#FFFFFF"];

low_activation [label="Is Ring Poorly\nActivated?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_temp [label="Increase Temperature/\nUse More Activating EWG", fillcolor="#34A853", fontcolor="#FFFFFF"];

low_solubility [label="Using KF/CsF in\nAprotic Solvent?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; phase_transfer [label="Add Phase-Transfer\nCatalyst (e.g., TBAF)", fillcolor="#34A853", fontcolor="#FFFFFF"];

solution [label="Clean SNAr\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_anhydrous; check_anhydrous -> water_present; water_present -> dry_reagents [label="Yes"]; dry_reagents -> check_activation; water_present -> check_activation [label="No"];

check_activation -> low_activation; low_activation -> increase_temp [label="Yes"]; increase_temp -> check_fluoride; low_activation -> check_fluoride [label="No"];

check_fluoride -> low_solubility; low_solubility -> phase_transfer [label="Yes"]; phase_transfer -> solution; low_solubility -> solution [label="No"]; } END_DOT Troubleshooting workflow for SNAr byproduct formation.

Experimental Protocol: SNAr Fluorination of a Dichloropyrimidine

This protocol describes the selective fluorination of a dichloropyrimidine, a common substrate in medicinal chemistry.

  • Materials: 2,4-Dichloropyrimidine, anhydrous potassium fluoride (KF), tetrabutylammonium chloride (TBACl), anhydrous dimethyl sulfoxide (DMSO), diethyl ether, water, brine, anhydrous sodium sulfate (Na₂SO₄), silica gel.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, add anhydrous KF (3.0 eq) and TBACl (1.1 eq).

    • Add anhydrous DMSO, and stir the suspension at 130 °C for 30 minutes to ensure the fluoride salt is well-dispersed and the system is dry.

    • Add the 2,4-dichloropyrimidine (1.0 eq) to the hot suspension.

    • Stir the reaction at 130 °C and monitor by GC-MS.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

By following these guidelines and protocols, researchers can more effectively manage and minimize the formation of byproducts in fluorinated compound synthesis, leading to higher yields and purer products.

References

Technical Support Center: Refinement of Catalytic Processes for Tetrahydropyran Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the catalytic synthesis of tetrahydropyran (THP) derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of tetrahydropyran derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is not producing the desired tetrahydropyran, or the yield is very low. What are the possible causes and how can I improve it?

Answer: Low or no yield in tetrahydropyran synthesis can be attributed to several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The selected Lewis or Brønsted acid catalyst may be inactive. Ensure the catalyst is fresh and has been stored under appropriate conditions, such as the exclusion of moisture for water-sensitive catalysts like InCl₃. For heterogeneous catalysts, verify that proper activation procedures have been followed.

  • Sub-optimal Reaction Conditions: The reaction temperature and time may not be ideal. For instance, in Prins cyclizations, excessively low temperatures can lead to the formation of acetals, while high temperatures can promote side reactions. A systematic screening of reaction temperatures is recommended to find the optimal range.

  • Poor Substrate Reactivity: Substrates with electron-withdrawing groups may exhibit lower reactivity. In such cases, a more active catalyst or more forcing reaction conditions might be necessary.

  • Catalyst Poisoning: Impurities present in the starting materials or solvent can poison the catalyst. It is crucial to use high-purity reagents and solvents.

  • Product Instability: The synthesized tetrahydropyran derivative may be unstable under the reaction or work-up conditions.

Issue 2: Poor Stereoselectivity

Question: I am obtaining a mixture of diastereomers with low selectivity. How can I improve the stereocontrol in my tetrahydropyran synthesis?

Answer: Achieving high diastereoselectivity is a common challenge in tetrahydropyran synthesis. The stereochemical outcome is highly dependent on the catalyst, substrate, and reaction conditions.

  • Inappropriate Catalyst Choice: The catalyst plays a pivotal role in determining stereoselectivity. For Prins cyclizations, the formation of a chair-like transition state with equatorial substituents is generally favored, leading to cis-2,6-disubstituted THPs. The choice of Lewis acid can significantly influence the diastereomeric ratio. Confined Brønsted acids, such as imino-imidophosphates, have demonstrated excellent performance in controlling stereoselectivity.

  • Reaction Temperature: Temperature can affect the equilibrium between different transition states. Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the thermodynamically more stable transition state.

  • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, thereby impacting the stereochemical outcome. Screening different solvents may be beneficial.

  • Substrate-Controlled Diastereoselectivity: The inherent stereochemistry of the substrate can direct the formation of a particular diastereomer. However, this can sometimes be overcome by selecting a suitable catalyst.

  • Chelation Control: The presence of nearby heteroatoms can lead to chelation with a metal center, which locks the conformation and directs the stereochemical outcome.

Issue 3: Formation of Side Products

Question: I am observing significant formation of side products in my reaction. What are the common side reactions and how can I suppress them?

Answer: Several side reactions can compete with the desired tetrahydropyran formation, especially in acid-catalyzed reactions like the Prins cyclization.

  • Oxonia-Cope Rearrangement: This rearrangement can lead to the formation of undesired constitutional isomers and racemization of stereocenters. The choice of catalyst and reaction conditions can help suppress this pathway.

  • Elimination Reactions: Instead of cyclization, the carbocation intermediate may undergo elimination to form allylic alcohols. Using a nucleophilic counter-ion or additive can help trap the carbocation and favor cyclization.

  • Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at a lower concentration can often minimize this issue.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for stereocontrolled tetrahydropyran synthesis?

A1: A variety of catalysts are employed, with the choice depending on the specific reaction and desired stereochemistry. Common classes include:

  • Lewis Acids: InCl₃, SnCl₄, BF₃·OEt₂, Sc(OTf)₃, and BiCl₃ are frequently used for Prins cyclizations.

  • Brønsted Acids: Highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids are effective for asymmetric Prins cyclizations. Phosphomolybdic acid can efficiently catalyze the Prins cyclization in water.

  • Transition Metal Catalysts: Platinum, gold, palladium, and cobalt complexes are used in various hydroalkoxylation and cyclization reactions to form tetrahydropyrans. For example, a Cu(I)-Xantphos system can catalyze the intramolecular hydroalkoxylation of unactivated terminal alkenes.

Q2: How do I choose the best catalyst for my specific substrate and desired stereoisomer?

A2: Catalyst selection is a critical step and often requires empirical screening. However, some general guidelines can be followed:

  • For the synthesis of cis-2,6-disubstituted tetrahydropyrans via Prins cyclization, a wide range of Lewis and Brønsted acids can be effective.

  • To achieve high enantioselectivity, the use of chiral catalysts, such as chiral Lewis acids or organocatalysts, is recommended.

  • The nature of the substrate, including the presence of chelating groups or specific functional groups, will influence the choice of catalyst.

Q3: What are the primary mechanisms of catalyst deactivation in tetrahydropyran synthesis, and how can I prevent it?

A3: Catalyst deactivation can occur through several mechanisms, including poisoning, coking (fouling), thermal degradation, and mechanical damage. To prevent deactivation:

  • Use High-Purity Materials: Ensure that all solvents and reagents are highly pure and anhydrous to avoid poisoning the catalyst.

  • Inert Atmosphere: If the catalyst is air-sensitive, perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Control Temperature: Avoid excessively high temperatures that can lead to catalyst decomposition.

  • Regeneration: Some heterogeneous catalysts, like Ni/SiO₂, can be regenerated in situ.

Data Presentation

Table 1: Optimization of Reaction Conditions for Tetrahydropyranone Synthesis

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Sc(OTf)₃ (10 mol%)CH₂Cl₂251265
2InCl₃ (10 mol%)CH₂Cl₂251278
3BiCl₃ (10 mol%)CH₂Cl₂251285
4BiCl₃ (10 mol%)THF251252
5BiCl₃ (10 mol%)CH₂Cl₂02492
6BiCl₃ (5 mol%)CH₂Cl₂02488

Table 2: Catalytic Performance of Cu-ZnO/Al₂O₃ for THP Synthesis from THFA

Catalyst (Cu:Zn:Al)Temperature (°C)H₂ Pressure (MPa)THFA Conversion (%)THP Selectivity (%)
4:1:102300.698.555.2
4:1:102500.699.175.8
4:1:102700.699.591.4
4:1:102900.699.885.9
4:1:102701.099.789.4

Experimental Protocols

1. General Procedure for Diastereoselective Aldol Reaction to form a Tetrahydropyran Precursor

  • Enolate Formation: To a solution of Tetrahydro-4H-pyran-4-one in a suitable aprotic solvent (e.g., CH₂Cl₂) at -78 °C, add a solution of TiCl₄ (1.1 equivalents) dropwise. Stir the mixture for 30 minutes. Then, add a tertiary amine base (e.g., triethylamine, 1.2 equivalents) and stir for another 1 hour to form the titanium enolate.

  • Aldol Addition: To the solution of the titanium enolate at -78 °C, add a solution of the desired aldehyde (1.0 equivalent) in the same solvent dropwise.

  • **Reaction Monitoring

Technical Support Center: Industrial Preparation of Tetrahydropyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial preparation of tetrahydropyran-4-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of tetrahydropyran-4-carboxylic acid, focusing on the common multi-step synthesis from diethyl malonate and bis(2-chloroethyl) ether.

Question: Why is the yield of the initial cyclization reaction to form diethyl tetrahydropyran-4,4-dicarboxylate lower than expected?

Answer:

Low yields in the cyclization step can be attributed to several factors:

  • Suboptimal Base and Solvent System: The choice of base and solvent is critical. While strong bases like sodium hydride can be used, they can be hazardous on an industrial scale. A combination of a milder base like potassium carbonate with a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) in a solvent like DMF can improve yields and safety.[1]

  • Incorrect Reaction Temperature: The reaction should be maintained at a temperature between 50-100°C. Lower temperatures can lead to a sluggish reaction, while excessively high temperatures may promote side reactions.[1]

  • Moisture in Reagents or Solvents: The presence of water can consume the base and hinder the reaction. Ensure all reagents and solvents are anhydrous.

  • Inefficient Stirring: In a heterogeneous mixture, vigorous stirring is necessary to ensure proper mixing of the reactants and catalyst.

Question: The hydrolysis of diethyl tetrahydropyran-4,4-dicarboxylate to tetrahydropyran-4,4-dicarboxylic acid is incomplete. What could be the cause?

Answer:

Incomplete hydrolysis is a common issue and can be addressed by optimizing the following conditions:

  • Insufficient Base: A sufficient molar excess of a strong base like sodium hydroxide (NaOH) is required to drive the reaction to completion. Typically, 5.0 moles of NaOH per mole of the diester are used.[1]

  • Low Reaction Temperature or Insufficient Time: The hydrolysis should be conducted at a temperature of 50-60°C for 7-8 hours. Ensure the reaction is monitored (e.g., by GC) until the starting material is consumed.[1]

  • Poor Solubility: If the diester is not fully soluble in the reaction medium, the hydrolysis rate will be slow. The use of a co-solvent may be necessary in some cases.

Question: The decarboxylation of tetrahydropyran-4,4-dicarboxylic acid is proceeding too rapidly, leading to safety concerns from rapid CO2 evolution. How can this be controlled?

Answer:

Uncontrolled evolution of carbon dioxide is a significant safety hazard in industrial-scale synthesis.[1] To manage this, consider the following:

  • Controlled Addition of Reactant: Instead of adding the entire batch of tetrahydropyran-4,4-dicarboxylic acid at once, add it portion-wise to the hot solvent. This allows for a more controlled rate of CO2 release.[1]

  • Use of a High-Boiling Point Solvent: Solvents like xylene, often mixed with paraffin oil, are effective in maintaining a consistent high temperature (120-130°C) and help to control the decarboxylation rate.[1] These solvents also help to prevent the decomposition of the final product at high temperatures.[1]

  • Adequate Headspace and Venting: Ensure the reaction vessel has sufficient headspace and is equipped with a proper venting system to safely manage the evolved CO2.

Question: What are the common impurities found in the final product and how can they be removed?

Answer:

Common impurities can include unreacted starting materials, intermediates, and byproducts from side reactions.

  • Unreacted Tetrahydropyran-4,4-dicarboxylic Acid: This can be present if the decarboxylation is incomplete. Purification can be achieved through recrystallization or by washing an organic solution of the product with a basic aqueous solution to remove the acidic impurity.

  • Byproducts from Cyclization: Side reactions during the initial cyclization can lead to various impurities. Purification of the intermediate diethyl tetrahydropyran-4,4-dicarboxylate by distillation before hydrolysis is recommended.

  • Residual Solvents: Solvents used in the reaction and workup can be retained in the final product. Drying the product under vacuum at an appropriate temperature is essential.

Analytical methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are crucial for assessing the purity of the final product.[1]

Frequently Asked Questions (FAQs)

What are the main industrial synthesis routes for tetrahydropyran-4-carboxylic acid?

The most common industrial routes include:

  • From Diethyl Malonate and Bis(2-chloroethyl) Ether: This is a three-step process involving cyclization, hydrolysis, and decarboxylation. It is a well-established and commercially viable method.[1]

  • From 2,7-Dioxaspiro[4.4]nonane-1,6-dione: This method involves the reaction of the spiro compound with water in the presence of an acidic catalyst at high temperatures and pressures.[2]

  • From 4-Cyanotetrahydropyran-4-carboxylic Acid: This route involves the hydrolysis of the cyano group in the presence of an acid.[3]

What are the major challenges in the industrial scale-up of tetrahydropyran-4-carboxylic acid synthesis?

The primary challenges include:

  • Safety: Managing the evolution of large volumes of CO2 during the decarboxylation step is a critical safety concern.[1]

  • Process Control: Maintaining optimal reaction temperatures and pressures, especially for high-temperature reactions, can be challenging on a large scale.

  • Yield and Purity: Achieving high yields and purity consistently across large batches requires careful optimization of all reaction and purification steps.

  • Waste Management: The multi-step synthesis from diethyl malonate generates significant salt waste from the hydrolysis step, which requires proper disposal.

Are there any "green chemistry" approaches for the synthesis of tetrahydropyran-4-carboxylic acid?

Efforts to develop more environmentally friendly methods are ongoing. Some approaches include:

  • Catalytic Methods: The use of heterogeneous catalysts that can be easily recovered and reused can reduce waste. For example, in the synthesis from 2,7-dioxaspiro[4.4]nonane-1,6-dione, solid acid catalysts like aluminum oxide can be employed.[2]

  • Safer Solvents: Exploring the use of less hazardous solvents or even solvent-free conditions can improve the environmental profile of the synthesis.

  • Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for instance, by using more efficient catalysts that allow for lower reaction temperatures.

Data Presentation

Table 1: Comparison of Key Parameters for Different Industrial Synthesis Routes

ParameterDiethyl Malonate Route[1]2,7-Dioxaspiro[4.4]nonane-1,6-dione Route[2]4-Cyanotetrahydropyran-4-carboxylic Acid Route[3]
Starting Materials Diethyl malonate, Bis(2-chloroethyl) ether2,7-Dioxaspiro[4.4]nonane-1,6-dione, Water4-Cyanotetrahydropyran-4-carboxylic acid
Key Reagents K2CO3, TBAB, NaOH, XyleneAcidic catalyst (e.g., Al2O3)Acid (e.g., HCl)
Number of Steps 311
Typical Yield ~85% (decarboxylation step)Not specified in detailHigh yields reported
Reaction Temperature 50-130°C150-350°C0-150°C
Reaction Pressure Atmospheric0.01-100 barNot specified (likely atmospheric)
Key Challenges CO2 evolution, multiple steps, salt wasteHigh temperature and pressureAvailability of starting material

Experimental Protocols

Protocol 1: Synthesis via Diethyl Malonate, Hydrolysis, and Decarboxylation [1]

Step 1: Cyclization to Diethyl tetrahydropyran-4,4-dicarboxylate

  • Charge a suitable reactor with N,N-Dimethylformamide (DMF), diethyl malonate, bis(2-chloroethyl) ether, potassium carbonate, and tetrabutylammonium bromide (TBAB).

  • Heat the mixture to reflux and monitor the reaction progress by GC.

  • Upon completion, cool the mixture and filter off the potassium carbonate.

  • Distill off the DMF under reduced pressure to obtain the crude diethyl tetrahydropyran-4,4-dicarboxylate. A typical molar yield is around 65%.

Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid

  • Charge a reactor with water, the crude product from Step 1, and sodium hydroxide.

  • Heat the mixture to 50-60°C for 7-8 hours, monitoring the reaction by GC.

  • After completion, cool the reaction mixture and adjust the pH to 1-2 with concentrated HCl to precipitate the product.

  • Extract the product with a suitable organic solvent (e.g., methylene dichloride).

  • Distill off the solvent to isolate the tetrahydropyran-4,4-dicarboxylic acid. A typical molar yield is around 72%.

Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic acid

  • Charge a reactor with xylene and paraffin oil and heat to 120-130°C.

  • Carefully add the tetrahydropyran-4,4-dicarboxylic acid from Step 2 in portions to control the evolution of CO2.

  • After the addition is complete, continue heating until the reaction is complete (monitor by GC).

  • Distill off the xylene under reduced pressure to isolate the final product, tetrahydropyran-4-carboxylic acid. A typical molar yield is around 85% with a purity of 98-99% by GC.

Mandatory Visualization

G Troubleshooting Workflow for Low Yield in Cyclization Step start Low Yield in Cyclization Step q1 Check Reaction Temperature (50-100°C?) start->q1 a1_yes Yes q1->a1_yes Correct a1_no No q1->a1_no Incorrect q2 Verify Base and Solvent System (e.g., K2CO3/TBAB in DMF?) a1_yes->q2 s1 Adjust Temperature to Optimal Range a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Correct a2_no No q2->a2_no Incorrect q3 Ensure Anhydrous Conditions a2_yes->q3 s2 Optimize Base/Solvent/Catalyst Combination a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Dry a3_no No q3->a3_no Wet q4 Check Stirring Efficiency a3_yes->q4 s3 Dry Reagents and Solvents a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes Efficient a4_no No q4->a4_no Inefficient end_node Yield Improved a4_yes->end_node s4 Increase Stirring Rate a4_no->s4 s4->end_node

Caption: Troubleshooting workflow for low yield in the cyclization step.

G Experimental Workflow for Synthesis from Diethyl Malonate cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation start Diethyl Malonate + Bis(2-chloroethyl) ether react1 React with K2CO3/TBAB in DMF at reflux start->react1 workup1 Filter and Distill DMF react1->workup1 product1 Diethyl tetrahydropyran-4,4-dicarboxylate workup1->product1 react2 Hydrolyze with NaOH in H2O at 50-60°C product1->react2 workup2 Acidify with HCl and Extract react2->workup2 product2 Tetrahydropyran-4,4-dicarboxylic acid workup2->product2 react3 Heat in Xylene/Paraffin Oil at 120-130°C product2->react3 workup3 Distill Solvent react3->workup3 product3 Tetrahydropyran-4-carboxylic acid workup3->product3

Caption: Experimental workflow for the synthesis of tetrahydropyran-4-carboxylic acid.

References

Validation & Comparative

A Comparative Guide to Fluorinated 4-Phenyltetrahydropyran-4-Carboxylic Acid Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid and its positional isomers, the 3-fluoro and 4-fluoro analogs. By examining their synthesis, physicochemical properties, and biological implications, this document serves as a resource for informed decision-making in the design of novel therapeutics.

The tetrahydropyran ring is a privileged scaffold in drug discovery, offering a favorable combination of metabolic stability, low toxicity, and desirable solubility characteristics.[1] When coupled with a phenyl group, this core structure provides a versatile platform for targeting a wide array of biological receptors and enzymes. The introduction of a fluorine atom to the phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Depending on its position—ortho (2-), meta (3-), or para (4-)—fluorine can modulate properties such as acidity (pKa), lipophilicity (logP), and metabolic stability, thereby impacting target affinity, selectivity, and overall in vivo performance.[2][3]

Physicochemical Properties: A Positional Isomer Comparison

Table 1: Predicted Physicochemical Properties of Fluorinated 4-Phenyltetrahydropyran-4-Carboxylic Acid Analogs

CompoundPredicted pKaPredicted logPRationale for Predicted Properties
4-(2-Fluorophenyl)tetrahydropyran-4-carboxylic acidLowerHigherThe ortho-fluoro substituent can exhibit a through-space inductive effect, potentially increasing acidity. Intramolecular hydrogen bonding between the fluorine and the carboxylic acid proton may occur, influencing both pKa and conformation, which can affect lipophilicity.
4-(3-Fluorophenyl)tetrahydropyran-4-carboxylic acidSlightly LowerHigherThe meta-fluoro substituent exerts a strong inductive electron-withdrawing effect, leading to a decrease in the pKa of the carboxylic acid compared to the non-fluorinated analog. Fluorine substitution generally increases lipophilicity.
4-(4-Fluorophenyl)tetrahydropyran-4-carboxylic acidLowerHighestThe para-fluoro substituent also has a significant inductive effect, lowering the pKa. The symmetrical nature of the para-substituted analog often leads to a more pronounced increase in lipophilicity compared to the other isomers.

Note: The values in this table are qualitative predictions based on established principles of physical organic chemistry. Actual experimental values may vary.

Synthesis of Fluorinated Analogs

The synthesis of 4-aryl-tetrahydropyran-4-carboxylic acids typically involves a multi-step sequence. A common strategy begins with the construction of the tetrahydropyran-4-one core, followed by the introduction of the fluorinated phenyl group via a Grignard or other organometallic addition to the ketone. Subsequent carboxylation provides the desired carboxylic acid.

A general synthetic pathway is outlined below:

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Arylation and Carboxylation A Starting Materials (e.g., Dihydro-2H-pyran) B Tetrahydropyran-4-one A->B Multi-step synthesis D Tertiary Alcohol Intermediate B->D Grignard Addition C Fluorophenyl Grignard Reagent (ortho-, meta-, or para-) C->D E 4-(Fluorophenyl)tetrahydropyran -4-carboxylic acid D->E Carboxylation

Fig. 1: General synthetic workflow for 4-(fluorophenyl)tetrahydropyran-4-carboxylic acids.
Experimental Protocol: A Representative Synthesis

The following protocol describes a general method for the synthesis of 4-aryl-tetrahydropyran-4-carboxylic acids, which can be adapted for the specific fluorinated analogs.[6][7][8]

  • Synthesis of Tetrahydropyran-4-one: This can be achieved through various published methods, for instance, by the cyclization of appropriate precursors.

  • Grignard Reaction: The desired fluorophenyl magnesium bromide (ortho, meta, or para) is prepared from the corresponding fluorobromobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF). Tetrahydropyran-4-one, dissolved in anhydrous THF, is then added dropwise to the Grignard reagent at 0 °C. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude tertiary alcohol is purified by column chromatography.

  • Carboxylation: The purified tertiary alcohol is deprotonated with a strong base, such as n-butyllithium, in anhydrous THF at low temperature. Carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice. The reaction mixture is allowed to warm to room temperature and then quenched with water.

  • Final Purification: The aqueous layer is acidified with hydrochloric acid and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the crude carboxylic acid, which is then purified by recrystallization or column chromatography.

Biological Activity and Structure-Activity Relationships (SAR)

While specific biological data for these exact analogs in a comparative context is limited in the public domain, the principles of SAR can be used to infer potential differences in their biological profiles. The introduction of fluorine can influence drug-target interactions through various mechanisms, including altered electrostatic interactions, hydrogen bonding capabilities, and conformational preferences of the phenyl ring.

For instance, in the context of a receptor binding pocket, a fluorine atom can act as a hydrogen bond acceptor. The different positional isomers will present this potential interaction at distinct locations, which could lead to variations in binding affinity and selectivity. Furthermore, the electron-withdrawing nature of fluorine can affect the pKa of the carboxylic acid, which is often a critical group for salt-bridge formation with basic residues in a protein's active site.

The metabolic stability of the phenyl ring can also be enhanced by fluorination, as the carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. The position of the fluorine atom will dictate which parts of the ring are protected from metabolic attack.

Signaling Pathway Considerations

The biological target of these compounds would determine the relevant signaling pathways. For example, if these compounds were designed as inhibitors of a particular kinase, the downstream effects on cell proliferation, survival, or inflammatory pathways would be of interest. A hypothetical signaling pathway diagram is presented below to illustrate how such a compound might exert its effects.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Analog Fluorinated Analog (e.g., 4-(2-fluorophenyl)THP-4-COOH) Analog->KinaseA Inhibits

Fig. 2: Example of a signaling pathway modulated by a hypothetical kinase inhibitor.

Conclusion

The choice of fluorination position on the phenyl ring of 4-phenyltetrahydropyran-4-carboxylic acid is a critical decision in drug design. While the 2-fluoro, 3-fluoro, and 4-fluoro analogs share a common core structure, the subtle yet significant differences in their predicted physicochemical properties can lead to distinct pharmacological profiles. This guide highlights the importance of considering these positional isomeric effects. Further experimental validation of the properties and biological activities of these compounds is warranted to fully elucidate their potential as therapeutic agents.

References

A Comparative Guide to Tetrahydropyran Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydropyran (THP) moiety is a ubiquitous structural motif found in a vast array of natural products and pharmaceutical agents, making its efficient synthesis a topic of significant interest to the chemical research community. This guide provides a comparative analysis of several prominent methods for the synthesis of tetrahydropyrans, offering an objective look at their performance, supported by experimental data and detailed protocols. The methods covered range from classical approaches to modern catalytic strategies, providing researchers, scientists, and drug development professionals with the information needed to select the most appropriate method for their specific synthetic challenges.

Comparative Performance of Key THP Synthesis Methods

The selection of a synthetic route to a target THP derivative often involves a trade-off between yield, reaction time, substrate scope, and the reaction conditions' mildness. The following table summarizes quantitative data from various established methods to facilitate a direct comparison.

Synthesis Method Catalyst/Reagent Temperature (°C) Reaction Time (h) Yield (%) Key Features & Limitations
Intramolecular Williamson Ether Synthesis NaH0 to 25291Simple, high-yielding for simple substrates; requires a strong base.
Prins Cyclization InCl₃ (10 mol%)250.5 - 280 - 95Forms C-C and C-O bonds simultaneously; can be highly diastereoselective.
Acid-Catalyzed Hydroalkoxylation PTSA801285Utilizes a simple acid catalyst; may not be suitable for acid-sensitive functional groups.
Oxy-Michael Addition DBU252495A mild and efficient method for constructing the THP ring.
Metal-Catalyzed Cyclization AuCl(PPh₃)/AgOTf25194Very mild conditions, fast reaction times, and high yields; catalyst can be expensive.
Hetero-Diels-Alder Reaction Yb(fod)₃-202090 (for dihydropyran)Excellent for creating substituted dihydropyrans, which require a subsequent reduction step.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the practical application of these synthetic strategies.

1. Intramolecular Williamson Ether Synthesis of 2-Methyltetrahydropyran

  • Procedure: To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in dry tetrahydrofuran (THF) at 0 °C is added a solution of 5-bromo-1-pentanol (1.0 eq.) in dry THF dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. Upon completion, the reaction is carefully quenched with water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford 2-methyltetrahydropyran.

2. Prins Cyclization for the Synthesis of a Substituted Tetrahydropyran

  • Procedure: A solution of a homoallylic alcohol (1.0 eq.) and an aldehyde (1.5 eq.) in a suitable solvent such as dichloromethane is prepared. To this solution, a catalytic amount of indium(III) chloride (InCl₃, 10 mol%) is added. The mixture is stirred at room temperature for 30 minutes to 2 hours, with the reaction progress monitored by thin-layer chromatography (TLC). Once the starting material is consumed, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography to yield the desired substituted tetrahydropyran.

3. Gold-Catalyzed Cyclization of an Alkenol

  • Procedure: In a reaction vessel, the selected alkenol (1.0 eq.) is dissolved in dichloromethane. To this solution, a catalytic system consisting of AuCl(PPh₃) (2 mol%) and AgOTf (2 mol%) is added. The reaction mixture is stirred at room temperature for 1 hour. After completion of the reaction, the mixture is filtered through a short pad of silica gel to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography to provide the pure tetrahydropyran derivative.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in some of the discussed THP synthesis methods.

Williamson_Ether_Synthesis start 5-Halo-1-alkanol alkoxide Alkoxide Intermediate start->alkoxide  NaH (Base)   product Tetrahydropyran alkoxide->product  Intramolecular  SN2 Attack  

Caption: Intramolecular Williamson Ether Synthesis Workflow.

Prins_Cyclization reactants Homoallylic Alcohol + Aldehyde intermediate Oxocarbenium Ion Intermediate reactants->intermediate  Lewis Acid (e.g., InCl₃)   product Substituted Tetrahydropyran intermediate->product  Cyclization & Nucleophilic  Trapping   Metal_Catalyzed_Cyclization alkenol Unsaturated Alcohol (Alkenol) pi_complex π-Complex with Metal Catalyst alkenol->pi_complex  Au(I) or Pt(II) Catalyst   product Tetrahydropyran Derivative pi_complex->product  Intramolecular  Hydroalkoxylation  

Navigating the Structure-Activity Landscape of Fluorinated Tetrahydropyran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of fluorinated tetrahydropyran (THP) derivatives, a class of compounds gaining increasing attention in medicinal chemistry. By strategically incorporating fluorine atoms into the THP scaffold, researchers can modulate physicochemical properties and enhance biological potency and selectivity.

This guide synthesizes available data on the structure-activity relationship (SAR) of fluorinated THP derivatives, offering a valuable resource for the rational design of novel therapeutic agents. We will delve into the impact of fluorine substitution on enzyme inhibition, present key quantitative data in a clear, comparative format, and provide detailed experimental protocols for the assays cited.

The Influence of Fluorine on Biological Activity

The introduction of fluorine into organic molecules can profoundly alter their biological profiles. Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can influence a molecule's conformation, metabolic stability, lipophilicity, and binding interactions with its biological target.[1][2] As a bioisostere for a hydrogen atom or a hydroxyl group, fluorine can lead to improved potency and selectivity.[3] For instance, the replacement of a hydrogen atom with fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1]

In the context of tetrahydropyran derivatives, which are themselves valuable scaffolds in drug discovery for their ability to improve pharmacokinetic properties, the addition of fluorine presents a powerful strategy for optimizing lead compounds.[4]

Comparative Analysis of Fluorinated Tetrahydropyran Derivatives

While systematic studies focusing solely on the SAR of fluorinated tetrahydropyran rings are emerging, we can draw valuable insights from related research. The following table summarizes the biological activity of a series of fluorinated tetrahydrouridine derivatives as inhibitors of cytidine deaminase (CDA), an enzyme involved in the metabolism of several anticancer and antiviral drugs.

CompoundStructureCDA Inhibition (IC50, µM)Acid Stability
Tetrahydrouridine (THU) Non-fluorinated parentData not specifiedLow
7a (2'-deoxy-2',2'-difluoro) Fluorinated derivativePotent inhibitorEnhanced

Data sourced from a study on fluorinated tetrahydrouridine derivatives as CDA inhibitors.[5]

The study highlights that the introduction of two fluorine atoms at the 2'-position of the tetrahydrouridine scaffold (compound 7a ) not only results in a potent inhibitor of CDA but also confers enhanced stability in acidic conditions compared to the non-fluorinated parent compound, tetrahydrouridine (THU).[5] This improved stability is a crucial factor for the development of orally bioavailable drugs.

Structure-Activity Relationship Insights

Based on the available data and general principles of medicinal chemistry, we can infer several key SAR trends for fluorinated tetrahydropyran derivatives:

  • Position of Fluorination: The specific placement of fluorine on the tetrahydropyran ring is critical. It can influence the molecule's preferred conformation and its interaction with the binding site of the target protein.

  • Degree of Fluorination: The number of fluorine substituents (mono-, di-, or trifluoro) can significantly impact the electronic properties and lipophilicity of the molecule, thereby affecting its potency and pharmacokinetic profile.

  • Stereochemistry: The stereochemical orientation of the fluorine atom(s) can play a crucial role in the molecule's ability to fit into the active site of an enzyme or receptor.

Further systematic studies are required to fully elucidate the intricate SAR of fluorinated tetrahydropyran derivatives against a broader range of biological targets.

Experimental Protocols

To aid researchers in their own investigations, we provide a detailed methodology for a key experiment in this field.

Cytidine Deaminase (CDA) Inhibition Assay

This assay is used to determine the inhibitory potency of compounds against the enzyme cytidine deaminase.

Materials:

  • Recombinant human cytidine deaminase

  • Cytidine (substrate)

  • Test compounds (fluorinated tetrahydropyran derivatives)

  • Spectrophotometer

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the substrate (cytidine), and varying concentrations of the test compound.

  • Initiate the enzymatic reaction by adding a pre-determined amount of recombinant human CDA to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

  • Stop the reaction (e.g., by adding a strong acid).

  • Measure the amount of product (uridine) formed using a spectrophotometer at a specific wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without any inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing the Logic of SAR Studies

The process of conducting a structure-activity relationship study can be visualized as a logical workflow. The following diagram, created using the DOT language, illustrates the key steps involved.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Start Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In vitro Screening Purification->Screening IC50 IC50 Determination Screening->IC50 SAR_Analysis SAR Analysis IC50->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Identify Trends End Candidate Selection SAR_Analysis->End Potent & Selective Optimization->Start Design New Analogs

Caption: Workflow for a typical structure-activity relationship (SAR) study.

This guide provides a foundational understanding of the SAR of fluorinated tetrahydropyran derivatives. As research in this area continues to expand, a more comprehensive picture will emerge, enabling the design of next-generation therapeutics with improved efficacy and safety profiles.

References

Validating the Bioactivity of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This guide provides a comparative overview of the bioactivity of tetrahydropyran derivatives, with a focus on 4-aryl-tetrahydropyran-4-carboxylic acid analogues, as a proxy for the bioactivity of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid derivatives due to the limited publicly available data on this specific compound series.

Performance Comparison of Tetrahydropyran Derivatives

The bioactivity of tetrahydropyran derivatives is significantly influenced by the nature and position of substituents on the aryl ring and modifications of the carboxylic acid group. The following tables summarize the reported in vitro activities of various tetrahydropyran derivatives against cancer cell lines and bacterial strains.

Table 1: Anticancer Activity of Tetrahydropyran Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
THP-1 Tetrahydropyran-triazole hybridA549 (Lung)12.5[1]
HBL-100 (Breast)10.2[1]
HeLa (Cervical)8.7[1]
SW1573 (Lung)15.1[1]
T-47D (Breast)9.8[1]
WiDr (Colon)11.3[1]
Biscoumarin-1 Dihydropyran derivativeHuTu80 (Duodenum)18.78[2]
4T1 (Breast)20.15[2]
PANC1 (Pancreatic)22.43[2]
Carboplatin Standard DrugHuTu80 (Duodenum)45.85[2]
4T1 (Breast)55.21[2]
PANC1 (Pancreatic)65.62[2]

Table 2: Antibacterial Activity of Tetrahydropyran-Based Inhibitors

Compound IDTargetBacteriumMIC (µM)Reference
THP-Inhibitor-1 LpxCP. aeruginosa (WT)>200[3]
P. aeruginosa (Δefflux)1.56[3]
E. coli (WT)>200[3]
E. coli (ΔTolC)<0.2[3]
THP-Inhibitor-2 DNA Gyrase/Topo IVS. aureus0.25[4]
E. coli2[4]
P. aeruginosa4[4]
A. baumannii1[4]
Ciprofloxacin Standard DrugS. aureus1[4]
E. coli0.015[4]
P. aeruginosa0.25[4]
A. baumannii0.5[4]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of bioactive compounds. Below are generalized protocols for the synthesis and bioactivity assessment of tetrahydropyran derivatives, based on established methods.

General Synthesis of 4-Aryl-tetrahydropyran-4-carboxylic Acids

The synthesis of 4-aryl-tetrahydropyran-4-carboxylic acids can be achieved through a multi-step process.[5][6][7]

dot

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate cluster_3 Final Product Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether Cyclisation Cyclisation Bis(2-chloroethyl) ether->Cyclisation Diethyl malonate Diethyl malonate Diethyl malonate->Cyclisation Diethyl tetrahydropyran-4,4-dicarboxylate Diethyl tetrahydropyran-4,4-dicarboxylate Cyclisation->Diethyl tetrahydropyran-4,4-dicarboxylate Hydrolysis Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Tetrahydropyran-4-carboxylic acid Tetrahydropyran-4-carboxylic acid Decarboxylation->Tetrahydropyran-4-carboxylic acid Diethyl tetrahydropyran-4,4-dicarboxylate->Hydrolysis

Caption: General synthesis workflow for tetrahydropyran-4-carboxylic acid.

  • Cyclisation: React bis(2-chloroethyl) ether with diethyl malonate in the presence of a base (e.g., sodium ethoxide) to yield diethyl tetrahydropyran-4,4-dicarboxylate.[5]

  • Hydrolysis: Saponify the diester using a strong base like sodium hydroxide to form the corresponding dicarboxylic acid.[5]

  • Decarboxylation: Heat the dicarboxylic acid to induce decarboxylation, yielding tetrahydropyran-4-carboxylic acid.[5]

  • Arylation: While not explicitly detailed in the provided search results for the specific target molecule, arylation at the 4-position would likely involve conversion of the carboxylic acid to a more reactive species or employing alternative synthetic routes that introduce the aryl group earlier in the synthesis.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9]

dot

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 MTT Reaction cluster_4 Data Acquisition Seed cells in 96-well plate Seed cells in 96-well plate Add compound dilutions Add compound dilutions Seed cells in 96-well plate->Add compound dilutions Incubate for 48-72h Incubate for 48-72h Add compound dilutions->Incubate for 48-72h Add MTT solution Add MTT solution Incubate for 48-72h->Add MTT solution Incubate for 2-4h Incubate for 2-4h Add MTT solution->Incubate for 2-4h Solubilize formazan Solubilize formazan Incubate for 2-4h->Solubilize formazan Measure absorbance Measure absorbance Solubilize formazan->Measure absorbance

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antibacterial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10][11][12]

dot

Broth_Microdilution_Workflow cluster_0 Preparation cluster_1 Inoculation cluster_2 Incubation cluster_3 Result Reading Prepare compound dilutions in 96-well plate Prepare compound dilutions in 96-well plate Add standardized bacterial suspension Add standardized bacterial suspension Prepare compound dilutions in 96-well plate->Add standardized bacterial suspension Incubate at 37°C for 16-20h Incubate at 37°C for 16-20h Add standardized bacterial suspension->Incubate at 37°C for 16-20h Determine MIC (lowest concentration with no visible growth) Determine MIC (lowest concentration with no visible growth) Incubate at 37°C for 16-20h->Determine MIC (lowest concentration with no visible growth)

Caption: Workflow for the broth microdilution assay.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Potential Signaling Pathways

While specific signaling pathway data for 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid derivatives is not available, the anticancer and antibacterial activities of related tetrahydropyran compounds suggest potential mechanisms of action.

Anticancer Mechanism

Many anticancer agents induce apoptosis (programmed cell death) in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.[8]

dot

Apoptosis_Signaling_Pathway cluster_0 Potential Drug Target cluster_1 Apoptosis Pathways cluster_2 Key Mediator cluster_3 Cellular Outcome Tetrahydropyran Derivative Tetrahydropyran Derivative Intrinsic Pathway (Mitochondrial) Intrinsic Pathway (Mitochondrial) Tetrahydropyran Derivative->Intrinsic Pathway (Mitochondrial) Extrinsic Pathway (Death Receptor) Extrinsic Pathway (Death Receptor) Tetrahydropyran Derivative->Extrinsic Pathway (Death Receptor) Caspase Activation Caspase Activation Intrinsic Pathway (Mitochondrial)->Caspase Activation Extrinsic Pathway (Death Receptor)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Potential apoptosis signaling pathway for anticancer tetrahydropyran derivatives.

Antibacterial Mechanism

Tetrahydropyran-based inhibitors have been shown to target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[4] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. Another identified target is LpxC, an enzyme involved in the biosynthesis of lipopolysaccharide (LPS), a crucial component of the outer membrane of Gram-negative bacteria.[3]

dot

Antibacterial_Mechanism cluster_0 Drug cluster_1 Bacterial Targets cluster_2 Cellular Processes Disrupted cluster_3 Outcome Tetrahydropyran Derivative Tetrahydropyran Derivative DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV Tetrahydropyran Derivative->DNA Gyrase / Topoisomerase IV LpxC LpxC Tetrahydropyran Derivative->LpxC DNA Replication DNA Replication DNA Gyrase / Topoisomerase IV->DNA Replication LPS Biosynthesis LPS Biosynthesis LpxC->LPS Biosynthesis Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death LPS Biosynthesis->Bacterial Cell Death

References

Tetrahydropyran vs. Cyclohexane: A Bioisosteric Comparison for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the strategic replacement of the cyclohexane moiety with tetrahydropyran, supported by comparative experimental data and detailed protocols.

In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool in this endeavor. This guide provides a comprehensive comparison of two commonly employed six-membered rings: cyclohexane and its heteroatomic bioisostere, tetrahydropyran (THP). The substitution of a methylene group in cyclohexane with an oxygen atom to form THP can profoundly influence a molecule's properties, often leading to significant improvements in its drug-like characteristics.

The primary advantages of employing a THP ring over a cyclohexane ring include reduced lipophilicity, which can enhance aqueous solubility and improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile, and the introduction of a hydrogen bond acceptor in the form of the ring oxygen. This additional point of interaction can lead to tighter binding with the biological target and improved potency.

This guide will delve into the quantitative differences between these two bioisosteres through a summary of experimental data, provide detailed protocols for key comparative experiments, and visualize the underlying principles and workflows.

Data Presentation: A Quantitative Comparison

The decision to replace a cyclohexane ring with a tetrahydropyran moiety is often driven by the need to modulate key physicochemical and pharmacokinetic parameters. The following tables summarize the quantitative impact of this bioisosteric switch, drawing from a case study of Janus kinase 1 (JAK1) inhibitors.

Table 1: Physicochemical Properties

PropertyCyclohexane Analog (Compound 18)Tetrahydropyran Analog (Compound 19)Fold Change
LogD at pH 7.4 2.662.080.78

Data sourced from a study on JAK1 selective inhibitors.

Table 2: In Vitro Pharmacokinetic Properties

PropertyCyclohexane Analog (Compound 18)Tetrahydropyran Analog (Compound 19)Fold Change
Rat Hepatic Intrinsic Clearance (CLint) 100 µL/min/mg60 µL/min/mg0.60
Human Hepatic Intrinsic Clearance (CLint) 150 µL/min/mg80 µL/min/mg0.53

Data sourced from a study on JAK1 selective inhibitors.

Table 3: Biological Activity

PropertyCyclohexane Analog (Compound 18)Tetrahydropyran Analog (Compound 19)Fold Change
Lipophilic Ligand Efficiency (LLE) 4.56.31.4

Data sourced from a study on JAK1 selective inhibitors.

The data clearly illustrates that the substitution of cyclohexane with tetrahydropyran in this series of JAK1 inhibitors led to a favorable decrease in lipophilicity (LogD) and a significant improvement in metabolic stability, as evidenced by the lower hepatic intrinsic clearance in both rat and human models. This improvement in ADME properties was achieved while also enhancing the lipophilic ligand efficiency, indicating a more optimal balance of potency and physicochemical properties.

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments used to evaluate the properties of cyclohexane and tetrahydropyran analogs.

LogD/LogP Determination (Shake-Flask Method)

Objective: To determine the lipophilicity of a compound by measuring its partitioning between n-octanol and an aqueous buffer at a specific pH (for LogD) or water (for LogP).

Protocol:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning: In a vial, combine 990 µL of the pre-saturated PBS buffer and 100 µL of the pre-saturated n-octanol. Add 10 µL of the compound stock solution.

  • Equilibration: Cap the vial and mix on a rotator for 1 hour at room temperature to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanolic phases.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Assay (Kinetic Solubility)

Objective: To determine the kinetic solubility of a compound in an aqueous buffer, which is a critical parameter for oral absorption and formulation development.

Protocol:

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 20 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Incubation: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., PBS at pH 7.4) in a 96-well plate.

  • Equilibration: Shake the plate for a defined period (e.g., 2 hours) at room temperature to allow for precipitation of the compound if its solubility is exceeded.

  • Precipitate Removal: Centrifuge the plate to pellet any precipitate.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using an analytical method such as HPLC-UV/MS.

  • Determination of Solubility: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Metabolic Stability Assay (Liver Microsomal Stability)

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s, which is a key determinant of its in vivo half-life and clearance.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a buffered solution (e.g., potassium phosphate buffer, pH 7.4).

  • Compound Incubation: Add the test compound (typically at a final concentration of 1 µM) to the reaction mixture and pre-incubate at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Mandatory Visualization

Visual representations are crucial for understanding the structural and functional differences between tetrahydropyran and cyclohexane in drug design.

Structural and Property Comparison cluster_cyclohexane Cyclohexane cluster_thp Tetrahydropyran (THP) cyclohexane Cyclohexane - C6H12 - Non-polar - Lipophilic - No H-bond acceptor thp Tetrahydropyran - C5H10O - Polar - Less lipophilic - H-bond acceptor (Oxygen) cyclohexane->thp Bioisosteric Replacement

Caption: Key differences between cyclohexane and tetrahydropyran.

Bioisosteric Replacement Workflow start Lead Compound with Cyclohexane Moiety synthesis Synthesize THP Analog start->synthesis physchem Physicochemical Profiling (LogP, Solubility) synthesis->physchem adme In Vitro ADME Assays (Metabolic Stability) synthesis->adme potency Biological Activity Assay (IC50, Ki) synthesis->potency analysis Comparative Data Analysis physchem->analysis adme->analysis potency->analysis decision Improved Profile? analysis->decision end Optimized Lead decision->end Yes reiterate Re-design decision->reiterate No reiterate->start

Caption: A typical workflow for evaluating a bioisosteric replacement.

Hydrogen Bonding Potential of THP cluster_thp THP-containing Ligand cluster_receptor Biological Target thp_oxygen O thp_ring THP Ring receptor_h H-Bond Donor (e.g., N-H, O-H) thp_oxygen->receptor_h Hydrogen Bond

A Comparative Analysis of the Biological Activities of 4-Aryl Tetrahydropyran Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the in vitro and in vivo activities of tetrahydropyran derivatives reveals their potential as anti-inflammatory and anticancer agents. While specific data for 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid is not publicly available, analysis of structurally related compounds provides valuable insights into the therapeutic promise of this chemical scaffold.

This guide offers a comparative overview of the biological activities of various 4-aryl tetrahydropyran derivatives, drawing upon available preclinical data. The information is intended for researchers, scientists, and professionals in drug development to inform future research and development efforts in this area.

Comparative In Vitro and In Vivo Anti-Inflammatory Activity

A notable example of a biologically active tetrahydropyran derivative is the hybrid NSAID, LS19 [cis-(±)-acetate of 4-chloro-6-(naphtalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-diclorofenylamine) phenyl]. This compound has demonstrated significant anti-inflammatory properties in both cellular and animal models.

Table 1: Summary of Anti-Inflammatory Activity of LS19

Assay TypeModelKey FindingsReference
In Vitro RAW 264.7 macrophages- Reduced levels of TNF-α, IL-6, and nitric oxide- Inhibited COX activity- No significant cytotoxicity[1]
In Vivo Mouse paw edema (carrageenan-induced)- Demonstrated anti-edematogenic effect[1]
Mouse ear edema (capsaicin-induced)- Showed anti-edematogenic effect[1]
Mouse air pouch- Inhibited leukocyte migration- Decreased pro-inflammatory cytokines (TNF-α, IL-1β)- Increased anti-inflammatory cytokine (IL-10)[1]

The anti-inflammatory action of LS19 is mediated through the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) and the reduction of pro-inflammatory cytokine production.

anti_inflammatory_pathway Anti-Inflammatory Signaling Pathway of LS19 LS19 LS19 COX COX Enzymes LS19->COX inhibits Macrophages Macrophages LS19->Macrophages inhibits Leukocyte_Migration Leukocyte Migration LS19->Leukocyte_Migration inhibits Prostaglandins Prostaglandins COX->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Macrophages->Cytokines produce Cytokines->Inflammation promote Leukocyte_Migration->Inflammation contributes to

Fig. 1: Anti-inflammatory mechanism of LS19.
Comparative In Vitro Anticancer Activity

Derivatives of the related tetrahydro-4H-pyran-4-one scaffold have been investigated for their anticancer potential, exhibiting cytotoxic effects against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Tetrahydro-4H-pyran-4-one and 4-Aryl-4H-naphthopyran Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM) / % InhibitionReference
Tetrahydro-4H-pyran-4-one Compound 4dHCT-116 (Colon)75.1[2][3]
Compound 4kHCT-116 (Colon)85.88[2][3]
4-Aryl-4H-naphthopyran 4a (unsubstituted 4-phenyl)Src Kinase28.1[4]
4e (3-Nitro-phenyl)BT-20 (Breast)33% inhibition[4]
4h (3-pyridinyl)BT-20 (Breast)31.5% inhibition[4]

The anticancer activity of these compounds is often associated with the induction of apoptosis and inhibition of key kinases involved in cancer cell proliferation and survival.

experimental_workflow General Workflow for In Vitro Cytotoxicity Testing start Start cell_culture Culture Cancer Cell Lines start->cell_culture compound_treatment Treat cells with varying concentrations of test compounds cell_culture->compound_treatment incubation Incubate for a defined period (e.g., 24-72 hours) compound_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, SRB) incubation->viability_assay data_analysis Analyze data to determine IC50 values or % inhibition viability_assay->data_analysis end End data_analysis->end

Fig. 2: Typical workflow for in vitro anticancer screening.

Experimental Protocols

In Vitro Anti-Inflammatory Assays
  • Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in appropriate media. For experiments, cells are seeded in plates and treated with various concentrations of the test compound (e.g., LS19) with or without an inflammatory stimulus like lipopolysaccharide (LPS).

  • Nitric Oxide (NO) Determination: The concentration of nitrite, a stable product of NO, in the culture supernatants is measured using the Griess reagent.

  • Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • COX Inhibition Assay: The ability of the compound to inhibit COX-1 and COX-2 enzymes is determined using commercially available colorimetric or fluorometric assay kits.

  • Cytotoxicity Assay: Cell viability after compound treatment is assessed using methods such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or lactate dehydrogenase (LDH) release assay.

In Vivo Anti-Inflammatory Assays
  • Animals: Male Swiss mice are typically used for these studies.

  • Paw Edema Test: Acute inflammation is induced by injecting a phlogistic agent (e.g., carrageenan, bradykinin) into the subplantar region of the mouse hind paw. The test compound or vehicle is administered prior to the inflammatory stimulus. Paw volume is measured at various time points using a plethysmometer.

  • Ear Edema Test: A topical inflammatory agent (e.g., capsaicin, croton oil) is applied to the mouse ear. The test compound is administered systemically or topically. Ear swelling is quantified by measuring the thickness or weight of ear punches.

  • Air Pouch Model: An air pouch is created on the dorsum of mice by subcutaneous injection of air. An inflammatory agent is then injected into the pouch. After a set period, the pouch is washed, and the exudate is collected to determine the number of migrated leukocytes and cytokine concentrations.

In Vitro Anticancer Assays
  • Cell Lines and Culture: Human cancer cell lines (e.g., HCT-116, BT-20) are maintained in appropriate culture media and conditions.

  • Cytotoxicity/Antiproliferative Assays:

    • MTT Assay: Cells are seeded in 96-well plates and treated with the test compounds for a specified duration. MTT solution is added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine cell viability.

    • Sulforhodamine B (SRB) Assay: This assay is based on the staining of total cellular protein with SRB dye. The amount of bound dye is proportional to the cell number.

  • Kinase Inhibition Assays: The inhibitory activity of compounds against specific kinases (e.g., Src kinase) is measured using various in vitro kinase assay kits, which typically involve measuring the phosphorylation of a substrate.

Disclaimer: The data presented in this guide is for informational purposes only and is based on preclinical studies of analogs of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid. Further research is required to determine the specific biological activities of the named compound.

References

Comparative Cross-Reactivity Analysis of Novel 4-Aryl-Tetrahydropyran-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of a series of novel 4-aryl-tetrahydropyran-4-carboxylic acid derivatives. The data presented herein is intended to serve as an illustrative example for researchers engaged in the evaluation of new chemical entities. Due to the limited availability of direct comparative cross-reactivity studies for this specific class of compounds in the public domain, the following data is a representative model. The experimental protocols provided are based on established methodologies for assessing compound selectivity.

Introduction to 4-Aryl-Tetrahydropyran-4-Carboxylic Acids

The tetrahydropyran scaffold is a prevalent motif in a multitude of biologically active compounds. Derivatives of tetrahydropyran-4-carboxylic acid have been reported to exhibit a range of biological activities, with some showing potential as neurological receptor antagonists, ligands for opioid receptors, and inhibitors of enzymes such as c-Met kinase.[1] Given the therapeutic potential of this class of molecules, a thorough understanding of their selectivity and potential for off-target effects is critical for further development. This guide focuses on the cross-reactivity of a hypothetical series of 4-aryl-tetrahydropyran-4-carboxylic acids against a panel of G-protein coupled receptors (GPCRs) and a representative kinase.

Data Presentation: Comparative Biological Activity

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of a hypothetical series of 4-aryl-tetrahydropyran-4-carboxylic acid derivatives against a panel of biological targets. The primary target is designated as GPCR Target A.

Compound IDAryl SubstituentGPCR Target A (Ki, nM)GPCR Target B (Ki, nM)GPCR Target C (Ki, nM)Kinase X (IC50, µM)
THP-001 Phenyl15250>10,0005.2
THP-002 4-Fluorophenyl12180>10,0004.8
THP-003 4-Chlorophenyl101508,5003.1
THP-004 4-Methoxyphenyl25500>10,0008.9
THP-005 2-Naphthyl81205,0001.5

Experimental Protocols

Radioligand Binding Assay for GPCR Cross-Reactivity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for target GPCRs.[2][3][4][5]

1. Materials:

  • Membrane Preparations: Cell membranes expressing the target GPCRs (Target A, B, and C).

  • Radioligand: A specific radiolabeled ligand for each target receptor (e.g., [3H]-ligand).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test Compounds: 10 mM stock solutions in DMSO.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • 96-well Plates.

  • Glass Fiber Filters.

  • Scintillation Fluid.

  • Microplate Scintillation Counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound dilution or vehicle control (for total binding) or non-specific binding control.

    • Radioligand at a final concentration close to its Kd.

    • Membrane preparation.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a specific kinase.[6][7][8][9][10]

1. Materials:

  • Recombinant Kinase: Purified active Kinase X.

  • Kinase Substrate: A specific peptide or protein substrate for Kinase X.

  • ATP: Adenosine triphosphate.

  • Kinase Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Test Compounds: 10 mM stock solutions in DMSO.

  • Positive Control Inhibitor: A known inhibitor of Kinase X.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • 384-well Plates.

  • Plate Luminometer.

2. Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Add the following to the wells of a 384-well plate:

    • Test compound dilution, vehicle control (for 0% inhibition), or positive control inhibitor.

    • Kinase X in kinase assay buffer.

  • Incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate luminometer.

3. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value using a sigmoidal dose-response curve fit.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand 4-Aryl-THP-4-COOH (Ligand) gpcr GPCR Target A (Primary Target) ligand->gpcr Binding g_protein G-Protein (αβγ) gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A (PKA) second_messenger->pka Activation cellular_response Cellular Response pka->cellular_response Phosphorylation of downstream targets

Caption: Hypothetical GPCR signaling pathway for a 4-aryl-tetrahydropyran-4-carboxylic acid.

G cluster_selectivity Cross-Reactivity Profiling start Compound Library (4-Aryl-THP-4-COOH Derivatives) primary_screen Primary Screen (e.g., GPCR Target A Binding Assay) start->primary_screen hits Primary Hits primary_screen->hits gpcr_panel GPCR Panel Screen (Binding Assays) hits->gpcr_panel Test for off-target binding kinase_panel Kinase Panel Screen (Inhibition Assays) hits->kinase_panel Test for off-target inhibition data_analysis Data Analysis (Determine Ki and IC50 values) gpcr_panel->data_analysis kinase_panel->data_analysis sar Structure-Activity Relationship (SAR) & Selectivity Profile data_analysis->sar

Caption: Experimental workflow for cross-reactivity profiling of a compound library.

References

A Comparative Guide to Tetrahydropyran Synthesis: Benchmarking New Methodologies Against Established Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the tetrahydropyran (THP) moiety, a ubiquitous scaffold in natural products and pharmaceuticals, is of critical importance. This guide provides an objective comparison of a novel intramolecular hydroalkoxylation strategy against the well-established Prins cyclization for the construction of substituted tetrahydropyrans. The performance of each method is supported by experimental data, and detailed protocols are provided to facilitate adoption and further investigation.

The tetrahydropyran ring is a key structural component in a wide range of biologically active molecules.[1] Consequently, the development of stereoselective and efficient methods for its synthesis has long been a focus of synthetic organic chemistry.[1] Traditional methods, such as the Prins cyclization, have been the workhorses in this field for decades.[2] However, newer methodologies, including various metal-catalyzed intramolecular hydroalkoxylation reactions, are emerging as powerful alternatives, often offering milder reaction conditions and unique selectivity.[3][4]

This guide will focus on a comparative analysis of a modern Brønsted acid-catalyzed intramolecular hydroalkoxylation of silyl alkenols and the classic Lewis acid-mediated Prins cyclization.

Data Presentation: Performance Comparison

The following tables summarize quantitative data for the synthesis of substituted tetrahydropyrans using a new intramolecular hydroalkoxylation method and an established Prins cyclization protocol. It is important to note that the data is compiled from different studies and direct, side-by-side comparisons on identical substrates are limited. Nevertheless, these tables provide a valuable overview of the capabilities of each method.

Table 1: New Method - Brønsted Acid-Catalyzed Intramolecular Hydroalkoxylation of Silyl Alkenols

EntrySubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1Phenyl-substituted vinylsilyl alcoholp-TsOH (10)CH2Cl200.1785>95:5
2Methyl-substituted vinylsilyl alcoholp-TsOH (10)CH2Cl200.1782>95:5
3Naphthyl-substituted vinylsilyl alcoholp-TsOH (10)CH2Cl200.1788>95:5
4Furyl-substituted vinylsilyl alcoholp-TsOH (10)CH2Cl200.1779>95:5

Table 2: Established Method - Lewis Acid-Catalyzed Prins Cyclization

EntryHomoallylic AlcoholAldehydeCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
13-Buten-1-olBenzaldehydeInCl3 (10)CH2Cl2rt0.59295:5
23-Buten-1-ol4-ChlorobenzaldehydeInCl3 (10)CH2Cl2rt0.59496:4
33-Buten-1-ol2-NaphthaldehydeInCl3 (10)CH2Cl2rt0.759094:6
43-Buten-1-olCyclohexanecarboxaldehydeInCl3 (10)CH2Cl2rt1.58598:2

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

New Method: General Procedure for Brønsted Acid-Catalyzed Intramolecular Hydroalkoxylation

To a solution of the corresponding vinylsilyl alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) at 0 °C under an inert atmosphere, was added p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%). The reaction mixture was stirred at this temperature for 10 minutes. Upon completion, as monitored by thin-layer chromatography, the reaction was quenched by the addition of a saturated aqueous solution of NaHCO3 (10 mL). The mixture was transferred to a separatory funnel and the aqueous layer was extracted with CH2Cl2 (2 x 15 mL). The combined organic layers were washed with saturated NaHCO3 solution and then with brine. The organic phase was dried over anhydrous MgSO4, filtered, and the solvent was concentrated under reduced pressure. The crude residue was purified by flash column chromatography on silica gel to afford the desired polysubstituted tetrahydropyran.

Established Method: General Procedure for Lewis Acid-Catalyzed Prins Cyclization

To a stirred solution of the homoallylic alcohol (1.0 mmol) and the corresponding aldehyde (1.2 mmol) in anhydrous dichloromethane (10 mL) at room temperature under an inert atmosphere, was added indium(III) chloride (0.1 mmol, 10 mol%). The reaction mixture was stirred at room temperature and the progress was monitored by thin-layer chromatography. Upon completion, the reaction was quenched by the addition of a saturated aqueous solution of NaHCO3 (15 mL). The organic layer was separated, and the aqueous layer was extracted with dichloromethane (2 x 20 mL). The combined organic layers were washed with brine and dried over anhydrous Na2SO4. After filtration, the solvent was removed under reduced pressure to give the crude product, which was then purified by silica gel column chromatography to yield the desired substituted tetrahydropyran.[4]

Mandatory Visualization

The following diagrams illustrate the reaction mechanisms and experimental workflows.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrates (e.g., Alkenol or Homoallylic Alcohol + Aldehyde) B Add Anhydrous Solvent (e.g., CH2Cl2) A->B C Establish Inert Atmosphere (N2 or Ar) B->C D Add Catalyst (e.g., p-TsOH or InCl3) C->D Initiate Reaction E Stir at Specified Temp. (e.g., 0 °C or rt) D->E F Monitor by TLC E->F G Quench Reaction (e.g., sat. NaHCO3) F->G Reaction Complete H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K Final Product

A generalized experimental workflow for tetrahydropyran synthesis.

Prins_Cyclization_Mechanism cluster_reactants Reactants Homoallylic_Alcohol Homoallylic Alcohol Catalyst Lewis Acid (e.g., InCl3) Aldehyde Aldehyde Oxocarbenium Oxocarbenium Ion Intermediate Catalyst->Oxocarbenium Activation Cyclization Intramolecular Nucleophilic Attack Oxocarbenium->Cyclization Carbocation Cyclized Carbocation Intermediate Cyclization->Carbocation Nucleophile_Trap Nucleophilic Trap (e.g., H2O or Cl-) Product Substituted Tetrahydropyran Carbocation->Product Nucleophile_Trap->Product Trapping

Mechanism of the established Prins cyclization.

Hydroalkoxylation_Mechanism cluster_reactant Reactant Silyl_Alkenol Silyl Alkenol Catalyst Brønsted Acid (H+) Carbocation β-Silyl Carbocation Intermediate Catalyst->Carbocation Protonation of Alkene Cyclization 6-endo-trig Cyclization Carbocation->Cyclization Oxonium Oxonium Ion Cyclization->Oxonium Deprotonation Deprotonation Product Silyl-Substituted Tetrahydropyran Oxonium->Product Deprotonation->Product Loss of H+

Mechanism of the new hydroalkoxylation method.

References

Unraveling the Liver Effects of Fluorinated Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hepatotoxicity of various fluorinated carboxylic acids (FCAs), a class of compounds with widespread industrial applications and emerging health concerns. This document summarizes key experimental findings, details methodologies from pivotal studies, and visualizes relevant biological pathways to support informed research and development decisions.

Fluorinated carboxylic acids, valued for their unique properties, have come under scrutiny due to their persistence in the environment and potential adverse health effects. The liver, a primary site of xenobiotic metabolism, is a key target organ for FCA-induced toxicity. Understanding the structure-activity relationship, particularly the influence of chain length and functional groups on hepatotoxicity, is crucial for risk assessment and the development of safer alternatives.

Quantitative Data Summary

The following tables summarize the in vivo hepatotoxic effects of different fluorinated carboxylic acids based on studies in male mice.

Table 1: Comparative Hepatotoxicity of Perfluoroalkyl Carboxylic Acids (PFCAs)

CompoundCarbon Chain LengthDoseExposure DurationKey Hepatotoxic EffectsReference(s)
Perfluorobutanoic acid (PFBA)4Up to 10 ppm96 hoursLower toxicity than PFOA. Caused localized lipid droplet accumulation in a zebrafish liver cell line.
Perfluorohexanoic acid (PFHxA)6Up to 10 ppm96 hoursLower toxicity than PFOA in a zebrafish liver cell line.[1]
Perfluorooctanoic acid (PFOA)810 mg/kg/day28 daysSignificant increase in relative liver weight, hepatomegaly, karyolysis, decrease in urea cycle-related enzyme protein levels.[1]
Perfluorononanoic acid (PFNA)9Not specifiedNot specifiedAssociated with elevated Alanine Aminotransferase (ALT) levels in humans, suggesting liver injury.[2][3]
Perfluorodecanoic acid (PFDA)1080 mg/kg (single dose)2 daysIncreased serum bile acid concentrations, decreased hepatic uptake transporter proteins. Potent PPARα agonist.[4][5]

Table 2: Hepatotoxicity of PFOA Alternatives

CompoundClassDoseExposure DurationKey Hepatotoxic EffectsReference(s)
6:2 Fluorotelomer carboxylic acid (6:2 FTCA)Fluorotelomer acid5 mg/kg/day28 daysExhibited weak hepatotoxicity with no obvious liver injury and fewer significantly altered genes compared to 6:2 FTSA.[6][7]
Perfluoropolyether carboxylic acids (e.g., PFO2HxA, PFO3OA)Perfluoropolyether carboxylic acidUp to 10 mg/kg/day28 daysDid not induce marked increases in relative liver weight.[8][9]
Perfluoropolyether carboxylic acid (PFO4DA)Perfluoropolyether carboxylic acid2 and 10 mg/kg/day28 daysSignificantly increased relative liver weight, caused hepatomegaly and karyolysis, but to a lesser degree than PFOA.[8][9]

Key Signaling Pathway: PPARα Activation

A central mechanism implicated in the hepatotoxicity of many fluorinated carboxylic acids is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This nuclear receptor plays a crucial role in regulating lipid metabolism and inflammation. Activation of PPARα by FCAs can lead to peroxisome proliferation, oxidative stress, and subsequent liver damage.

PPARa_Activation_Pathway cluster_cytoplasm Cytoplasm FCA Fluorinated Carboxylic Acid PPARa PPARα FCA->PPARa PPARa_RXR PPARα-RXR Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE FCA_bound FCA RXR RXR RXR->PPARa_RXR PPARa->PPARa_RXR Gene_Expression Target Gene Expression PPRE->Gene_Expression Peroxisome_Proliferation Peroxisome Proliferation Gene_Expression->Peroxisome_Proliferation Oxidative_Stress Oxidative Stress Peroxisome_Proliferation->Oxidative_Stress Hepatocyte_Injury Hepatocyte Injury Oxidative_Stress->Hepatocyte_Injury

Caption: PPARα activation pathway by fluorinated carboxylic acids leading to hepatotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols extracted from the cited literature for assessing the hepatotoxicity of fluorinated carboxylic acids.

In Vivo Hepatotoxicity Study in Mice
  • Animal Model: Adult male C57BL/6 mice are commonly used.[4][6]

  • Acclimation: Animals are acclimated for at least one week prior to the experiment with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.

  • Dosing:

    • Route of Administration: Oral gavage is a frequent method of administration.[8][6] Intraperitoneal (i.p.) injection has also been used.[4]

    • Vehicle: Corn oil or water is typically used as a vehicle.

    • Dose and Duration: Doses can range from single administrations to repeated daily doses for periods such as 28 days.[8][6] For example, in some studies, mice were exposed to 5 mg/kg/day of 6:2 FTCA or 6:2 FTSA for 28 days.[6] In another study, mice received a single i.p. administration of PFOA or PFDA.[4]

  • Endpoint Analysis:

    • Serum Analysis: Blood is collected for the measurement of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), as well as bile acids.[3][4]

    • Liver Weight: At the end of the exposure period, animals are euthanized, and the liver is excised and weighed to calculate the relative liver weight (liver weight/body weight).[8][6]

    • Histopathology: A portion of the liver is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver morphology, including hepatocyte necrosis, inflammation, and steatosis.[6]

    • Gene Expression Analysis: Another portion of the liver is snap-frozen in liquid nitrogen and stored at -80°C for subsequent RNA extraction and analysis of gene expression changes using techniques like RT-qPCR or microarray.[8][6]

Experimental Workflow Example

The following diagram illustrates a typical workflow for an in vivo comparative hepatotoxicity study.

Experimental_Workflow cluster_analysis Endpoint Analysis start Start: Animal Acclimation grouping Random Grouping of Animals (Control and Treatment Groups) start->grouping dosing Daily Dosing (e.g., 28 days) grouping->dosing monitoring In-life Monitoring (Body weight, clinical signs) dosing->monitoring euthanasia Euthanasia and Sample Collection monitoring->euthanasia blood Blood Collection (Serum Chemistry) euthanasia->blood liver_weight Liver Weight Measurement euthanasia->liver_weight histology Histopathology euthanasia->histology gene_expression Gene Expression Analysis euthanasia->gene_expression data_analysis Data Analysis and Interpretation blood->data_analysis liver_weight->data_analysis histology->data_analysis gene_expression->data_analysis

References

Hypothetical Efficacy Analysis: 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid as a Novel Aurora Kinase B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical compound, 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid (designated as Compound-A ), and an existing therapeutic agent, Barasertib (AZD1152-HQPA) . This analysis is based on a postulated mechanism of action for Compound-A as a selective inhibitor of Aurora Kinase B (AURKB), a key regulator of mitosis and a validated target in oncology. The following sections present a hypothetical yet plausible comparison based on established methodologies in drug evaluation.

Introduction to Aurora Kinase B Inhibition

Aurora Kinase B is a pivotal serine/threonine kinase that ensures accurate chromosome segregation and cytokinesis during cell division. Its overexpression is a common feature in various human cancers, correlating with aggressive tumor growth and poor prognosis. Inhibition of AURKB leads to defects in chromosome alignment, endoreduplication, and ultimately, apoptosis in rapidly dividing cancer cells, making it an attractive target for cancer therapy.

Comparative Efficacy Data

The following table summarizes the hypothetical in vitro and in vivo efficacy data for Compound-A in comparison to Barasertib. These values are representative of typical data generated in preclinical oncology studies.

ParameterCompound-A (Hypothetical Data)Barasertib (AZD1152-HQPA)
Target Aurora Kinase B (AURKB)Aurora Kinase B (AURKB)
IC₅₀ (AURKB Enzyme Assay) 0.8 nM1.2 nM
Cell Line Human Colorectal Carcinoma (HCT116)Human Colorectal Carcinoma (HCT116)
Cellular IC₅₀ (Proliferation) 15 nM25 nM
In Vivo Model HCT116 Xenograft in MiceHCT116 Xenograft in Mice
Tumor Growth Inhibition (TGI) 85% at 50 mg/kg, oral, daily75% at 50 mg/kg, intravenous, daily
Observed Side Effects Mild, transient neutropeniaModerate to severe neutropenia

Experimental Protocols

The data presented above is predicated on the following standard experimental methodologies.

AURKB Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against the isolated AURKB enzyme.

Methodology:

  • Recombinant human AURKB is incubated with a fluorescently labeled peptide substrate and ATP.

  • The kinase reaction is initiated, and the rate of substrate phosphorylation is measured over time using a fluorescence plate reader.

  • Test compounds (Compound-A and Barasertib) are added in a range of concentrations to determine their inhibitory effect on the kinase activity.

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the cytotoxic and anti-proliferative effects of the compounds on cancer cell lines.

Methodology:

  • HCT116 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with serial dilutions of Compound-A or Barasertib for 72 hours.

  • Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT), which measures the metabolic activity of living cells.

  • The absorbance is read on a plate reader, and the cellular IC₅₀ values are determined from the dose-response curves.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

Methodology:

  • Immunocompromised mice are subcutaneously implanted with HCT116 tumor cells.

  • Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.

  • Compound-A (oral gavage) and Barasertib (intravenous injection) are administered daily at a dose of 50 mg/kg.

  • Tumor volume and body weight are measured regularly throughout the study.

  • Tumor Growth Inhibition (TGI) is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.

Visualized Mechanisms and Workflows

Signaling Pathway of AURKB Inhibition

The following diagram illustrates the central role of Aurora Kinase B in mitosis and the consequences of its inhibition by compounds such as the hypothetical Compound-A.

AURKB_Pathway cluster_mitosis Mitosis cluster_regulation Key Regulatory Events cluster_inhibition Pharmacological Intervention cluster_outcome Cellular Outcome Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Chromosome_Alignment Chromosome Alignment Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Cytokinesis_Completion Cytokinesis Completion AURKB Aurora Kinase B AURKB->Chromosome_Alignment Spindle_Assembly Spindle Assembly Checkpoint AURKB->Spindle_Assembly AURKB->Cytokinesis_Completion Endoreduplication Endoreduplication AURKB->Endoreduplication Compound_A Compound-A Inhibition Inhibition Compound_A->Inhibition Inhibition->AURKB Inhibition->Endoreduplication Apoptosis Apoptosis Endoreduplication->Apoptosis Xenograft_Workflow start Start implantation HCT116 Cell Implantation start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment_group Treatment Group (Compound-A or Barasertib) randomization->treatment_group control_group Vehicle Control Group randomization->control_group dosing Daily Dosing treatment_group->dosing control_group->dosing monitoring Tumor & Body Weight Measurement dosing->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis (TGI) endpoint->analysis conclusion Conclusion analysis->conclusion

A Comparative Guide to the Validation of Analytical Methods for the Isomeric Purity of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of substituted tetrahydropyrans is a critical step in guaranteeing the safety and efficacy of pharmaceutical products. The subtle differences between stereoisomers (enantiomers and diastereomers) can lead to significant variations in pharmacological activity. This guide provides an objective comparison of three prominent analytical techniques for determining isomeric purity—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—supported by illustrative experimental data and detailed methodologies.

The validation of these analytical procedures is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate their suitability for the intended purpose.[1][2][3] Key validation parameters include specificity, linearity, accuracy, precision, range, and robustness.[1][3]

Comparison of Analytical Techniques

The choice of analytical method for determining the isomeric purity of substituted tetrahydropyrans depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput. HPLC, GC, and SFC each offer distinct advantages and are suited for different applications.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of compounds, including the stereoisomers of substituted tetrahydropyrans.[4][5] Chiral HPLC, employing a chiral stationary phase (CSP), is particularly effective for resolving enantiomers.[4][6]

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[5] When coupled with a mass spectrometer (GC-MS), it provides excellent sensitivity and specificity for the identification and quantification of isomers.[7] For less volatile substituted tetrahydropyrans, derivatization may be necessary to improve their volatility.

Supercritical Fluid Chromatography (SFC) has emerged as a "green" alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase.[8][9] SFC often provides faster separations and higher resolution for chiral compounds compared to HPLC.[8][10]

The following table summarizes the comparative performance of these three techniques for the analysis of a representative substituted tetrahydropyran, 4-Chloro-2-methyl-tetrahydropyran.

Parameter Chiral HPLC Chiral GC-MS Chiral SFC
Resolution (Rs) > 2.0> 1.8> 2.5
Analysis Time (min) 15-2020-255-10
Limit of Detection (LOD) ~0.01%~0.005%~0.008%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.025%
Precision (%RSD) < 2.0%< 2.5%< 1.5%
Accuracy (% Recovery) 98-102%97-103%99-101%
Sample Derivatization Not requiredMay be requiredNot required
Solvent Consumption HighLowVery Low

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of any analytical method. The following sections provide comprehensive protocols for the determination of the isomeric purity of a substituted tetrahydropyran using chiral HPLC, chiral GC-MS, and chiral SFC.

Chiral High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a method for the enantiomeric separation of a substituted tetrahydropyran.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.

  • Chiral stationary phase column (e.g., polysaccharide-based CSP).

  • HPLC-grade solvents (e.g., n-hexane, isopropanol).

  • Analytical balance.

  • Volumetric flasks and pipettes.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the substituted tetrahydropyran sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Specificity: Inject the individual enantiomers (if available), a racemic mixture, and a blank to demonstrate selectivity.

  • Linearity: Prepare a series of solutions of the undesired enantiomer at different concentrations (e.g., LOQ to 150% of the specification limit) and plot the peak area against concentration.

  • Accuracy: Perform recovery studies by spiking the main enantiomer with known amounts of the undesired enantiomer at different concentration levels.

  • Precision: Assess repeatability by injecting the same sample multiple times and intermediate precision by having different analysts perform the analysis on different days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is suitable for volatile and thermally stable substituted tetrahydropyrans or their derivatives.

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • Chiral capillary column (e.g., cyclodextrin-based).

  • High-purity carrier gas (e.g., Helium).

  • GC-grade solvents.

  • Derivatizing agent (if necessary).

2. Chromatographic and MS Conditions:

  • Injector Temperature: 250°C.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 220°C at 5°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

3. Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., dichloromethane).

  • If derivatization is required, follow a validated procedure to convert the analyte into a more volatile derivative.

4. Validation Parameters:

  • Follow a similar validation strategy as outlined for the HPLC method, adapting the procedures for a GC-MS system. Specificity will also involve assessing for interfering peaks from the matrix or derivatizing agents.

Chiral Supercritical Fluid Chromatography (SFC) Method

This protocol offers a fast and environmentally friendly approach to isomeric purity analysis.[8][9]

1. Instrumentation and Materials:

  • SFC system with a binary pump for CO₂ and a modifier, an autosampler, a column oven, a back-pressure regulator, and a UV-Vis detector.

  • Chiral stationary phase column suitable for SFC.

  • SFC-grade carbon dioxide and modifier (e.g., methanol, ethanol).

2. Chromatographic Conditions:

  • Mobile Phase: Supercritical CO₂ and Methanol (85:15, v/v).

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Dissolve the sample in the modifier solvent (e.g., methanol) to a concentration of 1 mg/mL.

4. Validation Parameters:

  • The validation approach is analogous to that of HPLC, with consideration for SFC-specific parameters such as the effect of back pressure on the separation.

Workflow and Pathway Visualizations

To further clarify the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for method validation and the general signaling pathway for chromatographic separation.

MethodValidationWorkflow Start Define Analytical Procedure's Purpose Develop Method Development & Optimization Start->Develop Validate Method Validation (ICH Q2(R1)) Develop->Validate Specificity Specificity Validate->Specificity Linearity Linearity & Range Validate->Linearity Accuracy Accuracy Validate->Accuracy Precision Precision (Repeatability & Intermediate) Validate->Precision LOD_LOQ LOD & LOQ Validate->LOD_LOQ Robustness Robustness Validate->Robustness Report Validation Report & SOP Generation Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Implement Routine Use in Quality Control Report->Implement

Caption: A workflow for the validation of an analytical method for isomeric purity.

ChromatographicSeparation cluster_system Chromatographic System cluster_output Output Injector Sample Injection (Mixture of Isomers) Column Chiral Column (Stationary Phase) Injector->Column Detector Detection Column->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram MobilePhase Mobile Phase MobilePhase->Column

Caption: A simplified diagram of the chromatographic separation process for isomers.

References

Safety Operating Guide

Proper Disposal of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid, a compound that requires careful handling due to its hazardous properties. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified as an irritant.[1] It is known to cause skin irritation (H315) and serious eye irritation (H319).[1] Due to the presence of a carbon-fluorine bond, this compound is a fluorinated organic substance, which can be persistent in the environment and may require special disposal methods.[2][3]

Before handling, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and to wear appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with local, state, and national regulations.[4] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams. [4]

1. Waste Collection and Segregation:

  • All waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, must be collected in a designated hazardous waste container.[4]

  • To prevent potentially dangerous reactions, do not mix this waste with other incompatible chemical waste streams.

2. Container Labeling:

  • The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any other constituents in the waste mixture

    • The approximate quantities of each component

    • The date of accumulation

    • The relevant hazard warnings (e.g., "Irritant")

3. Storage of Chemical Waste:

  • Waste containers should be kept securely sealed when not in use.

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.

  • Due to its nature as a fluorinated organic compound, high-temperature incineration is a likely and recommended disposal method to ensure its complete destruction.[2]

Spill Management

In the event of a spill, the following procedures should be followed:

Spill Size Containment and Cleanup Procedure Disposal
Small Spill 1. Evacuate non-essential personnel from the immediate area. 2. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). 3. Carefully sweep or scoop the absorbed material into a designated hazardous waste container.Collect all cleanup materials in a properly labeled hazardous waste container for disposal.
Large Spill 1. Evacuate the laboratory immediately and alert others in the vicinity. 2. Contact your institution's EHS or emergency response team for assistance. 3. Do not attempt to clean up a large spill without specialized training and equipment.The EHS or emergency response team will manage the disposal of the cleanup materials.

Experimental Protocols Cited

While this document does not cite specific experimental protocols, the disposal procedures outlined are based on established principles of laboratory safety and hazardous waste management. For detailed experimental methodologies involving this compound, researchers should refer to their specific research protocols and the manufacturer's SDS.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation: This compound B Is the waste contaminated with other chemicals? A->B C Segregate and collect in a designated, labeled hazardous waste container. B->C Yes B->C No D Label container with all chemical components and hazard information. C->D E Store sealed container in a cool, dry, well-ventilated secondary containment area. D->E F Contact Environmental Health & Safety (EHS) or a licensed disposal company for pickup. E->F G High-temperature incineration is the recommended disposal method. F->G

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance for 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for handling 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid (CAS No. 889939-77-9). The following procedural guidance is designed to directly address operational questions, ensuring safe laboratory practices and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from suppliers identifies it as an irritant.[1] Data from the structurally similar compound, Tetrahydro-2H-pyran-4-carboxylic acid, indicates hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, a comprehensive PPE strategy is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.[2][4] A face shield should be worn where splashing is a risk.[4][5]Protects against eye irritation from dust or splashes.[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[5][6] A lab coat must be worn and fully buttoned.[4] For larger quantities, consider protective clothing and boots.[5]Prevents skin contact, which can cause irritation.[4][6]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[4][5] If dust generation is unavoidable, a NIOSH-approved respirator for dusts should be used.[4]Minimizes inhalation of the compound, which may cause respiratory tract irritation.[2][6]

Operational and Disposal Plans

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.[4]

Safe Handling Procedures:

  • Preparation:

    • Designate a specific work area, preferably within a certified chemical fume hood.[4]

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Assemble all necessary equipment, including spatulas, weigh boats, and compatible waste containers, before handling the compound.[4]

  • Handling:

    • Don all required PPE as outlined in Table 1.

    • Avoid creating dust when handling the solid material.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

  • Post-Handling:

    • Decontaminate the work area and any used equipment.

    • Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, then eye protection).[4]

Disposal Plan:

As a halogenated organic compound, this compound requires specific disposal procedures.[7]

  • Waste Segregation: Do not mix with non-halogenated organic waste.[8][9] Collect in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[7][8][10]

  • Container Management: Keep the waste container tightly closed when not in use and store it in a cool, dry, well-ventilated area.[8][10]

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company, typically via incineration.[7] Do not dispose of it down the drain.[5][8]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_compound Weigh Compound don_ppe->weigh_compound perform_experiment Perform Experiment weigh_compound->perform_experiment decontaminate Decontaminate Work Area & Equipment perform_experiment->decontaminate dispose_waste Segregate & Dispose of Halogenated Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.